molecular formula C10H10N2OS B087859 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 13906-08-6

3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B087859
CAS No.: 13906-08-6
M. Wt: 206.27 g/mol
InChI Key: OCZQWRFOQPLYPD-UHFFFAOYSA-N
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Description

3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound based on the privileged quinazolinone heterocyclic scaffold, a structure of high interest in medicinal chemistry and drug discovery for its diverse biological activities . This specific derivative is designed for researchers investigating novel therapeutic agents, particularly in the field of oncology. Quinazolinone derivatives are widely studied for their potential to interact with key biological targets, such as enzymes and receptors, that are implicated in disease progression . Compounds within the 2,3-dihydroquinazolin-4(1H)-one structural class have demonstrated significant research value as inhibitors of tubulin polymerization, a mechanism that disrupts microtubule function and can lead to cell cycle arrest and the induction of apoptosis in cancer cells . Furthermore, the 2-thioxo subgroup is a key pharmacophore associated with a broad spectrum of biochemical activities . Research on closely related 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones has shown promise in various assays, indicating potential as antioxidants, as well as inhibitors of enzymes like α-glucosidase, α-amylase, lactate dehydrogenase (LDHA), and cyclooxygenase-2 (COX-2) . These pathways are interconnected in the etiology and metastasis of conditions such as colon cancer, making such compounds valuable tools for probing metabolic and inflammatory disease models . The structural features of this compound, including the 3-ethyl substitution and the 2-thioxo moiety, provide a versatile core for further chemical exploration and structure-activity relationship (SAR) studies aimed at developing more potent and selective research ligands . This product is intended for use in strictly controlled laboratory research settings.

Properties

IUPAC Name

3-ethyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-6H,2H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZQWRFOQPLYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351717
Record name 3-Ethyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13906-08-6
Record name 13906-08-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one from Anthranilic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry, starting from anthranilic acid. This document details the synthetic pathway, provides a step-by-step experimental protocol, and presents key quantitative data for the characterization of the final product.

Introduction

Quinazolinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2][3] The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold, in particular, has garnered attention for its diverse pharmacological activities, including potential anticonvulsant, antitumor, and anti-inflammatory properties.[2][4] The synthesis of specifically substituted analogues, such as the 3-ethyl derivative, is crucial for structure-activity relationship (SAR) studies in drug discovery and development.

The most prevalent and straightforward method for synthesizing 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones involves the condensation of anthranilic acid with a corresponding isothiocyanate.[5][6] This guide focuses on the synthesis of this compound from anthranilic acid and ethyl isothiocyanate, a reaction that proceeds through a thiourea intermediate followed by intramolecular cyclization.

Synthetic Pathway

The synthesis of this compound from anthranilic acid is typically achieved in a one-pot reaction. The process begins with the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of ethyl isothiocyanate. This addition reaction forms an N,N'-disubstituted thiourea intermediate. Subsequent intramolecular cyclization, often facilitated by heat and a basic catalyst, involves the attack of the second nitrogen of the thiourea on the carboxylic acid group of the anthranilic acid moiety, leading to the elimination of a water molecule and the formation of the final heterocyclic product.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Anthranilic_Acid Anthranilic Acid Thiourea_Intermediate Thiourea Intermediate Anthranilic_Acid->Thiourea_Intermediate Addition Ethyl_Isothiocyanate Ethyl Isothiocyanate Ethyl_Isothiocyanate->Thiourea_Intermediate Cyclization Intramolecular Cyclization Thiourea_Intermediate->Cyclization Heat, Base Final_Product 3-ethyl-2-thioxo-2,3-dihydro- quinazolin-4(1H)-one Cyclization->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound. The protocol is adapted from established methods for the synthesis of analogous compounds.[5][6]

Materials:

  • Anthranilic acid

  • Ethyl isothiocyanate

  • Ethanol (absolute)

  • Triethylamine

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve anthranilic acid (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 equivalents) followed by the dropwise addition of ethyl isothiocyanate (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Pour the cooled reaction mixture into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous mixture with a dilute solution of hydrochloric acid to a pH of approximately 4-5. This will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any remaining salts.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G start Start dissolve Dissolve Anthranilic Acid in Ethanol start->dissolve add_reagents Add Triethylamine and Ethyl Isothiocyanate dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice Water and Acidify with HCl cool->precipitate filter Filter the Solid Product precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry characterize Characterize the Product dry->characterize end End characterize->end

Caption: General experimental workflow for the synthesis.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₁₀H₁₀N₂OS
Molecular Weight 206.26 g/mol
CAS Number 13906-08-6
Appearance White to off-white solid
Melting Point 218-220 °C (literature)
Yield Typically > 80% (method dependent)[7]
¹H NMR (DMSO-d₆, δ ppm) ~12.0 (s, 1H, NH), 7.2-7.8 (m, 4H, Ar-H), 4.1 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, δ ppm) ~175 (C=S), ~160 (C=O), ~140, ~135, ~125, ~116 (Ar-C), ~40 (CH₂), ~13 (CH₃)
IR (KBr, cm⁻¹) ~3200 (N-H), ~1700 (C=O), ~1250 (C=S)
Mass Spectrum (m/z) 206 [M]⁺

Note: NMR and IR spectral data are approximate and may vary slightly based on the solvent and instrument used. The provided values are typical for this class of compounds.[5]

Conclusion

This guide outlines a reliable and efficient method for the synthesis of this compound from readily available starting materials. The described protocol, based on the well-established reaction between anthranilic acid and an isothiocyanate, provides a solid foundation for researchers in the field of medicinal chemistry and drug development to access this and related quinazolinone derivatives for further investigation. The provided data serves as a benchmark for the characterization and quality control of the synthesized compound. Further optimization, such as the use of microwave-assisted synthesis, may offer improvements in reaction time and yield.[4]

References

Physicochemical Properties of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one belongs to the quinazolinone family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry. Quinazolinones are core structures in numerous naturally occurring alkaloids and synthetic compounds, exhibiting a wide array of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[1] This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for synthesis and analysis, and potential biological relevance of this compound.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These descriptors are crucial for understanding the compound's behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OSPubChem[2], Sigma-Aldrich[3]
Molecular Weight 206.26 g/mol PubChem[2], Sigma-Aldrich[3]
CAS Number 13906-08-6PubChem[2], Sigma-Aldrich[3]
IUPAC Name 3-ethyl-2-sulfanylidene-1H-quinazolin-4-onePubChem[2]
Physical Form SolidSigma-Aldrich[3]
XLogP3 (Computed) 1.6PubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]
Rotatable Bond Count 1PubChem[2]
Polar Surface Area 64.4 ŲPubChem[2]
InChI Key OCZQWRFOQPLYPD-UHFFFAOYSA-NSigma-Aldrich[3]

Experimental Protocols

Synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones

The synthesis of this class of compounds can be achieved through several routes. A common and effective method involves the reaction of an appropriate anthranilic acid derivative with an isothiocyanate.

General Protocol: This protocol is adapted from methods used for synthesizing analogous 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.[4][5]

  • Reactant Preparation: A solution of anthranilic acid (1 equivalent) is prepared in a suitable solvent such as glacial acetic acid or a deep eutectic solvent like choline chloride/urea.[4][6]

  • Addition of Isothiocyanate: Ethyl isothiocyanate (1 equivalent) is added to the solution.

  • Reaction: The mixture is heated under reflux for several hours (typically 8-10 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).[4]

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • Purification: The crude product is washed with a cold solvent (e.g., ethanol or water) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product, this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Purification A Anthranilic Acid C Reflux in Glacial Acetic Acid A->C B Ethyl Isothiocyanate B->C D Crude Product (Precipitate) C->D Cooling F Filtration & Washing D->F E Purified 3-ethyl-2-thioxo-2,3- dihydroquinazolin-4(1H)-one G Recrystallization F->G G->E

General Synthesis Workflow
Structural and Spectroscopic Characterization

The synthesized compound is typically characterized using a suite of analytical techniques to confirm its structure and purity.

G cluster_start Starting Material cluster_analysis Analytical Techniques cluster_results Obtained Data Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS XRAY Single Crystal X-ray Diffraction Start->XRAY NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion Peak (m/z) MS->MS_Data XRAY_Data Crystal Structure Bond Lengths/Angles XRAY->XRAY_Data

Workflow for Physicochemical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz).

  • Expected Data: Based on analogous structures, the ¹H NMR spectrum is expected to show a characteristic signal for the N-H proton (around δ 12-13 ppm), multiplets for the aromatic protons (δ 7-8 ppm), and signals for the ethyl group (a quartet for -CH₂- and a triplet for -CH₃).[1] The ¹³C NMR would show distinct peaks for the C=S (thiocarbonyl) around δ 176 ppm and C=O (carbonyl) around δ 160 ppm.[1][7]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Protocol: The spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin pellet.

  • Expected Data: Characteristic absorption bands are expected for the N-H stretch (around 3200 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), aromatic C=C stretching (1500-1600 cm⁻¹), and the C=S stretch (around 1200 cm⁻¹).[1]

3. Single-Crystal X-ray Diffraction:

  • Protocol: Single crystals suitable for diffraction are grown by slow evaporation of the solvent from a saturated solution (e.g., in ethanol or DMF). A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a controlled temperature. The resulting data is used to solve and refine the crystal structure.

  • Expected Data: This analysis provides unambiguous confirmation of the molecular structure, including precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[8] For related structures, studies have shown that molecules often form dimers or chains in the crystal lattice through N-H···S hydrogen bonds.[8]

Analysis TypeExpected Observations for C₁₀H₁₀N₂OSReference Analogues
¹H NMR N-H singlet (δ ~12-13 ppm); Aromatic multiplets (δ ~7-8 ppm); -CH₂ quartet; -CH₃ triplet.3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one[1]
¹³C NMR C=S peak (δ ~176 ppm); C=O peak (δ ~160 ppm); Aromatic carbons; Aliphatic carbons for the ethyl group.3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one[1], 3-substituted 2-thioxo derivatives[7]
FT-IR N-H stretch (~3200 cm⁻¹); C=O stretch (~1700 cm⁻¹); C=S stretch (~1200 cm⁻¹).3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one[1]
X-ray Planar dihydroquinazoline ring system; Intermolecular N-H···S hydrogen bonding.1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one[8]

Potential Biological Activity and Signaling Pathways

Derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one are reported to possess a range of biological activities, with antitumor and anti-monoamine oxidase (MAO) properties being prominent.[9] Several studies on structurally similar quinazolinones have investigated their efficacy as cytotoxic agents against various cancer cell lines, including colon and breast cancer.[4][10][11]

The mechanism of cytotoxicity for some of these compounds involves the induction of apoptosis.[4][11] Apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to cell death. Studies on related compounds have shown modulation of apoptosis regulators like Bax and Bcl-2 and the activation of initiator caspases (caspase-8, caspase-9) and executioner caspase-3.[4]

G cluster_pathways Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase cluster_drug Potential Point of Action L Ligand (e.g., FasL) R Death Receptor (e.g., Fas) L->R C8 Pro-Caspase-8 R->C8 AC8 Active Caspase-8 C8->AC8 C3 Pro-Caspase-3 AC8->C3 S Cellular Stress Bax Bax (Pro-apoptotic) S->Bax Bcl2 Bcl-2 (Anti-apoptotic) S->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC C9 Pro-Caspase-9 CytC->C9 AC9 Active Caspase-9 C9->AC9 AC9->C3 AC3 Active Caspase-3 C3->AC3 Apop Apoptosis AC3->Apop Drug Quinazolinone Derivative Drug->C8 Promotes Activation Drug->Bax Upregulates Drug->Bcl2 Downregulates

Potential Apoptotic Pathways Modulated by Quinazolinones

References

Crystal Structure Analysis of 2-Thioxo-Quinazolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of 2-thioxo-quinazolinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the core methodologies for their synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction. Furthermore, it delves into the key signaling pathways modulated by these derivatives, offering insights for drug discovery and development.

Introduction to 2-Thioxo-Quinazolinone Derivatives

Quinazolinone and its derivatives are prominent heterocyclic scaffolds known for a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The incorporation of a thioxo group at the 2-position of the quinazolinone core can significantly influence the molecule's physicochemical properties and biological activity. Understanding the precise three-dimensional arrangement of atoms within these molecules through crystal structure analysis is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.

Synthesis and Crystallization

The synthesis of 2-thioxo-quinazolinone derivatives typically involves the cyclocondensation of anthranilic acid derivatives with appropriate isothiocyanates. Several synthetic protocols have been developed, including environmentally friendly "green" synthesis methods.

General Synthetic Protocol

A common method for the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones involves the reaction of an appropriate anthranilamide with an isothiocyanate.

Experimental Protocol: Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Reagent: Add the desired aryl isothiocyanate (1.1 equivalents) to the solution.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or DMF/water mixtures) to yield pure crystals of the 2-thioxo-quinazolinone derivative.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: The purified 2-thioxo-quinazolinone derivative is dissolved in a minimal amount of a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation. Common solvents include ethanol, methanol, acetonitrile, and DMF.

  • Slow Cooling: The hot, saturated solution is allowed to cool slowly to room temperature. The flask should be covered and left undisturbed to promote the formation of large, well-defined crystals. Further slow cooling in a refrigerator or freezer can also be employed.

  • Solvent Evaporation: Alternatively, the saturated solution can be left in a loosely covered vial at room temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

  • Vapor Diffusion: A solution of the compound in a relatively volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, gradually increasing the concentration of the compound in the vial and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a spatula or by decanting the solvent. The crystals are then washed with a small amount of cold solvent and air-dried.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Crystal Screening Mounting->Screening Collection Data Collection Screening->Collection Reduction Data Reduction Collection->Reduction Solution Structure Solution Reduction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation (CIF) Refinement->Validation PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thioxoquinazolinone 2-Thioxo-quinazolinone Derivatives Thioxoquinazolinone->PI3K Inhibits Thioxoquinazolinone->Akt Inhibits Thioxoquinazolinone->mTORC1 Inhibits Apoptosis_Pathway Thioxoquinazolinone 2-Thioxo-quinazolinone Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Thioxoquinazolinone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thioxoquinazolinone->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Inhibits Release Bax->Mitochondrion Promotes Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Spectroscopic Characterization of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive profile for researchers engaged in the synthesis, identification, and application of this and related quinazolinone derivatives.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound, with the empirical formula C₁₀H₁₀N₂OS and a molecular weight of 206.26 g/mol , forms the basis for the interpretation of its spectral data.[1][2] The presence of a quinazolinone core, a thione group, and an ethyl substituent gives rise to characteristic signals in various spectroscopic analyses.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the ethyl group protons, the aromatic protons of the quinazolinone ring, and the N-H proton.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.3Triplet3H-CH₂CH₃
~4.1Quartet2H-CH₂ CH₃
~7.2-8.0Multiplet4HAromatic protons (H-5, H-6, H-7, H-8)
~12.5Singlet1HNH

Note: Predicted values are based on data from analogous compounds. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~15-CH₂C H₃
~40-C H₂CH₃
~115-135Aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a)
~160C =O (Amide carbonyl)
~175C =S (Thione)

Note: Predicted values are based on data from analogous compounds. The C=S carbon typically appears at a higher chemical shift (downfield) compared to the C=O carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3200Medium, BroadN-H stretch
~2900-3000MediumC-H stretch (aliphatic and aromatic)
~1700StrongC=O stretch (amide)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1200Medium-StrongC=S stretch (thione)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular ion peak ([M]⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 206.[1][2]

Predicted Fragmentation Pathway:

MS_Fragmentation M [M]⁺˙ m/z = 206 F1 [M - CH₂CH₃]⁺ m/z = 177 M->F1 - •CH₂CH₃ F2 [M - S]⁺˙ m/z = 174 M->F2 - S F3 [M - CO]⁺˙ m/z = 178 M->F3 - CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and effective method for the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones involves the condensation of an appropriate anthranilic acid derivative with an isothiocyanate.[3]

General Synthetic Workflow:

Synthesis_Workflow Reactants Anthranilic Acid + Ethyl Isothiocyanate Solvent Solvent (e.g., Ethanol, Acetic Acid) Reactants->Solvent Reaction Reaction (Reflux) Solvent->Reaction Workup Work-up (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the title compound.

Detailed Methodology (General Procedure):

  • Reaction Setup: To a solution of anthranilic acid in a suitable solvent such as ethanol or glacial acetic acid, an equimolar amount of ethyl isothiocyanate is added.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.

Spectroscopic Analysis Protocol:

  • NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a potassium bromide (KBr) pellet.

  • MS: Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

This guide serves as a foundational resource for the spectroscopic identification and characterization of this compound. The provided data and protocols, based on established knowledge of similar compounds, will aid researchers in their synthetic and analytical endeavors.

References

An In-depth Technical Guide to 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a heterocyclic compound belonging to the quinazolinone class. Quinazolinone derivatives are recognized for their wide range of pharmacological and biological activities, making them significant scaffolds in medicinal chemistry and drug development.[1][2] This document details the chemical identity, physicochemical properties, a probable synthetic route, and the biological potential of this compound, drawing on data from related structures to infer its characteristics.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of this compound are crucial for its application in research and development.

  • IUPAC Name: 3-ethyl-2-sulfanylidene-1H-quinazolin-4-one[3]

  • Synonyms: this compound[3][4], 3-ethyl-2-thio-2,4(1H,3H)-quinazolinedione

  • CAS Number: 13906-08-6[3][4]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂OS[3][4]
Molecular Weight206.27 g/mol [3]
AppearanceSolid (predicted)[5]
InChI1S/C10H10N2OS/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-6H,2H2,1H3,(H,11,14)[5]
InChI KeyOCZQWRFOQPLYPD-UHFFFAOYSA-N[5]
SMILESCCN1C(=S)NC2=CC=CC=C2C1=O[5]

Synthesis Pathway

A probable synthetic workflow is depicted below.

G A Anthranilic Acid C Intermediate: N-(2-carboxyphenyl)-N'-ethylthiourea A->C + dummy1 B Ethyl Isothiocyanate B->C D This compound C->D Solvent Solvent (e.g., Ethanol) Solvent->C Heat Heat (Reflux) Heat->C Cyclization Intramolecular Cyclization & Dehydration Cyclization->D dummy2

Caption: General synthesis workflow for this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 3-(aryl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which can be adapted for the target compound.

Synthesis of this compound (General Procedure)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagent: To the stirred solution, add ethyl isothiocyanate (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Biological and Pharmacological Potential

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[2] Derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one have demonstrated a broad spectrum of biological activities. While specific data for the 3-ethyl derivative is limited, the activities of related compounds suggest its potential in several therapeutic areas.

Table 2: Reported Biological Activities of Related 2-Thioxo-Quinazolinone Derivatives

ActivityDescriptionReference Compound(s)Source
Anticonvulsant Showed activity in the maximal electroshock (MES) model in rats.3-(aryl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones[8]
Antitumor Exhibited marked antitumor activity in mouse models of Ehrlich ascites carcinoma (EAC) and sarcoma 180.Spiro[benzo[h]-quinazolin-5,1′-cyclohexane] derivatives[9]
Cytotoxic Showed cytotoxic activity against various human cancer cell lines, including colon (HT29), breast (MCF-7), and ovarian (A2780) cancer cells.2,3-dihydroquinazolin-4(1H)-ones[10]
Enzyme Inhibition Demonstrated inhibitory activity against COX-2, LDHA, α-glucosidase, and α-amylase.3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones[11]
Antioxidant Efficiently scavenged DPPH radicals, indicating antioxidant potential.3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones[11]
Antimicrobial Exhibited antimicrobial and antifungal properties.Quinazolinone derivatives[1]
Anti-leishmanial Showed promising in-silico and in-vitro activity against Leishmania species.2,3-dihydroquinazolin-4(1H)-one derivatives[12]

Hypothetical Biological Screening Workflow

A logical workflow for assessing the biological activity of a novel quinazolinone derivative like this compound would involve a series of tiered assays.

Caption: A tiered approach for the biological evaluation of a new chemical entity.

Quantitative Data from Related Compounds

The following table summarizes quantitative biological data for derivatives structurally related to this compound, providing a benchmark for its potential efficacy.

Table 3: Cytotoxicity and Enzyme Inhibition Data for Analogous Quinazolinones

Compound IDTarget/AssayIC₅₀ ValueSource
3a (a 6-chloro, 3-(3-CF₃)phenyl analog)DPPH radical scavenging0.165 ± 0.0057 mM[11]
3g (a 6-bromo, 3-(4-NO₂)phenyl analog)DPPH radical scavenging0.177 ± 0.0050 mM[11]
3a (a 6-chloro, 3-(3-CF₃)phenyl analog)Cytotoxicity (LoVo cells)294.32 ± 8.41 µM[11]
3a (a 6-chloro, 3-(3-CF₃)phenyl analog)Cytotoxicity (HCT-116 cells)298.05 ± 13.26 µM[11]
3f (a 6-chloro, 3-(4-NO₂)phenyl analog)Cytotoxicity (LoVo cells)383.5 ± 8.99 µM[11]
3f (a 6-chloro, 3-(4-NO₂)phenyl analog)Cytotoxicity (HCT-116 cells)323.59 ± 3.00 µM[11]
3a (a dinitro-disubstituted analog)Anti-leishmanial1.61 µg/mL[12]
3b (a dinitro-disubstituted analog)Anti-leishmanial0.05 µg/mL[12]

Note: The compound IDs are as designated in the source literature and are not related to the target compound of this guide.

Conclusion

This compound is a member of a versatile class of heterocyclic compounds with significant potential in drug discovery. Based on the extensive research into its structural analogs, it is reasonable to hypothesize that this compound may exhibit a range of biological activities, including but not limited to anticancer, anticonvulsant, and antimicrobial effects. The synthetic pathway is straightforward, allowing for its accessible production for further investigation. Future research should focus on the specific synthesis, characterization, and comprehensive biological screening of this compound to fully elucidate its therapeutic potential.

References

Biological Activity Screening of Novel Quinazolinone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone, a fused heterocyclic scaffold, stands as a cornerstone in medicinal chemistry due to its broad and potent biological activities. The inherent versatility of the quinazolinone nucleus allows for diverse structural modifications, leading to the discovery of novel derivatives with a wide spectrum of pharmacological effects. These derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. This technical guide provides a comprehensive overview of the biological activity screening of novel quinazolinone derivatives, focusing on anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows to aid researchers in the design and execution of their screening programs.

Synthesis of Novel Quinazolinone Derivatives

The synthesis of quinazolinone derivatives is a well-established field, with numerous methods available for the construction of the core heterocyclic system and the introduction of various substituents. A common and versatile approach involves the condensation of anthranilic acid or its derivatives with an appropriate reagent, followed by cyclization. For instance, the synthesis of 2,3-disubstituted-4(3H)-quinazolinones can be achieved through a multi-step process starting from anthranilic acid.

General Synthesis of 2,3-disubstituted-4(3H)-quinazolinones

A representative synthetic route begins with the acylation of anthranilic acid with an acyl chloride, such as butyryl chloride, to yield an N-acyl anthranilic acid. This intermediate is then cyclized in the presence of a dehydrating agent like acetic anhydride to form a 2-substituted-4H-3,1-benzoxazin-4-one. Subsequent reaction with a primary amine (e.g., aniline or benzylamine) leads to the formation of the corresponding 2,3-disubstituted-4(3H)-quinazolinone. Further modifications can be introduced at various positions to generate a library of novel derivatives for biological screening.

Anticancer Activity Screening

Quinazolinone derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected novel quinazolinone derivatives, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
11g HeLa10[2]
Compound 101 L1210 (Leukemia)5.8[1]
Compound 101 K562 (Leukemia)>1 µg/mL[1]
Compound 101 MCF-7 (Breast)0.34[1]
Compound 101 CA46 (Burkitt lymphoma)1.0[1]
Compound 106 Cdk4 Inhibition0.47[1]
Compound 106 Microtubule Polymerization Inhibition0.6[1]
Benzimidazole-quinazolinone derivative (108) RAF Kinase Targeting-[1]
Compounds 21-23 HeLa1.85 - 2.81[3]
Compounds 21-23 MDA-MB2311.85 - 2.81[3]
Gefitinib (Standard) HeLa4.3[3]
Gefitinib (Standard) MDA-MB23128.3[3]
Compound 4 Caco-2 (Colon)23.31 ± 0.09[4]
Compound 4 HepG2 (Liver)53.29 ± 0.25[4]
Compound 4 MCF-7 (Breast)72.22 ± 0.14[4]
Compound 9 Caco-2 (Colon)-[4]
Compound 9 HepG2 (Liver)-[4]
Compound 9 MCF-7 (Breast)-[4]
Compound 8 B16 (Melanoma)0.2 - 0.98[5]
Compound 8 HCT116 (Colon)0.2 - 0.98[5]
Compound 8 MCF-7 (Breast)0.2 - 0.98[5]
Compound 8 H22 (Liver)0.2 - 0.98[5]
Compound 8 PC-3 (Prostate)0.2 - 0.98[5]
Compound 8 A549 (Lung)0.2 - 0.98[5]
Compound 5d HepG2 (Liver)7.10[6]
Compound 5d MCF-7 (Breast)2.48[6]
Compound 5d MDA-231 (Breast)1.94[6]
Compound 5d HeLa6.38[6]
Doxorubicin (Standard) VariousComparable to 5d[6]
Sunitinib (Standard) Various-[6]
Derivatives 8a-o TPC-1 (Thyroid)Mild to significant[7]
Derivatives 8a-o MCF-7 (Breast)Mild to significant[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test quinazolinone derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Cancer

Quinazolinone derivatives often exert their anticancer effects by targeting critical signaling pathways that are dysregulated in cancer. Understanding these pathways is essential for rational drug design and development.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

EGFR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

PI3K/Akt Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis.

MAPK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

MAPK Signaling Pathway

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinazolinone derivatives have shown promising activity against a variety of bacteria and fungi.[8][9][10][11][12]

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected novel quinazolinone derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 20 (pyrrolidine derivative) Most tested bacteriaMost active[8]
Compound 5a Various bacteria and fungi1-16[9]
Compounds 7, 8, 12, 13, 19 Most tested microbesLow concentration[10]
Compound 4 B. subtilis32[11]
Compound 5 B. subtilis64[11]
Compound 10 B. subtilis32[11]
Compound 11 P. aeruginosa-[11]
Compound 4 C. albicans32[11]
Compound 9 C. albicans64[11]
Compound 4 A. niger32[11]
Compound 9 A. niger64[11]
DQYD MycobacteriaDose- and time-dependent[12]
Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test quinazolinone derivatives

  • Standard antimicrobial agents (positive controls)

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds and standard drugs in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates the general workflow for antimicrobial activity screening.

Antimicrobial_Screening_Workflow Start Start: Synthesized Quinazolinone Derivatives PrepareCompounds Prepare Stock Solutions and Serial Dilutions Start->PrepareCompounds PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum InoculatePlates Inoculate 96-well Plates PrepareCompounds->InoculatePlates PrepareInoculum->InoculatePlates Incubate Incubate Plates InoculatePlates->Incubate ReadResults Determine MIC (Visual or Spectrophotometric) Incubate->ReadResults AnalyzeData Analyze Data and Compare with Standards ReadResults->AnalyzeData End End: Identify Active Antimicrobial Compounds AnalyzeData->End

Antimicrobial Screening Workflow

Anti-inflammatory Activity Screening

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have been investigated for their anti-inflammatory properties.[13]

Data Presentation: Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of selected compounds, expressed as the percentage inhibition of paw edema in the carrageenan-induced paw edema model.

Compound IDDose (mg/kg)Time (hours)% Inhibition of EdemaReference
Compound 1 200496.31[13]
Compound 2 200472.08[13]
Compound 3 200499.69[13]
Indomethacin (Standard) 10457.66[13]
Galla Chinensis (1 g/kg) 1000143.71[14]
Galla Chinensis (1 g/kg) 1000244.07[14]
Crude Mazaryun (low dose) -519[15]
Detoxified Mazaryun (low dose) -519.3[15]
Detoxified Mazaryun (high dose) -539.4[15]
Standard Control -569.1[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • Test quinazolinone derivatives

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds, vehicle, or standard drug orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow: Anti-inflammatory Screening

The following diagram outlines the workflow for in vivo anti-inflammatory screening.

AntiInflammatory_Screening_Workflow Start Start: Synthesized Quinazolinone Derivatives AnimalAcclimatization Animal Acclimatization (e.g., Wistar Rats) Start->AnimalAcclimatization Grouping Group Animals (Control, Standard, Test) AnimalAcclimatization->Grouping CompoundAdmin Administer Compounds/ Vehicle/Standard Grouping->CompoundAdmin InduceEdema Induce Paw Edema (Carrageenan Injection) CompoundAdmin->InduceEdema MeasurePawVolume Measure Paw Volume (Plethysmometer) InduceEdema->MeasurePawVolume CalculateInhibition Calculate % Edema Inhibition MeasurePawVolume->CalculateInhibition End End: Identify Active Anti-inflammatory Compounds CalculateInhibition->End

Anti-inflammatory Screening Workflow

Anticonvulsant Activity Screening

Epilepsy is a neurological disorder characterized by recurrent seizures. Quinazolinone derivatives have been explored for their potential as anticonvulsant agents.[16][17][18][19][20]

Data Presentation: Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of selected novel quinazolinone derivatives, expressed as the median effective dose (ED50).

Compound IDAnticonvulsant TestED50 (mg/kg)Reference
5f MES28.90[16]
5b MES47.38[16]
5c MES56.40[16]
5b scPTZ152[17]
5c scPTZ165[17]
5d scPTZ140[17]
Methaqualone (Standard) scPTZ200[17]
Valproate (Standard) scPTZ300[17]
6o MES88.02[18]
6q MES94.6[18]
1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) MES-[19]
Analogue III PTZ73.1[20]
Analogue IV PTZ11.79[20]
Experimental Protocols

Two standard models for preliminary anticonvulsant screening are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

This test is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

  • Mice or rats

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test quinazolinone derivatives

  • Vehicle

  • Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

  • Compound Administration: Administer the test compounds, vehicle, or standard drug to groups of animals.

  • Electrical Stimulation: At the time of peak effect of the drug, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: A compound is considered to have anticonvulsant activity if it abolishes the tonic hindlimb extension. The ED50, the dose that protects 50% of the animals, can be calculated.

This test is used to identify compounds effective against myoclonic and absence seizures.

Materials:

  • Mice

  • Pentylenetetrazole (PTZ) solution

  • Test quinazolinone derivatives

  • Vehicle

  • Standard anticonvulsant drug (e.g., ethosuximide)

Procedure:

  • Compound Administration: Administer the test compounds, vehicle, or standard drug to groups of mice.

  • PTZ Injection: At the time of peak drug effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the mice for a period of 30 minutes for the onset of clonic convulsions (a seizure lasting for at least 5 seconds).

  • Data Analysis: A compound is considered protective if it prevents the onset of clonic convulsions. The ED50 can be determined.

Experimental Workflow: Anticonvulsant Screening

The following diagram illustrates the workflow for anticonvulsant screening.

Anticonvulsant_Screening_Workflow Start Start: Synthesized Quinazolinone Derivatives AnimalGrouping Group Animals (Control, Standard, Test) Start->AnimalGrouping CompoundAdmin Administer Compounds/ Vehicle/Standard AnimalGrouping->CompoundAdmin MES_Test Maximal Electroshock (MES) Test CompoundAdmin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test CompoundAdmin->scPTZ_Test ObserveMES Observe for Tonic Hindlimb Extension MES_Test->ObserveMES ObservescPTZ Observe for Clonic Convulsions scPTZ_Test->ObservescPTZ CalculateED50 Calculate ED50 ObserveMES->CalculateED50 ObservescPTZ->CalculateED50 End End: Identify Active Anticonvulsant Compounds CalculateED50->End

Anticonvulsant Screening Workflow

Conclusion

The quinazolinone scaffold continues to be a rich source of novel therapeutic agents with a diverse range of biological activities. This technical guide provides a framework for the systematic screening of new quinazolinone derivatives, encompassing essential experimental protocols, data presentation formats, and visual aids for understanding key cellular processes. By employing these standardized methods, researchers can effectively evaluate the potential of their synthesized compounds and contribute to the development of new and improved therapies for a variety of human diseases. The presented data and methodologies are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

A Technical Guide to the Green Synthesis of 2,3-dihydroquinazolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. This guide provides an in-depth overview of green synthetic approaches for obtaining 2,3-dihydroquinazolin-4(1H)-ones, a privileged scaffold in drug discovery due to its diverse pharmacological activities, including anticancer, anticonvulsant, antibacterial, and antihypertensive properties.[1][2] This document details various eco-friendly techniques, moving away from hazardous solvents and harsh reagents towards more sustainable alternatives.

Core Synthetic Strategies: A Green Perspective

The primary route to 2,3-dihydroquinazolin-4(1H)-ones involves the condensation reaction between a C2-N1 synthon, typically 2-aminobenzamide or its precursor isatoic anhydride, and a carbonyl compound, usually an aldehyde. Green chemistry principles are applied to this fundamental transformation by focusing on several key areas:

  • Benign Solvents: Replacing volatile and toxic organic solvents with water, ionic liquids (ILs), or deep eutectic solvents (DESs).

  • Energy Efficiency: Utilizing alternative energy sources like microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption.

  • Catalyst-Free Conditions: Developing protocols that proceed efficiently without the need for a catalyst, simplifying purification and reducing waste.

  • Mechanochemistry: Employing solvent-free, solid-state grinding techniques to drive reactions.

  • Recyclable Catalysts: When catalysts are necessary, focusing on heterogeneous or easily recoverable systems.

Experimental Protocols and Data

This section outlines detailed experimental procedures for key green synthetic methods, accompanied by quantitative data to facilitate comparison.

Catalyst-Free Synthesis in Water

Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost.[1] Several studies have demonstrated the feasibility of synthesizing 2,3-dihydroquinazolin-4(1H)-ones in water without a catalyst.[1][3][4][5][6]

General Experimental Protocol (Two-Component): [1]

  • A mixture of 2-aminobenzamide (1.0 mmol) and an aromatic aldehyde (1.5 mmol) is suspended in 10 mL of water in a round-bottomed flask.

  • The mixture is stirred and heated in a preheated oil bath at 90°C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration and washed with cold 50% ethanol.

  • The crude product is purified by recrystallization from 80% ethanol.

General Experimental Protocol (Three-Component): [4]

  • A mixture of isatoic anhydride (1.0 mmol), an amine or ammonium acetate (1.2 mmol), and an aromatic aldehyde (1.0 mmol) is refluxed in water.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled, and the solid product is filtered, washed with water, and dried.

  • Recrystallization from ethanol affords the pure product.

Table 1: Catalyst-Free Synthesis in Water - Representative Data

EntryAldehydeAmine SourceReaction TimeYield (%)Reference
1Benzaldehyde- (from 2-aminobenzamide)1 h94[1]
24-Chlorobenzaldehyde- (from 2-aminobenzamide)1 h96[1]
34-Methylbenzaldehyde- (from 2-aminobenzamide)1 h95[1]
4BenzaldehydeAniline2 h95[4]
54-ChlorobenzaldehydeAmmonium Acetate2 h96[4]
Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage by dramatically reducing reaction times and often improving yields through efficient and uniform heating.[7][8][9][10]

General Experimental Protocol (Catalyst-Free, Solvent-Free): [8]

  • Isatoic anhydride (1.0 mmol), ammonium acetate (1.5 mmol), and an aldehyde (1.0 mmol) are intimately mixed in a microwave-safe vessel.

  • The mixture is irradiated in a microwave synthesizer at a controlled temperature (e.g., 60-80°C) for a short duration (1-5 minutes).

  • After cooling, the solid residue is washed with water and then recrystallized from ethanol to yield the pure product.

Table 2: Microwave-Assisted Synthesis - Representative Data

EntryAldehydeConditionsReaction TimeYield (%)Reference
1BenzaldehydeCatalyst-free, Solvent-free, 60°C3 min92[8]
24-ChlorobenzaldehydeCatalyst-free, Solvent-free, 60°C3 min95[8]
32-NaphthaldehydeCatalyst-free, Solvent-free, 60°C3 min94[8]
4Various AldehydesCatalyst-free, EtOH10-20 min80-95[7]
Ultrasound-Assisted Synthesis

Sonochemistry provides an energy-efficient alternative that can enhance reaction rates and yields through acoustic cavitation.[11][12][13][14]

General Experimental Protocol: [11][14]

  • A mixture of isatoic anhydride (1.0 mmol), an amine or ammonium acetate (1.2 mmol), an aldehyde (1.0 mmol), and a catalyst (e.g., CoAl₂O₄ nanocrystals) is placed in a reaction vessel with a suitable solvent (e.g., ethanol/water).

  • The vessel is placed in an ultrasonic bath and irradiated at a specific frequency and temperature (e.g., 45°C).

  • Upon completion, the product is isolated by filtration, washing, and recrystallization.

Table 3: Ultrasound-Assisted Synthesis - Representative Data

EntryCatalystSolventReaction TimeYield (%)Reference
1CoAl₂O₄ nanocrystalsEtOH20-35 min88-96[11][14]
2[γ-Fe₂O₃@HAp-SO₃H]Water:EtOHNot specifiedHigh[13]
3[HDBU][HSO₄] (Ionic Liquid)Solvent-freeNot specifiedGood to Excellent[12]
Mechanochemical Synthesis

This solvent-free approach involves the grinding of solid reactants, often with a catalytic amount of an acid, offering a highly sustainable and scalable method.[15]

General Experimental Protocol: [15]

  • Anthranilamide (1.0 equiv), an aldehyde (1.1 equiv), and a catalyst such as p-toluenesulfonic acid (p-TSA, 10 mol%) are placed in a mortar and ground with a pestle at room temperature.

  • Alternatively, the mixture is placed in a stainless steel ball mill for a specified time.

  • The reaction progress is monitored by TLC.

  • Upon completion, water is added to the reaction mixture, and the solid product is collected by filtration and dried.

Table 4: Mechanochemical Synthesis using p-TSA - Representative Data

EntryAldehydeMethodReaction TimeYield (%)Reference
1BenzaldehydeMortar and Pestle15 min92[15]
24-NitrobenzaldehydeBall Milling20 min96[15]
34-MethoxybenzaldehydeMortar and Pestle15 min94[15]
Synthesis in Green Solvents: Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining traction as environmentally friendly reaction media due to their low volatility, thermal stability, and potential for recyclability.[16][17][18][19][20][21]

General Experimental Protocol (in Ionic Liquid): [16][17]

  • A mixture of anthranilamide (1.0 mmol) and an aldehyde (1.1 mmol) is stirred in an ionic liquid (e.g., [Bmim]PF₆) at a specified temperature (e.g., 75°C).

  • After completion, the reaction mixture is cooled, and water is added to precipitate the product.

  • The product is filtered, washed with water, and recrystallized. The ionic liquid can often be recovered from the aqueous filtrate.

General Experimental Protocol (in Deep Eutectic Solvent): [18][19]

  • A pre-formed deep eutectic solvent (e.g., from choline chloride and ascorbic acid) is used as the reaction medium.

  • 2-aminobenzamide (1.0 mmol) and an aldehyde (1.0 mmol) are added to the DES and stirred at a specified temperature.

  • Work-up typically involves adding water to precipitate the product, which is then isolated by filtration.

Table 5: Synthesis in Ionic Liquids and Deep Eutectic Solvents - Representative Data

EntrySolvent SystemReactantsTemp (°C)TimeYield (%)Reference
1[Bmim]PF₆Anthranilamide, Benzaldehyde751 h92[17]
2Choline Chloride/Ascorbic Acid2-aminobenzamide, 4-Cl-benzaldehyde8015 min97[19]
3ZnCl₂/UreaIsatoic anhydride, Benzaldehyde110Not specifiedExcellent[18]
4L-(+)-Tartaric acid/Dimethyl ureaAnthranilamide, Aldehydes90Not specifiedGood to Excellent[20]

Reaction Mechanisms and Pathways

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, whether through a two-component or three-component reaction, follows a general mechanistic pathway involving condensation and cyclization steps.

Two-Component Synthesis Pathway

The reaction between 2-aminobenzamide and an aldehyde proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization to yield the final product.

G Reactants 2-Aminobenzamide + Aldehyde (R-CHO) Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Condensation Cyclization Intramolecular Cyclization Schiff_Base->Cyclization Water H₂O Schiff_Base->Water Product 2,3-Dihydroquinazolin-4(1H)-one Cyclization->Product

Caption: Two-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Three-Component Synthesis Pathway

When starting from isatoic anhydride, the reaction first involves the in-situ formation of 2-aminobenzamide, which then proceeds via the two-component pathway.[2]

G cluster_0 Reactants cluster_1 Intermediate Reaction Isatoic_Anhydride Isatoic Anhydride Aminobenzamide 2-Aminobenzamide (in situ) Isatoic_Anhydride->Aminobenzamide CO2 CO₂ Isatoic_Anhydride->CO2 Amine_Source Amine Source (e.g., NH₄OAc) Amine_Source->Aminobenzamide Condensation Condensation Aminobenzamide->Condensation Aldehyde Aldehyde Aldehyde->Condensation Product 2,3-Dihydroquinazolin-4(1H)-one Condensation->Product Cyclization

Caption: Three-component synthesis from isatoic anhydride.

Experimental Workflow Overview

The general workflow for these green synthetic methods is designed for simplicity, efficiency, and minimal environmental impact.

G node_setup Reaction Setup Combine reactants in green solvent (Water, IL, DES) or solvent-free node_energy Energy Input Conventional Heating, Microwave, or Ultrasound node_setup->node_energy node_monitor Monitoring Monitor reaction progress by TLC node_energy->node_monitor node_isolate Isolation Cool reaction mixture Precipitate/Filter product node_monitor->node_isolate node_purify Purification Wash with benign solvent (Water, Ethanol) Recrystallize node_isolate->node_purify node_characterize Characterization Confirm structure and purity (NMR, MS, MP) node_purify->node_characterize

Caption: General experimental workflow for green synthesis.

Conclusion

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones can be achieved through a variety of green and sustainable methods. Catalyst-free reactions in water, microwave and ultrasound-assisted protocols, and mechanochemistry represent significant advancements over traditional synthetic routes that rely on volatile organic compounds and harsh conditions. The use of novel solvent systems like ionic liquids and deep eutectic solvents further expands the toolkit for the environmentally conscious chemist. These methods not only reduce the environmental footprint of synthetic processes but also often provide benefits such as shorter reaction times, simpler work-up procedures, and higher yields. For researchers and professionals in drug development, the adoption of these green methodologies is crucial for the sustainable production of these pharmaceutically important heterocyclic compounds.

References

The Formation of 3-Substituted 2-Thioxo-quinazolinones: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 3-substituted 2-thioxo-quinazolinones, a heterocyclic scaffold of significant interest in medicinal chemistry. The core of this document focuses on the elucidation of the reaction mechanisms, supported by detailed experimental protocols and comparative data on reaction conditions and yields. Key synthetic strategies, including the reaction of anthranilic acid derivatives with isothiocyanates and one-pot multicomponent reactions, are discussed in detail. Visualizations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the chemical transformations involved.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Among these, the 2-thioxo-quinazolinone scaffold is a key pharmacophore, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution at the N-3 position is particularly crucial for modulating the biological efficacy of these compounds. A thorough understanding of the mechanisms governing their formation is therefore essential for the rational design and synthesis of novel therapeutic agents. This whitepaper will delve into the primary synthetic methodologies for 3-substituted 2-thioxo-quinazolinones, with a focus on their underlying reaction mechanisms.

Primary Synthetic Methodologies and Mechanisms

The synthesis of 3-substituted 2-thioxo-quinazolinones can be broadly categorized into two main approaches: a two-step conceptual process involving the reaction of an anthranilic acid derivative with an isothiocyanate, and various one-pot multicomponent reactions that generate the isothiocyanate in situ or utilize alternative starting materials.

Reaction of Anthranilic Acid with Isothiocyanates

This is one of the most fundamental and widely employed methods for the synthesis of 3-substituted 2-thioxo-quinazolinones. The reaction proceeds via a two-step mechanism: initial nucleophilic addition to form a thiourea intermediate, followed by an intramolecular cyclization and dehydration.

Mechanism:

The reaction is initiated by the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon atom of the isothiocyanate. This addition reaction forms an N,N'-disubstituted thiourea intermediate. The second step involves the intramolecular nucleophilic attack of the nitrogen atom of the thiourea on the carboxylic acid carbon, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the final 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.[1]

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization and Dehydration Anthranilic_Acid Anthranilic Acid Thiourea_Intermediate Thiourea Intermediate Anthranilic_Acid->Thiourea_Intermediate Nucleophilic Attack Isothiocyanate R-N=C=S Isothiocyanate->Thiourea_Intermediate Cyclic_Intermediate Cyclic Intermediate Thiourea_Intermediate->Cyclic_Intermediate Intramolecular Cyclization Product 3-Substituted 2-Thioxo-quinazolinone Cyclic_Intermediate->Product - H2O

Caption: Reaction mechanism of anthranilic acid and isothiocyanate.

One-Pot Synthesis from Anthranilic Acid, Primary Amine, and Carbon Disulfide

This method offers a more convenient approach by avoiding the pre-formation and isolation of often unstable isothiocyanates.[2] The reaction is typically carried out in the presence of a base, such as potassium hydroxide.

Mechanism:

The reaction is believed to proceed through the in situ formation of an isothiocyanate. The primary amine first reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate then eliminates a leaving group (e.g., SH⁻) to generate the corresponding isothiocyanate. The in situ generated isothiocyanate then reacts with anthranilic acid as described in the previous section to yield the final product.

G Start Primary Amine (R-NH2) + CS2 + Base Dithiocarbamate Dithiocarbamate Intermediate Start->Dithiocarbamate Isothiocyanate_InSitu In Situ Isothiocyanate (R-N=C=S) Dithiocarbamate->Isothiocyanate_InSitu Thiourea_Intermediate Thiourea Intermediate Isothiocyanate_InSitu->Thiourea_Intermediate Anthranilic_Acid Anthranilic Acid Anthranilic_Acid->Thiourea_Intermediate Product 3-Substituted 2-Thioxo-quinazolinone Thiourea_Intermediate->Product Cyclization & -H2O

Caption: One-pot synthesis pathway.

Multicomponent Synthesis from Isatoic Anhydride

Another efficient one-pot method involves the reaction of isatoic anhydride, a primary amine, chloroform, and elemental sulfur in basic conditions.[3] This multicomponent reaction provides a rapid entry to the 2-thioxo-quinazolinone core.

Mechanism:

The plausible mechanism begins with the reaction of the primary amine with isatoic anhydride, leading to the ring-opening of the anhydride to form a 2-aminobenzamide derivative. In parallel, chloroform and sulfur in the presence of a base can generate a reactive thiophosgene equivalent. This species then reacts with the 2-aminobenzamide intermediate to form the 2-thioxo-quinazolinone ring system.

Data Presentation: Comparison of Synthetic Protocols

The choice of synthetic route can significantly impact the reaction efficiency, time, and overall yield. The following table summarizes the reaction conditions and reported yields for the primary synthetic methods discussed.

MethodStarting MaterialsKey Reagents/CatalystsSolventTemp.Time (h)Yield (%)Reference
1. Anthranilic Acid + Isothiocyanate 5-substituted anthranilic acids, phenyl isothiocyanatesNoneGlacial Acetic AcidReflux10Good[4]
2. One-Pot: Anthranilic Acid + Amine + CS₂ Anthranilic acids, aromatic amines, carbon disulfideKOHMethanolReflux383[5]
3. One-Pot: Isatoic Anhydride + Amine + Chloroform + S Isatoic anhydride, amines, chloroform, sulfurK₂CO₃DMF80°C2-3High[3]
4. Reductive Cyclization o-Nitrobenzamides, isothiocyanatesSnCl₂·2H₂OAcetonitrileReflux2-375-82[6]
5. Microwave-Assisted Synthesis Anthranilic acid, aryl amines, ammonium isothiocyanateNoneWaterMW0.25-0.5Good[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for two of the most common methods.

General Procedure for the Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from Anthranilic Acid and Isothiocyanate

This protocol is adapted from the procedure described for the synthesis of 6-substituted or 6,7-disubstituted-3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivatives.[4]

Workflow:

G Start Combine Anthranilic Acid Derivative and Phenyl Isothiocyanate Derivative in Glacial Acetic Acid Reflux Reflux the Mixture for 10 hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Pour into Ice-Water Cool->Precipitate Filter Filter the Precipitate Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry Product 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Dry->Product

References

Tautomeric Landscape of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomeric Forms of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomeric forms of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, a crucial heterocyclic core in medicinal chemistry. The existence of different tautomers can significantly influence the physicochemical properties, biological activity, and drug-receptor interactions of these compounds. This document details the potential tautomeric structures, summarizes key spectroscopic data for their identification, and provides detailed experimental and computational protocols for their study.

The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold can exist in several tautomeric forms due to the presence of labile protons and multiple proton-accepting sites. The primary tautomeric equilibria involve amide-imidol and thione-thiol prototropy. The four principal tautomers are illustrated below.

Figure 1: Potential tautomeric forms of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core.

Spectroscopic and computational evidence strongly suggests that the Amide-Thione form (A) is the predominant tautomer in both solid and solution phases.

Data Presentation: Spectroscopic Characterization

The identification of the predominant tautomer relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy Data

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the possible tautomers. The chemical shifts of the N1-H, N3-H, and C2 (thione/thiol) and C4 (amide/imidol) positions are particularly informative. Spectroscopic data from studies on 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones consistently support the existence of the Amide-Thione tautomer (Form A) in solution (typically DMSO-d₆).[1]

NucleusPositionCharacteristic Chemical Shift (ppm)Assignment/Significance
¹H N1-H~12.5Deshielded proton adjacent to the C=O group.
¹H N3-H~12.8Deshielded thioamide proton (NH -C=S). Its presence rules out the thiol forms (C and D).[1]
¹³C C4~160Carbonyl carbon (C=O) of the amide group.
¹³C C2~175Thione carbon (C =S). This characteristic downfield shift is a strong indicator for the thione forms (A and B).[1]
Table 1: Key NMR chemical shifts for identifying the Amide-Thione tautomer of 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.
Quantitative Tautomer Analysis

To date, the peer-reviewed literature lacks specific studies reporting the quantitative tautomeric equilibrium constants (K_T) for 2-thioxo-2,3-dihydroquinazolin-4(1H)-one in various solvents or at different temperatures. However, based on extensive qualitative data, the equilibrium lies heavily towards the Amide-Thione form (A). For related heterocyclic thiones, the thione form is generally favored over the thiol form.

For researchers aiming to quantify this equilibrium, Variable-Temperature (VT) NMR is a suitable technique. By monitoring the chemical shifts of specific protons (e.g., N1-H or aromatic protons) at different temperatures, one can determine the mole fractions of the tautomers and subsequently calculate the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the equilibrium.

SolventTemperature (K)Mole Fraction (Form A)Mole Fraction (Form C)K_T ([C]/[A])ΔG° (kJ/mol)
DMSO-d₆298> 0.99 (estimated)< 0.01 (estimated)< 0.01> 11.4
CDCl₃298Data not availableData not availableData not availableData not available
Methanol-d₄298Data not availableData not availableData not availableData not available
Table 2: Illustrative table for reporting tautomeric equilibrium data. Values for this specific compound are not currently available in the literature and would need to be determined experimentally.

Experimental Protocols

Detailed methodologies are provided for the synthesis of a representative compound and for the analytical techniques required to study its tautomerism.

Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This protocol is adapted from the synthesis of 3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivatives.[1]

Reaction: Anthranilic acid + Aryl isothiocyanate → 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Materials:

  • Substituted anthranilic acid (1.0 eq)

  • Substituted aryl isothiocyanate (1.0 eq)

  • Glacial acetic acid

Procedure:

  • A mixture of the substituted anthranilic acid (e.g., 10 mmol) and the corresponding aryl isothiocyanate (10 mmol) is suspended in glacial acetic acid (e.g., 50 mL).

  • The reaction mixture is heated to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with cold ethanol and then diethyl ether to remove impurities.

  • The solid product is dried under vacuum to yield the 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol for Variable-Temperature (VT) NMR Analysis

This general protocol allows for the determination of thermodynamic parameters of the tautomeric equilibrium.

Objective: To quantify the populations of tautomers at different temperatures and determine ΔH° and ΔS° for the equilibrium.

G A Sample Preparation Dissolve compound in deuterated solvent (e.g., DMSO-d6) in a suitable NMR tube. B Initial Spectrum Acquisition Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K). A->B C Temperature Variation Decrease or increase the temperature in controlled steps (e.g., 10-20 K increments). B->C D Equilibration Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquisition. C->D C->D E Spectrum Acquisition at Each Temperature Record a 1H NMR spectrum at each temperature point. D->E F Data Analysis Integrate the signals corresponding to each tautomer to determine their relative populations (mole fractions). E->F G Thermodynamic Calculation Calculate K_T at each temperature. Plot ln(K_T) vs. 1/T (van 't Hoff plot). F->G H Result Determine ΔH° from the slope (-ΔH°/R) and ΔS° from the intercept (ΔS°/R). G->H

Figure 2: Workflow for VT-NMR analysis of tautomeric equilibrium.

Procedure:

  • Sample Preparation: Prepare a solution of the compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, toluene-d₈) in a high-quality NMR tube rated for variable temperature use.

  • Spectrometer Setup: Place the sample in the NMR spectrometer. Tune and shim the probe at the starting temperature (e.g., 298 K).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at the starting temperature.

    • Increment the temperature (e.g., by 10 K). Allow the system to equilibrate for at least 10 minutes.

    • Re-shim the probe at the new temperature.

    • Acquire another ¹H NMR spectrum.

    • Repeat this process over the desired temperature range (e.g., 298 K to 378 K), ensuring the solvent's boiling point is not exceeded.

  • Data Processing and Analysis:

    • Process all spectra uniformly (phasing, baseline correction).

    • Identify well-resolved signals that are unique to each tautomer. If signals are averaged due to fast exchange, deconvolution methods may be necessary.

    • Integrate the corresponding signals to determine the mole fraction (X) of each tautomer at each temperature (T).

    • Calculate the equilibrium constant, K_T = X_thiol / X_thione, at each temperature.

  • Thermodynamic Analysis:

    • Plot ln(K_T) versus 1/T (van 't Hoff plot).

    • Perform a linear regression on the data. The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant (8.314 J/mol·K).

    • Calculate ΔG° at a specific temperature (e.g., 298 K) using the equation: ΔG° = -RT ln(K_T) or ΔG° = ΔH° - TΔS°.

Mandatory Visualization: Computational Workflow

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers.

DFT_Workflow cluster_legend Legend start Define Tautomeric Structures (e.g., Amide-Thione, Amide-Thiol) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Verify minima, obtain ZPE) geom_opt->freq_calc solvation Single-Point Energy Calculation with Solvation Model (e.g., PCM, SMD) freq_calc->solvation analysis Calculate Relative Gibbs Free Energies (ΔG) (ΔG = ΔE_solv + ΔG_corr) solvation->analysis end Determine Most Stable Tautomer and Theoretical K_T analysis->end l1 Input/Output l2 Calculation Step l1_box l2_box

Figure 3: Workflow for DFT calculation of tautomer stability.

Protocol for DFT Calculation of Tautomer Stabilities:

  • Structure Generation: Build the 3D structures of all relevant tautomers (A, B, C, and D) using a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Analysis: Conduct a frequency calculation at the same level of theory for each optimized structure. This step confirms that the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to Gibbs free energy.

  • Solvation Effects: To model the system in solution, perform a single-point energy calculation on the gas-phase optimized geometries using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). Specify the solvent of interest (e.g., DMSO, water).

  • Energy Calculation: The final Gibbs free energy (G) in solution for each tautomer is calculated as: G_sol = E_solv + G_corr where E_solv is the single-point energy in the solvent and G_corr is the thermal correction to the Gibbs free energy obtained from the gas-phase frequency calculation.

  • Relative Stability: Calculate the relative Gibbs free energy (ΔG) of each tautomer with respect to the most stable one. The tautomeric equilibrium constant (K_T) can then be estimated using the equation: K_T = exp(-ΔG/RT).

By following these protocols, researchers can gain a comprehensive understanding of the tautomeric behavior of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which is essential for rational drug design and development.

References

An In-depth Technical Guide on the Solubility Profile of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This guide provides a general overview of the solubility of structurally related quinazolinone derivatives, detailed experimental protocols for solubility determination, and the expected solubility characteristics based on the compound's structure. The provided data on related compounds serves as an illustrative example.

Introduction

This compound is a heterocyclic compound belonging to the quinazolinone class. Derivatives of quinazolinone are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The solubility of such compounds in various organic solvents is a critical parameter in drug development, influencing formulation, bioavailability, and purification processes. Understanding the solubility profile is essential for researchers in organic synthesis, medicinal chemistry, and pharmaceutical sciences.

The structure of this compound, with its fused aromatic ring, polar lactam and thiourea functionalities, and an ethyl substituent, suggests a nuanced solubility profile. It is expected to exhibit moderate solubility in polar aprotic solvents and lower solubility in nonpolar solvents.

Illustrative Solubility Data of Related Quinazolinone Derivatives

While specific data for this compound is not available, the following table presents the mole fraction solubility (x) of a structurally related pyrazolo[4,3-d]quinazoline derivative at various temperatures in different organic solvents. This data is provided to illustrate how solubility of similar heterocyclic systems is typically reported.[1]

Temperature (K)N,N-Dimethylformamide (DMF)1,4-DioxaneDimethyl Sulfoxide (DMSO)Tetrahydrofuran (THF)Ethyl Acetate
298.150.00310.00190.00250.00150.0011
303.150.00370.00230.00300.00180.0014
308.150.00440.00280.00360.00220.0017
313.150.00520.00340.00430.00270.0021
318.150.00610.00410.00510.00330.0025
323.150.00720.00490.00600.00400.0030
328.150.00840.00580.00710.00480.0036

Data extracted from a study on pyrazolo[4,3-d]quinazoline derivatives and is for illustrative purposes only.[1]

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined using several methods. The choice of method often depends on the properties of the solute and the solvent, as well as the required accuracy. Two common methods are the gravimetric method and the UV-Vis spectrophotometric method.

The gravimetric method is a reliable and straightforward technique for determining equilibrium solubility.[2][3][4]

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials or flasks

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) into a pre-weighed container. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Solvent Evaporation: Evaporate the solvent from the container in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight is achieved.

  • Mass Determination: Accurately weigh the container with the dried solute.

  • Calculation: The solubility (S) can be calculated in g/L or mol/L using the following formula:

    S (g/L) = (mass of dried solute in g) / (volume of filtrate in L)

This method is suitable for compounds that possess a chromophore and absorb ultraviolet or visible light. It is generally faster than the gravimetric method.[5][6]

Materials:

  • This compound

  • Selected organic solvents (UV grade)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker

  • Filtration apparatus

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

  • Sample Preparation and Equilibration: Prepare saturated solutions as described in the gravimetric method (steps 1 and 2).

  • Filtration and Dilution: After equilibration and settling, filter an aliquot of the supernatant. Dilute the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Calculation: Determine the concentration of the diluted solution from the calibration curve. The solubility of the compound in the saturated solution can then be calculated by accounting for the dilution factor.

Visualizations

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solute to known volume of solvent B Seal container A->B C Agitate at constant temperature (24-72 hours) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F_grav Gravimetric: Evaporate solvent and weigh residue E->F_grav Gravimetric Method F_spec Spectrophotometric: Dilute and measure absorbance E->F_spec Spectrophotometric Method G Calculate Solubility F_grav->G F_spec->G

References

Methodological & Application

Application Notes and Protocols for the Biological Evaluation of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the biological evaluation of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a member of the quinazolinone class of heterocyclic compounds. Quinazolinone derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines detailed protocols for assessing these key biological activities, presents data in a structured format for easy interpretation, and includes visual workflows and signaling pathway diagrams to facilitate understanding.

Synthesis Workflow

The synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones can be achieved through various methods. A common approach involves the reaction of an appropriate anthranilic acid derivative with an isothiocyanate. The following diagram illustrates a general synthetic pathway.

Synthesis_Workflow reagent1 Anthranilic Acid Derivative reaction1 Reaction reagent1->reaction1 reagent2 Ethyl Isothiocyanate reagent2->reaction1 intermediate Thiourea Intermediate cyclization Intramolecular Cyclization intermediate->cyclization product This compound reaction1->intermediate cyclization->product

Caption: General synthesis workflow for this compound.

Cytotoxicity Evaluation

A critical initial step in the biological assessment of a novel compound is to determine its cytotoxic potential against various cell lines. This is particularly relevant for compounds with suspected anticancer activity.

Experimental Protocols

2.1.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • This compound

    • Human cancer cell lines (e.g., LoVo, HCT-116, MCF-7, PC3)

    • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and the half-maximal inhibitory concentration (IC50).

2.1.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Materials:

    • LDH cytotoxicity assay kit

    • Cell lines, test compound, and culture reagents as in the MTT assay.

  • Procedure:

    • Follow the cell seeding and treatment protocol as described for the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Perform the LDH assay on the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity based on the LDH released.

2.1.3. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the cells by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation

The following tables present illustrative data for 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, which are structurally similar to the target compound.[3][4]

Table 1: Cytotoxicity of Structurally Similar Compounds against Human Colon Cancer Cell Lines

CompoundCell LineIC50 (µM)[3][4]
Compound 3a LoVo294.32 ± 8.41
HCT-116298.05 ± 13.26
Compound 3f LoVo383.50 ± 8.99
HCT-116323.59 ± 3.00

Data are presented as mean ± SD. These data are for illustrative purposes for structurally related compounds.

Signaling Pathway

Studies on related 2-thioxo-quinazolinone derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis.[3][4] This involves the modulation of key regulatory proteins in the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathway compound 3-ethyl-2-thioxo-2,3- dihydroquinazolin-4(1H)-one bax Bax compound->bax Upregulates bcl2 Bcl-2 compound->bcl2 Downregulates casp8 Caspase-8 compound->casp8 Activates casp9 Caspase-9 bax->casp9 Activates bcl2->casp9 casp3 Caspase-3 casp8->casp3 Activates casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Caption: Proposed apoptotic signaling pathway modulated by 2-thioxo-quinazolinones.

Antimicrobial Activity Evaluation

Quinazolinone derivatives have been reported to possess significant antibacterial and antifungal activities.[1][5] The following protocols are designed to screen for these properties.

Experimental Protocols

3.1.1. Agar Well Diffusion Method

This method is used for the initial screening of antimicrobial activity.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Mueller-Hinton Agar (for bacteria)

    • Sabouraud Dextrose Agar (for fungi)

    • Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)

    • Sterile cork borer

  • Procedure:

    • Prepare agar plates and allow them to solidify.

    • Spread a standardized inoculum of the test microorganism over the surface of the agar.

    • Create wells in the agar using a sterile cork borer.

    • Add a defined concentration of the test compound solution to the wells.

    • Place standard antibiotic/antifungal discs as positive controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).

    • Measure the diameter of the zone of inhibition around the wells.

3.1.2. Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Microbial strains and appropriate broth media

    • Resazurin or similar viability indicator

  • Procedure:

    • Perform serial dilutions of the test compound in the broth medium in a 96-well plate.

    • Add a standardized suspension of the microorganism to each well.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plates under suitable conditions.

    • After incubation, add a viability indicator if necessary and determine the MIC by visual inspection or by measuring absorbance.

Data Presentation

Table 2: Illustrative Antimicrobial Activity of Quinazolinone Derivatives

MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Bacteria
Staphylococcus aureus1862.5
Escherichia coli15125
Fungi
Candida albicans16125

These are representative values for quinazolinone derivatives and should be replaced with experimental data for this compound.

Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of the test compound can be assessed using both in vivo and in vitro models.

Experimental Protocols

4.1.1. In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a standard model for evaluating acute inflammation.[6]

  • Materials:

    • Wistar rats or Swiss albino mice

    • Carrageenan solution (1% in sterile saline)

    • Pletysmometer or digital calipers

    • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Procedure:

    • Group the animals and administer the test compound or standard drug orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each animal.[7]

    • Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[8]

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

4.1.2. In Vitro: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Lipopolysaccharide (LPS)

    • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • Procedure:

    • Culture macrophage cells in 24-well plates.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits.

    • Determine the inhibitory effect of the compound on cytokine production.

Data Presentation

The following table shows representative data for the anti-inflammatory activity of quinazolinone derivatives.[9][10]

Table 3: Illustrative Anti-inflammatory Activity of Quinazolinone Derivatives in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Edema Inhibition (%) at 3h[9]
Derivative 1 5020.4
Derivative 2 5032.5
Indomethacin 1045.8

These are representative values for quinazolinone derivatives and should be replaced with experimental data for this compound.

Experimental Workflow

Anti_Inflammatory_Workflow cluster_0 In Vivo: Carrageenan-Induced Paw Edema cluster_1 In Vitro: LPS-Induced Cytokine Release animal_prep Animal Grouping and Compound Administration carrageenan_injection Carrageenan Injection (Sub-plantar) animal_prep->carrageenan_injection paw_measurement Measure Paw Volume (0, 1, 2, 3, 4h) carrageenan_injection->paw_measurement data_analysis_invivo Calculate % Edema Inhibition paw_measurement->data_analysis_invivo cell_culture Culture Macrophages (e.g., RAW 264.7) compound_treatment Pre-treat with Compound cell_culture->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection elisa Measure Cytokines (TNF-α, IL-6) by ELISA supernatant_collection->elisa data_analysis_invitro Determine % Inhibition elisa->data_analysis_invitro

References

Application Notes and Protocols for 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one as a Potential EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the Epidermal Growth Factor Receptor (EGFR) inhibitory activity of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. The following application notes and protocols are based on the evaluation of structurally related 2-thioxo-quinazoline derivatives that have been investigated as EGFR inhibitors. These protocols provide a framework for the potential evaluation of the title compound.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of various human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][3] Consequently, EGFR has emerged as a critical target for anticancer drug development. The quinazoline scaffold is a well-established pharmacophore in the design of potent EGFR inhibitors, with several approved drugs like gefitinib and erlotinib featuring this core structure.[2][4]

The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core, a derivative of the quinazoline scaffold, has also been explored for its potential as an anticancer agent, including the inhibition of EGFR.[1][5] This document provides detailed protocols for the synthesis and biological evaluation of compounds based on this scaffold, using this compound as a representative example for methodological purposes.

Data Presentation: EGFR Inhibitory Activity of Analogous 2-Thioxo-Quinazolinone Derivatives

The following table summarizes the EGFR inhibitory and antiproliferative activities of representative 2-thioxo-quinazoline derivatives that are structurally related to this compound. This data is provided for comparative purposes to guide the potential evaluation of the title compound.

Compound IDStructureTargetAssay TypeIC50 / GI50 (µM)Cell Line(s)Reference
Analog A 2-thioxo-quinazoline derivativeEGFRKinase Assay0.0385-[5]
Analog B Benzimidazole-quinazolinone conjugateRAF kinaseCell-basedNot specifiedA-375[1]
Analog C 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolineEGFRwtKinase Assay0.0461-[2]
Analog D Diaryl-thiourea-linked quinazolineEGFRKinase Assay0.010-[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.

Materials:

  • Anthranilic acid

  • Ethyl isothiocyanate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • A mixture of anthranilic acid (1 equivalent) and ethyl isothiocyanate (1.1 equivalents) in glacial acetic acid is heated at reflux for 8-10 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure this compound.

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of the test compound against the EGFR kinase domain.

Materials:

  • Recombinant human EGFR kinase (e.g., from Promega or SignalChem)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (this compound) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution to the wells of the microplate.

    • Add 10 µL of a mixture containing the EGFR enzyme and the peptide substrate to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of the test compound on the proliferation of cancer cell lines that overexpress EGFR (e.g., A431, NCI-H1975).

Materials:

  • EGFR-overexpressing cancer cell line (e.g., A431)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., gefitinib).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 3-ethyl-2-thioxo-2,3- dihydroquinazolin-4(1H)-one Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the site of inhibition.

Experimental Workflow for EGFR Inhibitor Evaluation

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Evaluation cluster_downstream Mechanism of Action Synthesis Synthesis of This compound KinaseAssay EGFR Kinase Inhibition Assay (e.g., ADP-Glo) Synthesis->KinaseAssay CellAssay Antiproliferative Assay (e.g., MTT on A431 cells) Synthesis->CellAssay IC50_determination IC50 Determination KinaseAssay->IC50_determination GI50_determination GI50 Determination CellAssay->GI50_determination WesternBlot Western Blot for p-EGFR Inhibition CellAssay->WesternBlot

Caption: Workflow for evaluating a potential EGFR inhibitor.

Logical Relationship for Structure-Activity Relationship (SAR)

SAR_Logic cluster_substituents Substitutions Core 2-Thioxo-quinazoline Core Activity EGFR Inhibitory Activity Core->Activity Scaffold for ATP-competitive binding R1 N3-Substituent (e.g., Ethyl) R1->Activity Influences potency and selectivity R2 C6/C7-Substituents (e.g., -Br, -OCH3) R2->Activity Modulates binding and pharmacokinetics R3 C2-Substituent R3->Activity Can be modified for dual-target inhibition

Caption: Key structural elements influencing EGFR inhibition.

References

Application of 2-Thioxo-Quinazolinones in Antiviral Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains and the ongoing threat of novel viral pandemics necessitate the continuous development of new antiviral agents. The quinazolinone scaffold, a privileged structure in medicinal chemistry, has demonstrated a wide range of biological activities. Among its derivatives, 2-thioxo-quinazolinones have emerged as a promising class of compounds with significant antiviral potential against a diverse array of viruses. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the exploration and development of 2-thioxo-quinazolinones as antiviral therapeutics.

Application Notes

2-Thioxo-quinazolinone derivatives have shown inhibitory effects against both RNA and DNA viruses. Their broad-spectrum activity makes them attractive candidates for further investigation. Key applications in antiviral research include:

  • Lead Compound Identification: Screening libraries of 2-thioxo-quinazolinone derivatives to identify lead compounds with potent activity against specific viral targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of active compounds to understand the relationship between their chemical structure and antiviral potency, guiding the design of more effective inhibitors.

  • Mechanism of Action Studies: Investigating the molecular mechanisms by which these compounds inhibit viral replication, which may involve targeting viral enzymes crucial for the viral life cycle.

  • Combination Therapy Research: Evaluating the synergistic or additive effects of 2-thioxo-quinazolinones with other known antiviral drugs to combat drug resistance and enhance therapeutic efficacy.

The antiviral activity of this class of compounds has been demonstrated against several viruses, including:

  • Herpes Simplex Virus (HSV-1 and HSV-2): Inhibition of viral replication has been observed for several derivatives.[1]

  • Coxsackievirus B4 (CVB4): A number of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives have shown activity against this virus.[1][2]

  • Adenovirus and Bacteriophage: Certain benzo[g]quinazoline derivatives have demonstrated antiviral efficacy against adenovirus type 7 and bacteriophage phiX174.

  • Hepatitis A Virus (HAV): Inhibition of HAV-3C protease has been reported as a potential mechanism of action.

  • Tobacco Mosaic Virus (TMV): Chalcone-containing 4-thioquinazoline derivatives have exhibited significant activity against TMV.[3]

Quantitative Antiviral Data

The antiviral efficacy of 2-thioxo-quinazolinone derivatives is typically quantified by determining their 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀). A higher SI value indicates greater selectivity of the compound for its antiviral activity over host cell toxicity.[4]

Compound/DerivativeVirusAssayEC₅₀ (µg/mL)CC₅₀ (µg/mL)SIReference
Benzo[g]quinazoline Derivative 5HSV-1MTT38.2163.84.28[5]
Benzo[g]quinazoline Derivative 5HSV-2MTT31.6163.85.18[5]
Benzo[g]quinazoline Derivative 5CVB4MTT26.1163.86.27[5]
Benzo[g]quinazoline Derivative 24HSV-1MTT45.3182.44.02[5]
Benzo[g]quinazoline Derivative 24HSV-2MTT41.2182.44.42[5]
Benzo[g]quinazoline Derivative 24CVB4MTT33.7182.45.41[5]
4-Thioquinazoline-Chalcone M₂TMVHalf-leaf138.1>500>3.6[3]
4-Thioquinazoline-Chalcone M₆TMVHalf-leaf154.8>500>3.2[3]
Ribavirin (Control)TMVHalf-leaf436.0>500>1.1[3]
Benzo[g]quinazoline Derivative 1CVB4Plaque Assay->2566.7% reduction[2]
Benzo[g]quinazoline Derivative 2CVB4Plaque Assay->3570% reduction[2]
Benzo[g]quinazoline Derivative 3CVB4Plaque Assay->4083.3% reduction[2]

Experimental Protocols

General Synthesis of 2-Thioxo-benzo[g]quinazolin-4(3H)-ones

A common synthetic route to 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives involves a multi-step process starting from 2-aminobenzoic acid derivatives.[6]

Protocol:

  • Step 1: Synthesis of Parent Intermediates:

    • React 3-amino-2-naphthoic acid with an appropriate isothiocyanate (e.g., ethyl isothiocyanate, methyl isothiocyanate, or benzyl isothiocyanate).

    • The reaction is typically carried out in dimethylformamide (DMF) under reflux for 3-5 hours.

    • This reaction yields the parent 2-thioxo-benzo[g]quinazolin-4(3H)-one intermediates in good yields (81-86%).

  • Step 2: S-Alkylation:

    • Treat the parent intermediates with an appropriate aralkyl halide (e.g., substituted benzyl halides).

    • The reaction is performed in the presence of a base, such as potassium carbonate (K₂CO₃), at 80°C for 20 hours.

    • This step produces the thioalkylated benzo[g]quinazoline derivatives.

  • Step 3: Hydrazine Derivatives:

    • Alternatively, react the parent intermediates with hydrazine hydrate.

    • The reaction is conducted in boiling DMF for 15-18 hours to yield the corresponding hydrazine derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.

Protocol:

  • Cell Seeding:

    • Seed host cells (e.g., Vero cells) into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-thioxo-quinazolinone derivatives in cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions to the wells. Include a "no-drug" control.

    • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "no-drug" control.

    • Determine the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against compound concentration and using non-linear regression analysis.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Protocol:

  • Cell Preparation:

    • Seed a confluent monolayer of susceptible host cells in 6-well plates.

  • Virus Titration (to be performed beforehand):

    • Determine the virus titer to use a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 plaques per well).

  • Infection and Treatment:

    • Pre-treat the cell monolayers with various concentrations of the 2-thioxo-quinazolinone derivatives for 1 hour at 37°C.

    • Infect the cells with the virus at the predetermined MOI in the presence of the corresponding compound concentration.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay and Incubation:

    • After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or Avicel) containing the respective concentrations of the test compound.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with a 4% formaldehyde solution.

    • Remove the overlay and stain the cells with a crystal violet solution. Plaques will appear as clear, unstained areas against a background of stained, viable cells.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration.

Visualizations

Mechanism of Action: Inhibition of Viral Enzymes

Many 2-thioxo-quinazolinone derivatives exert their antiviral effect by targeting and inhibiting key viral enzymes that are essential for the replication and propagation of the virus. For instance, in the case of picornaviruses like HAV and CVB4, the viral 3C or 2A proteases are crucial for processing the viral polyprotein into functional proteins. Inhibition of these proteases halts the viral life cycle.

G cluster_virus_lifecycle Viral Life Cycle cluster_inhibition Mechanism of Inhibition Entry 1. Viral Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Viral RNA into Polyprotein Uncoating->Translation Proteolysis 4. Polyprotein Processing by Viral Protease Translation->Proteolysis Replication 5. RNA Replication Proteolysis->Replication ViralProtease Viral Protease (e.g., 3Cpro, 2Apro) Assembly 6. Assembly of New Virions Replication->Assembly Release 7. Release Assembly->Release Inhibitor 2-Thioxo-quinazolinone Inhibitor->ViralProtease Inhibits

Caption: Inhibition of viral protease by 2-thioxo-quinazolinones disrupts the viral life cycle.

Experimental Workflow for Antiviral Screening

The process of identifying and characterizing novel antiviral 2-thioxo-quinazolinones follows a structured workflow, from initial synthesis to detailed biological evaluation.

G cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_followup Lead Optimization Synthesis Synthesis of 2-Thioxo-quinazolinone Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Determine CC₅₀ Synthesis->Cytotoxicity Antiviral Antiviral Screening (e.g., Plaque Reduction Assay) Synthesis->Antiviral SI_Calc Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ Cytotoxicity->SI_Calc EC50_Calc Determine EC₅₀ Antiviral->EC50_Calc EC50_Calc->SI_Calc SAR Structure-Activity Relationship (SAR) Studies SI_Calc->SAR MOA Mechanism of Action (MOA) Studies SI_Calc->MOA

Caption: Workflow for the synthesis and antiviral evaluation of 2-thioxo-quinazolinones.

References

Application Note and Protocol: In Vitro Cytotoxicity Assessment of Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone and its derivatives represent a significant class of heterocyclic compounds that are foundational in medicinal chemistry.[1] These scaffolds are present in numerous natural and synthetic molecules that exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2][3] Many quinazolinone-based compounds exert their cytotoxic effects by targeting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt pathways.[3][4] Consequently, evaluating the cytotoxic potential of novel quinazolinone compounds is a critical first step in the drug discovery and development pipeline.

This document provides a detailed protocol for determining the in vitro cytotoxicity of quinazolinone compounds using the widely accepted MTT assay. Additionally, it includes information on data presentation and visual diagrams of the experimental workflow and relevant signaling pathways.

Data Presentation: Summarizing Cytotoxic Activity

Quantitative data from cytotoxicity assays are typically summarized by reporting the IC50 value, which is the concentration of a compound that inhibits 50% of cell growth or viability. Presenting this data in a structured table allows for the direct comparison of cytotoxic potency across different compounds and cell lines.

Table 1: Example Summary of IC50 Values for Quinazolinone Derivatives

Compound IDTarget Cell LineAssay Duration (h)IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
QZ-001MCF-7 (Breast)487.150.98
QZ-001HCT-116 (Colon)484.870.75
QZ-002A549 (Lung)4815.21.20
QZ-002PC-3 (Prostate)4821.81.50
QZ-003HepG2 (Liver)725.50.85
QZ-003MCF-7 (Breast)728.90.98

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values must be determined experimentally.[5]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (living) cells.[9]

Materials and Reagents
  • Quinazolinone compounds of interest

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, flat-bottom 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Multichannel pipette

Experimental Workflow Diagram

The overall workflow for the MTT assay is depicted below.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Cells prepare_compounds 2. Prepare Compound Dilutions seed_cells 3. Seed Cells in 96-Well Plate prepare_compounds->seed_cells incubate_attach 4. Incubate (24h) for Attachment seed_cells->incubate_attach add_compounds 5. Add Compounds to Wells incubate_attach->add_compounds incubate_treat 6. Incubate with Compounds (24-72h) add_compounds->incubate_treat add_mtt 7. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 8. Incubate (3-4h) add_mtt->incubate_mtt solubilize 9. Add Solubilization Solution (DMSO) incubate_mtt->solubilize read_absorbance 10. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 11. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Step-by-Step Methodology

Step 1: Preparation of Reagents

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[10] Filter-sterilize the solution using a 0.2 µm filter and store it at -20°C, protected from light. Before use, thaw the solution at 37°C.

  • Quinazolinone Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-100 mM) of each quinazolinone compound in sterile DMSO. Store these stocks at -20°C. From the stock, prepare serial dilutions in a complete culture medium to achieve the final desired concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Step 2: Cell Seeding

  • Culture the selected cancer cell lines until they reach approximately 80% confluency.

  • Harvest the cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension in a complete culture medium to a density of 5 x 10⁴ to 1 x 10⁵ cells/mL.

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well).[4]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume growth.

Step 3: Compound Treatment

  • After 24 hours, carefully aspirate the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the quinazolinone compounds to the respective wells.

  • Include the following controls on each plate:

    • Vehicle Control: Wells containing cells treated with the medium containing the same final concentration of DMSO used for the test compounds. This represents 100% cell viability.

    • Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells containing only the culture medium (no cells) to measure background absorbance.

  • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

Step 4: MTT Addition and Incubation

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[7]

  • Return the plate to the incubator and incubate for 3-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

Step 5: Solubilization of Formazan

  • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

Step 6: Absorbance Measurement

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis
  • Correct for Background: Subtract the average absorbance of the blank control wells from the absorbance readings of all other wells.

  • Calculate Percent Viability: Determine the percentage of cell viability for each treatment concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC50 Value: Plot the percent cell viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Mechanisms of Action & Signaling Pathways

Quinazolinone derivatives often induce cytotoxicity in cancer cells by triggering programmed cell death (apoptosis) or by halting the cell division cycle (cell cycle arrest).[2][3]

Intrinsic Apoptosis Pathway

Many quinazolinones activate the intrinsic (mitochondrial) pathway of apoptosis.[11] This process involves the regulation of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[11][12] An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, leading to the subsequent activation of executioner caspases like caspase-3 and ultimately, cell death.[11]

Intrinsic_Apoptosis compound Quinazolinone Compound bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) compound->bcl2 Inhibits bax Bax / Bad (Pro-apoptotic) compound->bax Activates mito Mitochondrion bcl2->mito Inhibits bax->mito Permeabilizes Membrane cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by quinazolinones.

G2/M Cell Cycle Arrest

Quinazolinone derivatives can also interfere with the cell cycle, frequently causing an arrest in the G2/M phase.[2][13] This is often achieved by modulating the levels or activity of key regulatory proteins like Cyclin B1 and cyclin-dependent kinase 1 (CDK1).[2][13] Inhibition of the Cyclin B1/CDK1 complex prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase and eventual cell death.[14]

G2M_Arrest cluster_G2 G2 Phase cluster_M M Phase (Mitosis) compound Quinazolinone Compound cyclin_cdk Cyclin B1 / CDK1 Complex compound->cyclin_cdk Inhibits g2_node Cell in G2 g2_node->cyclin_cdk Activation of arrest G2/M Arrest g2_node->arrest m_node Cell enters Mitosis cyclin_cdk->m_node Promotes transition cyclin_cdk->arrest

Caption: G2/M phase cell cycle arrest by quinazolinones.

Conclusion

The MTT assay provides a robust, reliable, and high-throughput compatible method for the initial screening of quinazolinone compounds for cytotoxic activity. This protocol offers a standardized framework for researchers to obtain reproducible results. Understanding the potential mechanisms, such as the induction of apoptosis and cell cycle arrest, is crucial for the further development of these promising compounds as next-generation anticancer agents.

References

Application Notes and Protocols for High-Throughput Screening of 3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Analogs of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a specific subclass of this family, have emerged as promising candidates for drug discovery, particularly in oncology. These compounds have been reported to exhibit potent cytotoxic effects against various cancer cell lines through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4]

This document provides a comprehensive guide for the high-throughput screening (HTS) of this compound analog libraries to identify and characterize novel therapeutic leads. It includes detailed protocols for primary cytotoxicity screening and secondary mechanistic assays, data presentation guidelines, and visualizations of relevant signaling pathways and experimental workflows.

Target Focus and Signaling Pathways

Analogs of the quinazolinone scaffold have been shown to inhibit several key targets in cancer progression. A high-throughput screening campaign for these compounds would typically focus on both cellular cytotoxicity and specific enzyme inhibition.

Key Molecular Targets:

  • Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical mediators of cell growth and angiogenesis. Their inhibition is a clinically validated strategy in oncology.[5][6]

  • Non-receptor Tyrosine Kinases: c-Src is a proto-oncogene that plays a pivotal role in cell proliferation, migration, and survival.

  • Signal Transducer and Activator of Transcription 3 (STAT3): This transcription factor is often constitutively activated in cancer cells and promotes the expression of genes involved in proliferation and anti-apoptosis.

  • Poly(ADP-ribose) Polymerase 10 (PARP10): Implicated in DNA damage repair and cell survival, PARP10 is an emerging target in cancer therapy.[3]

  • Tubulin: Disruption of microtubule polymerization by targeting tubulin leads to cell cycle arrest and apoptosis, a mechanism exploited by several successful anticancer drugs.[7][8]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways commonly targeted by quinazolinone analogs.

EGFR_Signaling_Pathway cluster_receptor cluster_pi3k cluster_mapk Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor Quinazolinone Analog Inhibitor->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Quinazolinone Analog Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Angiogenesis Endothelial Cell Proliferation, Migration, Survival AKT->Angiogenesis Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Proliferation SRC_STAT3_Pathway cluster_nucleus Nucleus RTK_Integrin RTKs / Integrins cSrc c-Src RTK_Integrin->cSrc Activates STAT3_inactive STAT3 (inactive) cSrc->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 (dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Inhibitor Quinazolinone Analog Inhibitor->cSrc Inhibits Inhibitor->STAT3_inactive Inhibits Dimerization HTS_Workflow Library Compound Library (3-ethyl-2-thioxo-2,3- dihydroquinazolin-4(1H)-one analogs) Primary Primary Screen: In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Panel) Library->Primary Hit_ID Hit Identification (Potency & Efficacy Cutoffs) Primary->Hit_ID Hit_ID->Library Inactive Dose_Response Dose-Response & IC50 Determination on Multiple Lines Hit_ID->Dose_Response Active Hits Secondary Secondary Screens: Biochemical/Mechanistic Assays (e.g., Kinase, Tubulin Assays) Dose_Response->Secondary Selectivity Selectivity Profiling (Kinase Panel, Normal Cell Lines) Secondary->Selectivity Confirmed Hits Lead_Opt Lead Optimization (SAR Studies) Selectivity->Lead_Opt

References

Application Notes and Protocols: Molecular Docking of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of quinazolinone derivatives against various protein targets. Quinazolinone scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. Molecular docking serves as a crucial computational tool to predict the binding affinities and interaction patterns of these derivatives with their biological targets, thereby guiding rational drug design and optimization.

Applications of Molecular Docking for Quinazolinone Derivatives

Molecular docking simulations are instrumental in elucidating the mechanism of action of quinazolinone derivatives and in the discovery of novel therapeutic agents. Key applications include:

  • Anticancer Studies: Quinazolinone derivatives have been extensively investigated as anticancer agents.[1][2] Docking studies have been pivotal in understanding their interactions with crucial cancer-related proteins such as Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), and Cyclin-Dependent Kinase 2 (CDK2).[2][3][4] These studies help in designing derivatives with enhanced potency and selectivity for cancer cells.[5] For instance, docking studies have shown that 4-amino-substituted quinazoline derivatives exhibit high affinity for mutated EGFR, which is a key target in non-small cell lung cancer.[3]

  • Antimicrobial Research: With the rise of antibiotic resistance, quinazolinone derivatives present a promising class of novel antimicrobial agents.[1] Molecular docking has been employed to study their binding to essential bacterial enzymes like DNA gyrase and Sortase A.[1][6] These computational predictions correlate well with in vitro antibacterial activity, guiding the synthesis of more effective antibacterial compounds.[6][7]

  • Anti-inflammatory Investigations: The anti-inflammatory properties of quinazolinone derivatives are often linked to their ability to modulate inflammatory pathways. Docking studies have been used to investigate their interactions with targets like cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway.[8][9][10] By understanding these interactions, more potent and selective anti-inflammatory drugs can be developed.

  • Antiviral Discovery: Certain quinazolinone compounds have demonstrated potent antiviral activities against viruses such as Zika and Dengue.[11] While the precise targets are still under investigation for some of these, molecular docking can be a powerful tool to screen for potential viral protein targets and to optimize the antiviral efficacy of these compounds.[[“]]

Quantitative Data Summary

The following tables summarize quantitative data from various molecular docking studies of quinazolinone derivatives against different protein targets. This data facilitates the comparison of binding affinities and biological activities.

Table 1: Anticancer Activity

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Experimental Activity (IC₅₀, µM)Reference
4-Amino-substituted quinazolinesEGFR4HJOVaries (higher than erlotinib)Compound IIIa surpassed erlotinib[3]
Thioxoquinazolin-4(3H)-onesCDK2-Favorable free energiesPotent against HepG2 & MCF-7[2]
4(3H)-Quinazolinones with 1,3,4-ThiadiazoleDHFR--S2: 5.73 (A549), S1: 3.38 (MCF-7)[4]
Quinazoline SulfonamidesEGFR (T790M)--0.0728[13]
Quinazoline SulfonamidesVEGFR-2--0.0523[13]

Table 2: Antimicrobial Activity

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Experimental Activity (MIC, µg/mL)Reference
Quinazolinone Schiff basesDNA Gyrase--5.96 to -8.58Good activity, esp. against E. coli (128)[6]
Substituted quinazolinonesSortase A--3a: 25.6 (S. aureus), 24.3 (B. subtilis)[14][15]
Fused quinazolinesBacterial/Fungal macromolecules--5.20 to -10.35-[16]

Table 3: Anti-inflammatory Activity

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Experimental ActivityReference
Novel quinazolin-4-onesCOX-24COX-10.32 (QZN-16)QZN-16 showed significant activity[9]
2-Phenyl-4(3H) quinazolinonesCOX-2--VIa, VIb most potent[10]
Quinazolinone-2-carbothioamidesTLR4--8k: IC₅₀ = 1.12 µM (NO inhibition)[17]

Experimental Protocols

This section provides detailed methodologies for performing molecular docking studies and for the in vitro validation of the computational results.

Molecular Docking Protocol

This protocol outlines the standard workflow for docking quinazolinone derivatives to a target protein.

1. Protein Preparation:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
  • Pre-processing: Use molecular modeling software (e.g., AutoDock Tools, Maestro, Discovery Studio) to prepare the protein. This involves:
  • Removing water molecules and any co-crystallized ligands.
  • Adding polar hydrogen atoms.
  • Assigning atomic charges (e.g., Kollman charges).
  • Repairing any missing residues or atoms if necessary.

2. Ligand Preparation:

  • Draw Ligand Structure: Draw the 2D structures of the quinazolinone derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).
  • 3D Conversion and Optimization: Convert the 2D structures to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[1] Save the prepared ligands in a suitable format (e.g., .pdbqt for AutoDock).

3. Grid Generation:

  • Define Binding Site: Identify the active site of the protein. If a co-crystallized ligand is present in the original PDB file, its location can be used to define the center of the binding site.
  • Set Grid Box: Define a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

4. Docking Simulation:

  • Select Docking Algorithm: Choose a docking program (e.g., AutoDock Vina, GOLD, Glide). These programs use algorithms to explore possible binding poses of the ligand within the protein's active site.
  • Run Docking: Execute the docking simulation. The program will generate multiple binding poses for each ligand and calculate a corresponding docking score or binding energy.

5. Analysis of Results:

  • Examine Binding Poses: Visualize the predicted binding poses of the quinazolinone derivatives within the active site of the target protein.
  • Analyze Interactions: Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.
  • Rank Compounds: Rank the derivatives based on their docking scores. Lower docking scores generally indicate a higher predicted binding affinity.
  • Correlate with Experimental Data: Compare the docking results with available experimental data (e.g., IC₅₀ or MIC values) to validate the docking protocol.

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer drugs.[8]

1. Cell Culture:

  • Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Trypsinize the cells and perform a cell count.
  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare serial dilutions of the synthesized quinazolinone derivatives in the cell culture medium.
  • Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Addition and Incubation:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization:

  • Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the control.
  • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the quinazolinone derivatives against various bacterial and fungal strains.[6]

1. Preparation of Inoculum:

  • Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

2. Preparation of Compound Dilutions:

  • Perform serial two-fold dilutions of the quinazolinone derivatives in a 96-well microtiter plate containing the appropriate growth medium.

3. Inoculation:

  • Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (microbe with no compound) and a negative control (medium only).

4. Incubation:

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

5. Determination of MIC:

  • Visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the molecular docking of quinazolinone derivatives.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation protein_prep Protein Preparation (PDB Download, Cleaning) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (Run Simulation) ligand_prep->docking grid_gen->docking results_analysis Results Analysis (Scores, Poses, Interactions) docking->results_analysis validation Experimental Validation (In vitro assays) results_analysis->validation sar SAR Studies results_analysis->sar validation->sar

Caption: General workflow for molecular docking studies.

nf_kb_inhibition_pathway cluster_nucleus Cell Nucleus lps LPS tlr4 TLR4 lps->tlr4 nf_kb_complex IκB-NF-κB (Inactive) tlr4->nf_kb_complex Signal Transduction nf_kb_active NF-κB (Active) nf_kb_complex->nf_kb_active IκB Degradation nucleus Nucleus nf_kb_active->nucleus inflammatory_genes Inflammatory Gene Expression (COX-2, IL-1β, TNF-α) nf_kb_active->inflammatory_genes quinazolinone Quinazolinone Derivatives quinazolinone->nf_kb_complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

dna_gyrase_inhibition dna Bacterial DNA dna_gyrase DNA Gyrase dna->dna_gyrase supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna Negative Supercoiling cell_death Bacterial Cell Death dna_gyrase->cell_death Required for Replication replication_fork DNA Replication supercoiled_dna->replication_fork quinazolinone Quinazolinone Schiff Bases quinazolinone->dna_gyrase Inhibition

References

Application Notes and Protocols for Anti-inflammatory Studies of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines. This document provides detailed application notes and protocols for the investigation of the anti-inflammatory potential of a specific derivative, 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one .

While direct experimental data for this compound is limited in the currently available scientific literature, this document leverages data from closely related 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one analogs to provide representative protocols and expected outcomes. These notes are intended to serve as a comprehensive guide for researchers initiating anti-inflammatory studies with this compound.

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of 2-thioxo-quinazolinone derivatives are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. A primary target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is responsible for the production of prostaglandins (PGs) at sites of inflammation. By inhibiting COX-2, these compounds can effectively reduce the synthesis of PGs, thereby alleviating pain and inflammation.[1]

Furthermore, this class of compounds may also exert its anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Inhibition of the NF-κB pathway can lead to a broad suppression of the inflammatory response.

Data Presentation: In Vitro Efficacy of Structurally Related Analogs

The following tables summarize the in vitro anti-inflammatory and antioxidant activity of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, which are structurally analogous to the compound of interest. This data can be used as a reference for predicting the potential efficacy of this compound.

Table 1: In Vitro COX-2 Inhibitory Activity of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Analogs [1]

Compound ID3-Aryl Substituent% Inhibition at 0.200 mg/mL
3a 3-(Trifluoromethyl)phenyl97.05 ± 1.34
3g 4-Chlorophenyl98.90 ± 1.56
Celecoxib (Reference) -100.00 ± 0.00 (at 0.10 mg/mL)

Table 2: Antioxidant Activity (DPPH Radical Scavenging) of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Analogs [1]

Compound ID3-Aryl SubstituentIC50 (mM)
3a 3-(Trifluoromethyl)phenyl0.191 ± 0.011
3g 4-Chlorophenyl0.165 ± 0.005
5a 3-(Trifluoromethyl)phenyl (S-benzylated)0.172 ± 0.004
BHT (Reference) -0.245 ± 0.027

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening assay kit

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent.

  • In a 96-well plate, add the assay buffer, followed by the COX enzyme (either COX-1 or COX-2).

  • Add various concentrations of the test compound or reference inhibitor to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Immediately measure the product formation (e.g., Prostaglandin G2) using a microplate reader at the appropriate wavelength for the chosen detection method (colorimetric or fluorometric) over a period of 5-10 minutes.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 2: In Vitro Anti-inflammatory Activity in Macrophage Cell Line

This protocol describes the assessment of the anti-inflammatory effects of the test compound on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound dissolved in DMSO

  • Griess Reagent for nitrite determination (as an indicator of nitric oxide production)

  • ELISA kits for TNF-α and IL-6 quantification

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).

  • After the incubation period, collect the cell culture supernatants.

  • Nitric Oxide (NO) Production: Determine the concentration of nitrite in the supernatants using the Griess reagent according to the manufacturer's instructions. Measure the absorbance at 540 nm.

  • Cytokine Quantification (TNF-α and IL-6): Measure the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.

  • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production by the test compound compared to the vehicle control.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema Model

This protocol details the evaluation of the in vivo anti-inflammatory activity of the test compound in a rat or mouse model of acute inflammation.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: control (vehicle), reference drug, and test compound at different doses.

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizations

The following diagrams illustrate the potential mechanism of action and experimental workflow for the anti-inflammatory evaluation of this compound.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Cell_Membrane Cell Membrane MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB (Inactive) IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (Active) NFkB_IkB->NFkB IκB Degradation DNA DNA NFkB->DNA Nuclear Translocation Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes COX2_mRNA COX-2, TNF-α, IL-6 mRNA Pro_inflammatory_Genes->COX2_mRNA Pro_inflammatory_Proteins Pro-inflammatory Proteins (COX-2, TNF-α, IL-6) COX2_mRNA->Pro_inflammatory_Proteins Inflammation Inflammation Pro_inflammatory_Proteins->Inflammation Compound 3-ethyl-2-thioxo-2,3- dihydroquinazolin-4(1H)-one Compound->IKK Inhibition Compound->NFkB Inhibition of Translocation G Start Start In_Vitro In Vitro Assays Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay Cell_Culture Macrophage Cell Culture Assay In_Vitro->Cell_Culture Data_Analysis Data Analysis (IC50, % Inhibition) COX_Assay->Data_Analysis Cell_Culture->Data_Analysis In_Vivo In Vivo Model Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Paw_Edema->Data_Analysis Data_Analysis->In_Vivo Conclusion Conclusion on Anti-inflammatory Potential Data_Analysis->Conclusion

References

Developing Antimicrobial Agents from 2-Thioxo-Quinazolinone Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens constitutes a formidable global health crisis, demanding the urgent discovery of novel antimicrobial agents. The 2-thioxo-quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antibacterial and antifungal effects.[1][2] These compounds often act against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, by interfering with essential cellular processes such as cell wall synthesis or DNA structure.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis, antimicrobial evaluation, and preliminary analysis of 2-thioxo-quinazolinone derivatives.

Section 1: Synthesis of 2-Thioxo-Quinazolinone Derivatives

The synthesis of the 2-thioxo-quinazolinone core can be achieved through several reliable routes. A common and effective strategy involves the cyclocondensation of an anthranilic acid derivative with an appropriate isothiocyanate. This method allows for facile introduction of diversity at position 3 of the quinazolinone ring. Subsequent S-alkylation at the thioxo group provides a second point for modification, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[5][6]

G General Synthesis Workflow for 2-Thioxo-Quinazolinone Derivatives Start Starting Materials (e.g., 3-Amino-2-naphthoic Acid, Alkyl/Aryl Isothiocyanates) Step1 Step 1: Cyclocondensation Start->Step1 Et3N or Pyridine Intermediate Intermediate: 3-Substituted-2-thioxo-quinazolinone Step1->Intermediate Step2 Step 2: S-Alkylation (with Alkyl Halides) Intermediate->Step2 K2CO3, DMF Final Final Product: 2,3-Disubstituted Quinazolinone Derivatives Step2->Final Purify Purification & Characterization (Recrystallization, NMR, IR, MS) Final->Purify

Caption: General workflow for synthesizing 2,3-disubstituted quinazolinone derivatives.

Protocol 1: General Synthesis of 3-Substituted-2-thioxo-benzo[g]quinazolin-4(3H)-one

This protocol is based on the reaction of 3-amino-2-naphthoic acid with an isothiocyanate.[6]

Materials and Equipment:

  • 3-amino-2-naphthoic acid

  • Alkyl or aryl isothiocyanate (e.g., ethyl isothiocyanate)

  • Dimethylformamide (DMF) or Pyridine

  • Triethylamine (Et3N) (if using DMF)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer bar

  • Heating mantle

  • Standard glassware for filtration and washing

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 3-amino-2-naphthoic acid (1 equivalent) in anhydrous DMF or pyridine.

  • Add the corresponding alkyl or aryl isothiocyanate (1.1 equivalents) to the solution.

  • If using DMF, add triethylamine (1.2 equivalents) as a base.

  • Heat the reaction mixture to reflux (typically 80-100°C) and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in a desiccator.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-substituted-2-thioxo-benzo[g]quinazolin-4(3H)-one.

  • Confirm the structure using analytical techniques like NMR, IR, and Mass Spectrometry.[6]

Section 2: Protocols for Antimicrobial Susceptibility Testing

Initial screening of novel compounds is often performed using a diffusion-based method, followed by a quantitative dilution method to determine the Minimum Inhibitory Concentration (MIC).

G Antimicrobial Susceptibility Testing Workflow Inoculum 1. Inoculum Preparation (Standardize microbial suspension, 0.5 McFarland) Assay_Setup 2. Assay Setup Inoculum->Assay_Setup Agar_Well Agar Well Diffusion (Qualitative Screening) Assay_Setup->Agar_Well Method 1 Broth_Micro Broth Microdilution (MIC) (Quantitative Analysis) Assay_Setup->Broth_Micro Method 2 Incubation 3. Incubation (e.g., 37°C for 18-24 hours) Agar_Well->Incubation Broth_Micro->Incubation Results 4. Result Interpretation Incubation->Results ZoI Measure Zone of Inhibition (mm) Results->ZoI MIC_Read Determine Lowest Concentration with No Visible Growth (µg/mL) Results->MIC_Read Report 5. Report Findings ZoI->Report MIC_Read->Report

Caption: General workflow for evaluating the antimicrobial activity of test compounds.

Protocol 2: Agar Well Diffusion Method

This method is a widely used preliminary test to screen for antimicrobial activity.[7][8][9]

Materials and Equipment:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Test compound solutions (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Ampicillin, Gentamicin) and negative control (solvent) solutions

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized microbial suspension to create a bacterial lawn.

  • Allow the plate to dry for 5-15 minutes.

  • With a sterile cork borer, aseptically punch uniform wells into the agar.[7]

  • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.[9]

  • Similarly, add the positive and negative controls to separate wells on the same plate.

  • Allow the plates to stand for at least 30 minutes (or refrigerate) to permit diffusion of the compounds into the agar.[7]

  • Invert the plates and incubate at 35-37°C for 18-24 hours.[10]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism and is a key quantitative measure of a compound's potency.[11][12][13]

Materials and Equipment:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized microbial inoculum (0.5 McFarland standard), diluted to a final concentration of ~5 x 10⁵ CFU/mL in each well

  • Test compound stock solution

  • Positive and negative controls

  • Multichannel pipette

  • Plate reader (optional, for turbidity measurement)

  • Incubator

Procedure:

  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (containing only broth and inoculum).

  • Well 12 will serve as the sterility control (containing only broth).

  • Within 15 minutes of its preparation, add 100 µL of the final diluted bacterial inoculum to wells 1 through 11.[12] Do not inoculate the sterility control well.

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]

  • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Section 3: Structure-Activity Relationship (SAR) and Mechanism of Action

SAR studies are crucial for optimizing the antimicrobial potency of the 2-thioxo-quinazolinone scaffold. Literature reviews reveal that specific substitutions at key positions on the quinazolinone ring significantly influence biological activity.[1]

G Key Structure-Activity Relationships (SAR) for Antimicrobial Activity cluster_0 Core R2 Position 2: - Methyl or Thiol groups - Heteroarylthio substitutions R2->Core Activity Increased Antimicrobial Potency R2->Activity R3 Position 3: - Substituted aromatic rings - Allyl groups R3->Core R3->Activity R68 Positions 6 & 8: - Halogen atoms (Cl, Br) - Can enhance activity R68->Core R68->Activity

Caption: Key SAR insights for enhancing the antimicrobial activity of quinazolinones.

Key SAR Insights:

  • Position 2: The presence of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial activity.[1]

  • Position 3: Substitution with an aromatic ring is a common feature in active compounds. The nature of substituents on this ring can significantly modulate potency.[1] For instance, in one study, compounds with an allyl group at R1 (linked via the sulfur at position 2) showed high activity.[5]

  • Positions 6 and 8: The introduction of halogen atoms, such as chlorine or bromine, at these positions can lead to an improvement in antimicrobial effects.[1]

Proposed Mechanism of Action: While the exact mechanism can vary between derivatives, quinazolinones have been reported to interfere with several essential bacterial processes. One proposed mechanism involves the inhibition of transcription and translation of bacterial RNA.[14] Another potential target is the inhibition of transpeptidase (a penicillin-binding protein), which is critical for the synthesis of the bacterial cell wall, leading to cell death.[4]

Section 4: Data Presentation of Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative 2-thioxo-quinazolinone derivatives against a panel of clinically relevant microorganisms, as reported in the literature.

Table 1: Antibacterial Activity of 2-Thioxo-benzo[g]quinazoline Derivatives (MIC in µg/mL)

Compound IDBacillus subtilisStaphylococcus aureusEscherichia coliReference
2 3.91.957.81[5]
7 3.91.957.81[5]
8 0.981.953.9[5]
18 3.91.957.81[5]
23 0.981.953.9[5]
Ampicillin 1.953.9-[5]
Gentamicin --3.9[5]

Note: Compound IDs are as designated in the cited literature.[5] Compounds 8 and 23, both featuring an allyl substitution, demonstrated particularly strong activity against Gram-positive bacteria.[5]

Table 2: Antifungal Activity of Fused Pyridazine-Quinazolinone Derivatives (MIC in µg/mL)

Compound IDCandida albicansAspergillus nigerReference
2 >12832[2]
3 3232[2]
11 3232[2]
13 32>128[2]
14 64>128[2]
15 64>128[2]

Note: Compound IDs are as designated in the cited literature.[2] These results show that some derivatives possess significant fungistatic activity.[2]

References

Pharmacological Applications of Quinazolinone-Based Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds. This versatile heterocyclic motif has been successfully exploited to develop drugs for various therapeutic areas, most notably in oncology and neuroscience. This document provides detailed application notes on the pharmacological uses of quinazolinone-based drugs, with a focus on their mechanisms of action and includes comprehensive protocols for key experimental evaluations.

Anticancer Applications: Targeting Receptor Tyrosine Kinases

A significant number of quinazolinone-based drugs are potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell proliferation, survival, and angiogenesis.[1] Dysregulation of RTK signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The most prominent application of quinazolinones in oncology is the inhibition of the Epidermal Growth Factor Receptor (EGFR). Several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, revolutionizing the treatment of non-small cell lung cancer (NSCLC) and other solid tumors harboring activating EGFR mutations.[][3]

Approved Drugs and Mechanism of Action:

  • First-Generation (Reversible Inhibitors):

    • Gefitinib (Iressa®): Competitively and reversibly binds to the ATP-binding site of the EGFR kinase domain, inhibiting autophosphorylation and downstream signaling.[] It is particularly effective in tumors with activating mutations like exon 19 deletions or the L858R point mutation.[4]

    • Erlotinib (Tarceva®): Similar to gefitinib, it reversibly inhibits EGFR tyrosine kinase activity.[3] It is used in the treatment of NSCLC and, in combination with gemcitabine, for pancreatic cancer.[5]

  • Second-Generation (Irreversible Inhibitors):

    • Afatinib (Gilotrif®): An irreversible inhibitor that covalently binds to EGFR, HER2 (ErbB2), and HER4 (ErbB4), providing a broader inhibition of the ErbB family of receptors.[6][7] This irreversible binding can overcome some forms of resistance seen with first-generation inhibitors.[8]

    • Dacomitinib (Vizimpro®): Another irreversible inhibitor of the ErbB family with potent activity against EGFR.

  • Third-Generation (Mutant-Selective Irreversible Inhibitors):

    • Osimertinib (Tagrisso®): Designed to be highly selective for both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile results in a better safety profile. It forms a covalent bond with a cysteine residue in the ATP-binding site of mutant EGFR.

Signaling Pathways:

EGFR activation triggers two main downstream signaling cascades: the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a key mediator of cell survival and growth.[][9][10] Quinazolinone-based EGFR inhibitors block the initiation of these cascades.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazolinone Quinazolinone EGFR Inhibitors Quinazolinone->EGFR inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway and Inhibition by Quinazolinones.
Multi-Targeted Kinase Inhibitors

Some quinazolinone derivatives have been developed to inhibit multiple RTKs simultaneously, offering a broader spectrum of anticancer activity.

  • Vandetanib (Caprelsa®): An inhibitor of VEGFR, EGFR, and RET (Rearranged during Transfection) tyrosine kinases. Its anti-angiogenic effects through VEGFR inhibition and direct antitumor effects via EGFR and RET inhibition make it effective for the treatment of medullary thyroid cancer.

  • Lapatinib (Tykerb®): A dual inhibitor of EGFR and HER2. It is used in the treatment of HER2-positive breast cancer.

Quantitative Data: In Vitro Potency of Quinazolinone-Based EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various quinazolinone-based drugs against EGFR and different cancer cell lines.

DrugTargetCell LineIC50 (nM)Reference
Gefitinib EGFRA549 (NSCLC)3.22[4]
EGFRMDA-MB-231 (Breast)14,200[4]
Erlotinib EGFRA431 (Epidermoid)2.5[11]
EGFRA549 (NSCLC)7.1[11]
Afatinib EGFR (L858R/T790M)Ba/F33.5[4]
EGFR (wt)Ba/F30.6[4]
Osimertinib EGFR (L858R/T790M)Ba/F3<1[12]
Lapatinib EGFRSW480 (Colon)27.06[4]
Vandetanib VEGFR2HUVEC~30

Note: IC50 values can vary depending on the specific assay conditions.

Clinical Efficacy: Progression-Free Survival in NSCLC

Clinical trials have demonstrated the significant benefit of quinazolinone-based EGFR inhibitors in patients with EGFR-mutated NSCLC.

DrugClinical TrialPatient PopulationMedian Progression-Free Survival (PFS)
Gefitinib IPASS1st-line, EGFRm+ NSCLC9.5 months
Erlotinib EURTAC1st-line, EGFRm+ NSCLC9.7 months
Afatinib LUX-Lung 31st-line, EGFRm+ NSCLC11.1 months
Osimertinib FLAURA1st-line, EGFRm+ NSCLC18.9 months

Neurological Applications: Modulation of GABAA Receptors

The quinazolinone core is also found in compounds that act on the central nervous system.

  • Methaqualone (Quaalude®): A sedative-hypnotic drug that acts as a positive allosteric modulator of GABAA receptors.[13][14][15] It enhances the effect of the inhibitory neurotransmitter GABA, leading to sedation and anxiolysis.[14][15] Its binding site on the GABAA receptor is distinct from that of benzodiazepines and barbiturates.[13] Due to its high potential for abuse and addiction, its medical use has been discontinued in most countries.[13]

GABAA_Modulation GABA GABA GABAA_Receptor GABAA Receptor GABA->GABAA_Receptor Chloride_Influx Increased Cl- Influx GABAA_Receptor->Chloride_Influx Methaqualone Methaqualone Methaqualone->GABAA_Receptor Positive Allosteric Modulation Neuronal_Inhibition Neuronal Inhibition (Sedation, Anxiolysis) Chloride_Influx->Neuronal_Inhibition

Mechanism of Methaqualone Action on GABAA Receptors.

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ kinase assays and is designed to measure the enzymatic activity of EGFR and the inhibitory potential of quinazolinone-based compounds.[1][16]

Materials:

  • Recombinant human EGFR enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test quinazolinone compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of the plate.

    • Prepare a master mix containing the EGFR enzyme and substrate in kinase buffer. Add 10 µL of this master mix to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to all wells. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Compounds, Enzyme, Substrate, ATP) Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction in 96-well plate Prepare_Reagents->Reaction_Setup Incubate_30C Incubate (30°C, 60 min) Reaction_Setup->Incubate_30C Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_30C->Stop_Reaction Incubate_RT1 Incubate (RT, 40 min) Stop_Reaction->Incubate_RT1 Detect_ADP Detect ADP (Kinase Detection Reagent) Incubate_RT1->Detect_ADP Incubate_RT2 Incubate (RT, 30 min) Detect_ADP->Incubate_RT2 Read_Luminescence Read Luminescence Incubate_RT2->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for the In Vitro EGFR Kinase Assay.
Cell Viability Assay (MTS/MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a quinazolinone-based drug.

Materials:

  • EGFR-dependent cancer cell line (e.g., A549, PC-9)

  • Complete cell culture medium

  • Test quinazolinone compounds dissolved in DMSO

  • MTS or MTT reagent

  • 96-well clear, flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS/MTT Addition:

    • For MTS: Add 20 µL of MTS reagent to each well.

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation:

    • For MTS: Incubate for 1-4 hours at 37°C.

    • For MTT: Incubate for 4 hours at 37°C.

  • Solubilization (for MTT only): After incubation, carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis of EGFR Pathway Modulation

This protocol is used to assess the phosphorylation status of EGFR and downstream signaling proteins.[17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test quinazolinone compound

  • EGF (for stimulation)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Treat with the test compound for the desired time. Stimulate with EGF for a short period (e.g., 15 minutes) before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total form of the protein (e.g., anti-total-EGFR).

  • Data Analysis: Use densitometry to quantify the band intensities. Calculate the ratio of the phosphorylated protein to the total protein to determine the effect of the inhibitor.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of a quinazolinone-based drug in a subcutaneous xenograft model using NSCLC cells.[7][19][20]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • NSCLC cell line (e.g., A549, PC-9)

  • Matrigel

  • Test quinazolinone drug formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Cell Preparation: Culture the NSCLC cells and harvest them during the exponential growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio).

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of the mice.

  • Tumor Growth and Treatment Initiation: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test drug and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width²)/2). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of the drug.

Xenograft_Workflow Start Start Prepare_Cells Prepare Cancer Cell Suspension with Matrigel Start->Prepare_Cells Implant_Cells Subcutaneous Injection into Immunodeficient Mice Prepare_Cells->Implant_Cells Monitor_Tumor Monitor Tumor Growth Implant_Cells->Monitor_Tumor Randomize Randomize Mice into Treatment & Control Groups Monitor_Tumor->Randomize Administer_Drug Administer Drug/Vehicle Randomize->Administer_Drug Measure_Tumor Measure Tumor Volume & Body Weight Periodically Administer_Drug->Measure_Tumor Endpoint Study Endpoint Measure_Tumor->Endpoint Endpoint->Measure_Tumor No Euthanize Euthanize Mice & Excise Tumors Endpoint->Euthanize Yes Analyze_Tumors Analyze Tumors (Weight, Histology, etc.) Euthanize->Analyze_Tumors End End Analyze_Tumors->End

General Workflow for an In Vivo Xenograft Study.

References

Application Notes and Protocols for α-Glucosidase Inhibition Assay with Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate metabolism by hydrolyzing terminal, non-reducing α-(1→4)-linked glucose residues of oligosaccharides into absorbable monosaccharides.[1][2] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.[3][4][5] Quinazolinone derivatives have emerged as a promising class of α-glucosidase inhibitors, with numerous studies demonstrating their potent inhibitory activity.[6][7][8][9][10]

These application notes provide a detailed experimental setup for an in vitro α-glucosidase inhibition assay using quinazolinone derivatives, including comprehensive protocols, data presentation guidelines, and visualizations to aid in understanding the experimental workflow and underlying principles.

Principle of the Assay

The α-glucosidase inhibition assay is a colorimetric method that measures the enzymatic activity of α-glucosidase on a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). α-Glucosidase catalyzes the hydrolysis of pNPG to p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[11] The presence of an inhibitor, such as a quinazolinone derivative, will reduce the rate of pNP formation, and the degree of inhibition can be calculated by comparing the absorbance of the sample with that of a control.

Data Presentation

Quantitative data from the α-glucosidase inhibition assay should be presented in a clear and organized manner to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.

Table 1: α-Glucosidase Inhibitory Activity of Representative Quinazolinone Derivatives

Compound IDQuinazolinone DerivativeIC50 (µM)Inhibition TypeReference
CQ 2-(4-chlorophenyl)-quinazolin-4(3H)-one12.5 ± 0.1Non-competitive[6][7]
BQ 2-(4-bromophenyl)-quinazolin-4(3H)-one15.6 ± 0.2Non-competitive[6][7]
7b N-benzyl-2-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide14.4 ± 0.2Competitive[10]
Positive ControlAcarboseVaries (often in µM range)Competitive[8][12]

Experimental Protocols

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)

  • Quinazolinone derivatives (synthesized or purchased)

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (1 M)

  • 96-well microplate

  • Microplate reader

  • Incubator (37°C)

Preparation of Solutions
  • Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in 0.1 M potassium phosphate buffer (pH 6.8). The final concentration may need to be optimized based on the specific activity of the enzyme lot.[13]

  • pNPG Solution (1 mM): Dissolve pNPG in 0.1 M potassium phosphate buffer (pH 6.8).

  • Quinazolinone Derivative Stock Solutions (e.g., 10 mM): Dissolve the synthesized quinazolinone derivatives in DMSO.

  • Acarbose Stock Solution (e.g., 10 mM): Dissolve acarbose in distilled water or buffer.

  • Sodium Carbonate Solution (1 M): Dissolve sodium carbonate in distilled water.

Assay Procedure

The following protocol is adapted from several sources and can be performed in a 96-well microplate format.[9][11][12]

  • Prepare Serial Dilutions: Prepare a series of dilutions of the quinazolinone derivatives and acarbose in DMSO or the appropriate solvent. Further dilute these with the potassium phosphate buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup in a 96-well Plate:

    • Blank (Ab): 20 µL of buffer + 20 µL of buffer + 50 µL of buffer (no enzyme, no substrate).

    • Control (Ac+): 20 µL of buffer + 20 µL of α-glucosidase solution + 50 µL of buffer (enzyme activity without inhibitor).

    • Sample (As): 20 µL of quinazolinone derivative solution (at various concentrations) + 20 µL of α-glucosidase solution + 50 µL of buffer.

    • Sample Blank (Asb): 20 µL of quinazolinone derivative solution (at various concentrations) + 20 µL of buffer + 50 µL of buffer (to account for any absorbance from the compound itself).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.[12]

  • Initiate the Reaction: Add 20 µL of 1 mM pNPG solution to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for 20 minutes.[11]

  • Stop the Reaction: Terminate the reaction by adding 50 µL of 1 M Na2CO3 solution to all wells.[11]

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculate the Percentage Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:

    % Inhibition = [ (Ac+) - (As - Asb) / (Ac+) ] x 100

    Where:

    • Ac+ is the absorbance of the control.

    • As is the absorbance of the sample.

    • Asb is the absorbance of the sample blank.

  • Determine the IC50 Value: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Inhibition Mechanism

To understand how the quinazolinone derivatives inhibit α-glucosidase, enzyme kinetic studies can be performed.[14] This involves measuring the initial reaction rates at varying concentrations of the substrate (pNPG) and the inhibitor.

  • Perform the α-glucosidase assay as described above, but with a matrix of different fixed concentrations of the quinazolinone derivative and varying concentrations of the pNPG substrate.

  • Measure the initial velocity (V) of the reaction for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of the lines will indicate the type of inhibition (competitive, non-competitive, or mixed).[14]

Visualizations

Mechanism of α-Glucosidase Inhibition

The following diagram illustrates the general mechanism of α-glucosidase action and its inhibition.

G cluster_0 Enzymatic Reaction and Inhibition α-Glucosidase α-Glucosidase Glucose Glucose α-Glucosidase->Glucose Hydrolyzes into Inhibited Enzyme Oligosaccharide Oligosaccharide Oligosaccharide->α-Glucosidase Binds to active site Inhibitor (Quinazolinone) Inhibitor (Quinazolinone) Inhibitor (Quinazolinone)->α-Glucosidase Binds to enzyme

Caption: Mechanism of α-glucosidase inhibition.

Experimental Workflow for α-Glucosidase Inhibition Assay

This diagram outlines the step-by-step workflow of the experimental protocol.

workflow start Start prep Prepare Solutions - α-Glucosidase - pNPG - Quinazolinone Derivatives - Buffer start->prep plate Plate Setup (96-well) - Add Inhibitor & Enzyme - Pre-incubate (37°C, 10 min) prep->plate reaction Initiate Reaction - Add pNPG Substrate - Incubate (37°C, 20 min) plate->reaction stop Stop Reaction - Add Na2CO3 reaction->stop read Measure Absorbance - 405 nm stop->read analyze Data Analysis - Calculate % Inhibition - Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Troubleshooting Guide

Low yield in the synthesis of this compound can arise from various factors, from the quality of starting materials to the reaction workup. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve them.

Q1: My reaction doesn't seem to be going to completion, resulting in a low yield of the desired product. What are the potential causes?

A1: Incomplete conversion is a common issue. Here are several factors to investigate:

  • Purity of Starting Materials: Ensure that your anthranilic acid and ethyl isothiocyanate are pure. Impurities in anthranilic acid can interfere with the initial nucleophilic attack, while old or impure ethyl isothiocyanate may have lower reactivity.

  • Reaction Time and Temperature: The reaction typically requires prolonged heating. A common protocol involves refluxing in a suitable solvent like ethanol or glacial acetic acid for several hours.[1][2] If the reaction time is too short or the temperature is too low, the equilibrium may not favor product formation. Consider extending the reflux time and ensure your reaction setup maintains the target temperature.

  • Solvent Choice: The choice of solvent is crucial. While ethanol and glacial acetic acid are commonly used, the polarity and boiling point of the solvent can influence reaction rates. In some cases, greener alternatives like deep eutectic solvents (DESs) have been explored and may offer improved yields.[3]

  • Mixing: Ensure efficient stirring throughout the reaction. Poor mixing can lead to localized concentration gradients and reduced reaction rates, especially if starting materials have limited solubility.

Q2: I'm observing the formation of significant side products. What are they, and how can I minimize them?

A2: Side product formation is a primary contributor to low yields. The most common side reaction is the formation of a stable thiourea intermediate that fails to cyclize.

  • Incomplete Cyclization: The reaction proceeds through a thiourea intermediate.[4] Inefficient cyclization of this intermediate can be a major issue. The use of an acid catalyst, such as glacial acetic acid, can promote the intramolecular cyclization.[1]

  • Decomposition: At excessively high temperatures or with prolonged reaction times, starting materials or the product may decompose. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Alternative Reaction Pathways: Depending on the reaction conditions, isothiocyanates can undergo self-polymerization or react with nucleophilic impurities.

Q3: My crude product seems pure by TLC, but the isolated yield after purification is very low. What could be the problem?

A3: Significant product loss during purification is a frequent challenge.

  • Solubility: The product may have some solubility in the washing solvents. Minimize the volume of solvent used for washing the crude product and use cold solvent to reduce losses.

  • Recrystallization: If you are recrystallizing the product, ensure you are using an appropriate solvent system. The product should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. Significant product loss can occur if the product is too soluble in the chosen solvent at low temperatures.

  • Filtration: Ensure complete transfer of the solid product during filtration steps.

Frequently Asked Questions (FAQs)

Q: What is a typical yield for the synthesis of this compound?

A: Yields can vary significantly based on the specific protocol and scale. While some literature reports high yields for analogous compounds, a moderate yield of 60-70% is generally considered good for this type of reaction on a lab scale. Optimization of reaction conditions is key to achieving higher yields.

Q: Can I use a catalyst to improve the reaction rate and yield?

A: Yes, the reaction is often catalyzed by acids. Glacial acetic acid can serve as both the solvent and the catalyst.[1] Other Brønsted or Lewis acids could potentially be used, but their effectiveness would need to be determined experimentally.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, the thiourea intermediate, and the final product. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.

Q: What are the key safety precautions for this synthesis?

A: Ethyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood. Glacial acetic acid is corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

The following table summarizes reaction conditions from literature for the synthesis of similar 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. Note that direct quantitative data for the 3-ethyl derivative is limited in the searched literature.

Starting MaterialsSolventCatalystTemperatureTimeYield (%)Reference
Anthranilic acid, Phenyl isothiocyanateAbsolute EthanolNone specifiedReflux4.5 hNot specified[2]
Substituted anthranilic acids, Substituted phenyl isothiocyanatesGlacial Acetic AcidSelf-catalyzedReflux10 hVaries[1]
Anthranilic acid, Phenyl isothiocyanateCholine chloride:urea (1:2) DESSelf-catalyzed80 °CNot specifiedGood[3]

Experimental Protocol

This protocol is a generalized procedure based on common methods for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.[1][2]

Materials:

  • Anthranilic acid

  • Ethyl isothiocyanate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid (1 equivalent) in glacial acetic acid.

  • Add ethyl isothiocyanate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Visualizations

Reaction_Pathway Anthranilic_acid Anthranilic Acid Thiourea_intermediate Thiourea Intermediate Anthranilic_acid->Thiourea_intermediate + Ethyl_isothiocyanate Ethyl Isothiocyanate Ethyl_isothiocyanate->Thiourea_intermediate Product This compound Thiourea_intermediate->Product Intramolecular Cyclization (Heat, Acid)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Check_Purity->Optimize_Conditions Pure Incomplete_Reaction Incomplete Reaction Check_Purity->Incomplete_Reaction Impure Analyze_Side_Products Analyze for Side Products (TLC, NMR) Optimize_Conditions->Analyze_Side_Products Optimized Optimize_Conditions->Incomplete_Reaction Sub-optimal Review_Purification Review Purification Technique Analyze_Side_Products->Review_Purification Minimal Side Products Side_Reactions Side Reactions Analyze_Side_Products->Side_Reactions Significant Side Products Purification_Loss Product Loss during Purification Review_Purification->Purification_Loss Inefficient Solution Improved Yield Review_Purification->Solution Optimized Incomplete_Reaction->Start Side_Reactions->Start Purification_Loss->Start

Caption: Troubleshooting workflow for low yield in quinazolinone synthesis.

References

Technical Support Center: Optimization of Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinazolinones.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Consistently Low Reaction Yield

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in 4(3H)-quinazolinone synthesis can stem from several factors.[1] A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). A moderate increase in temperature may also enhance the reaction rate.[1] Consider conducting a temperature screening by setting up small-scale reactions at different temperatures (e.g., 50 °C, 80 °C, 120 °C) to find the optimal condition.[2]

  • Sub-optimal Reagents and Solvents: The purity of starting materials and the choice of solvent are critical.

    • Solution: Ensure starting materials like 2-aminobenzamide or anthranilic acid are pure and dry; recrystallize if necessary.[1] The solvent significantly influences the reaction's success. Polar aprotic solvents such as DMSO or DMF are often effective.[1] However, in some cases, non-polar solvents may be required. A solvent screening is recommended to identify the optimal medium for your specific substrates.[2]

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.[1]

    • Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions.[1] If the product is unstable under the reaction conditions, consider a milder synthetic route or shorter reaction times.[2]

  • Catalyst Issues: If a catalyst is used, its activity is crucial.

    • Solution: For heterogeneous catalysts, ensure they are not poisoned or deactivated; regeneration or using a fresh batch may be required.[1] For reactions using iodine, ensure appropriate heating (e.g., 100-120 °C) under an oxygen atmosphere.[1] For other catalyzed reactions, optimize the catalyst loading.[2]

  • Air/Moisture Sensitivity: Some intermediates or reagents may be sensitive to air or moisture.

    • Solution: If the reaction is air-sensitive, perform it under an inert atmosphere (e.g., nitrogen or argon).[2] Ensure all glassware is dried and use degassed solvents.[2]

G start Low Reaction Yield check_completion Check Reaction Completion (via TLC) start->check_completion incomplete Incomplete? check_completion->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes check_reagents Check Reagent/Solvent Purity incomplete->check_reagents No end_node Yield Improved extend_time->end_node impure Impure? check_reagents->impure purify_reagents Purify/Dry Starting Materials or Screen Solvents impure->purify_reagents Yes check_catalyst Check Catalyst Activity impure->check_catalyst No purify_reagents->end_node inactive Inactive? check_catalyst->inactive replace_catalyst Use Fresh Catalyst or Optimize Loading inactive->replace_catalyst Yes inactive->end_node No replace_catalyst->end_node

A troubleshooting workflow for low reaction yield.

Issue 2: Multiple Spots on TLC Plate After Reaction

Q2: I am observing multiple spots on my TLC plate. How can I identify them and purify my product?

A2: Multiple spots on a TLC plate indicate the presence of impurities alongside your desired product. Identifying these impurities is key to optimizing the reaction and purification process.[1]

  • Unreacted Starting Materials: One or more spots may correspond to your starting materials.

    • Solution: Co-spot your reaction mixture with the starting materials on the same TLC plate to confirm. If starting materials are present, consider extending the reaction time or increasing the temperature.[1]

  • Incompletely Cyclized Intermediate: An open-chain intermediate may be present if the cyclization step is not complete.

    • Solution: Promoting cyclization by increasing the reaction temperature or adding a dehydrating agent can be effective.[1]

  • Side Products: Unforeseen side reactions can lead to various byproducts.

    • Solution: Adjusting reaction conditions (temperature, stoichiometry) can minimize side product formation. For purification, several techniques can be employed:

      • Column Chromatography: Separation on silica gel is a standard method for purifying quinazolinones from impurities.[1]

      • Recrystallization: If a suitable solvent is found (one where the product has high solubility at high temperature and low solubility at low temperature), recrystallization is an excellent technique for obtaining highly pure crystalline products.[2][3]

      • Acid-Base Extraction: For basic quinazolinones, dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The quinazolinone will move to the aqueous layer as its salt. After separating the layers, basify the aqueous layer to precipitate the pure quinazolinone.[1]

G start Crude Product Mixture filtration Filter to Collect Solid start->filtration wash Wash with Water/Solvent filtration->wash dry Dry the Solid wash->dry purification_choice Further Purification? dry->purification_choice recrystallization Recrystallization purification_choice->recrystallization Yes chromatography Column Chromatography purification_choice->chromatography Yes end_node Pure Quinazolinone purification_choice->end_node No recrystallization->end_node chromatography->end_node

A general workflow for the purification of 4(3H)-quinazolinones.

Data on Reaction Condition Optimization

Optimizing parameters such as catalyst, base, solvent, temperature, and reaction time is crucial for maximizing yield.

Table 1: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction [1] (Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in solvent (2 mL) were stirred at room temperature for 12 h)

EntryCatalystBaseSolventYield (%)
1CuIDBUDMSO92
2Cu₂ODBUDMSO75
3CuSO₄·5H₂ODBUDMSO68
4CuIEt₃NDMSO71
5CuIK₂CO₃DMSO55
6CuIDBUDMF85
7CuIDBUCH₃CN78
8CuIDBUToluene45

Table 2: Optimization of Synthesis of 4-Methylquinazoline [4] (Reaction of 2-aminoacetophenone and formamide)

Parameter OptimizedConditionYield (%)
Catalyst BF₃-Et₂O86
H₂SO₄75
P₂O₅64
ZnCl₂58
No Catalyst35
Molar Ratio (Substrate:BF₃-Et₂O) 1:0.586
1:0.272
1:1.078
Temperature 150°C86
130°C71
170°C75
Time 6 h86
4 h69
8 h79

Frequently Asked Questions (FAQs)

Q3: What are the most common synthetic routes to 4(3H)-quinazolinones?

A3: Several synthetic strategies exist, and the choice often depends on the available starting materials and the desired substitution pattern.[1]

  • Niementowski Synthesis: A classical method involving the condensation of anthranilic acid with an amide at high temperatures (130–150 °C).[1]

  • From 2-Aminobenzamides: Condensation of 2-aminobenzamides with aldehydes is a widely used and versatile method.[1]

  • Via Benzoxazinone Intermediate: This is a two-step approach where anthranilic acid is first cyclized with an anhydride (e.g., acetic anhydride) to form a benzoxazinone intermediate. This intermediate is then reacted with an amine to yield the desired 4(3H)-quinazolinone.[1][5] This method is often facilitated by microwave irradiation to improve yields and reduce reaction times.[5]

  • From Isatoic Anhydride: Isatoic anhydride can react with various amines and other reagents to form the quinazolinone core.[6]

G cluster_0 Starting Materials cluster_1 Key Intermediates / Reagents A Anthranilic Acid Amide Amide / Formamide A->Amide High Temp Anhydride Acetic Anhydride A->Anhydride B 2-Aminobenzamide Aldehyde Aldehyde B->Aldehyde C Isatoic Anhydride Quinazolinone 4(3H)-Quinazolinone C->Quinazolinone D o-Halobenzamides D->Quinazolinone Cu-catalyzed Amide->Quinazolinone Aldehyde->Quinazolinone Benzoxazinone Benzoxazinone Intermediate Anhydride->Benzoxazinone Amine Amine Benzoxazinone->Amine Amine->Quinazolinone

Common synthetic routes to 4(3H)-quinazolinones.

Q4: How do I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spot has disappeared.[1]

Q5: What is the role of microwave irradiation in quinazolinone synthesis?

A5: Microwave irradiation is a green chemistry approach that offers several advantages over conventional heating.[7] It can significantly reduce reaction times, improve yields, and often allows for reactions to be performed under milder or even solvent-free conditions.[5][7] For example, the Niementowski synthesis and the two-step synthesis via a benzoxazinone intermediate have been successfully optimized using microwave assistance.[1][5]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation [1]

This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Two-Step Microwave-Assisted Synthesis via a Benzoxazinone Intermediate [1][5]

This protocol is based on the microwave-assisted synthesis from anthranilic acid.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid (1 equivalent) and acetic anhydride (2 equivalents).[5]

  • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power (e.g., 8-10 minutes) to maximize the yield of the benzoxazinone intermediate.[5]

  • Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane. The benzoxazinone is susceptible to decomposition in the presence of water and should be used immediately in the next step.[5]

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one is reacted with an amine or ammonia source. For solid-phase microwave synthesis, the intermediate can be mixed with a solid support (e.g., NaOH on alumina) and an ammonia source.[5]

  • Reaction Conditions: The mixture is subjected to microwave irradiation. Temperature and time should be optimized.

  • Work-up and Purification: After the reaction, the solvent is removed, and the residue is extracted with a suitable solvent (e.g., methanol).[5] The product can then be purified by recrystallization or column chromatography.

References

Technical Support Center: Purification of 2-Thioxo-quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized 2-thioxo-quinazolinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-thioxo-quinazolinone samples?

A1: Common impurities often originate from unreacted starting materials, such as anthranilic acid derivatives and isothiocyanates, or from by-products formed during the cyclization reaction.[1] Depending on the synthetic route, these can include uncyclized thiourea intermediates, oxidized species (quinazolin-4-ones), and products of side-reactions.

Q2: Which purification technique is most suitable for 2-thioxo-quinazolinones?

A2: The optimal purification method depends on the scale of the synthesis and the nature of the impurities.[1]

  • Recrystallization: This is a cost-effective and straightforward first-line technique for removing baseline impurities, especially for solid products.[1]

  • Column Chromatography: This method is highly effective for separating compounds with differing polarities and is a standard technique for purifying complex mixtures or oily products.[1][2]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or separating closely related analogs, preparative HPLC is the preferred method.[1]

Q3: How can I assess the purity of my 2-thioxo-quinazolinone product?

A3: Several analytical techniques are essential for determining the purity of your compound:

  • Thin Layer Chromatography (TLC): A quick and inexpensive method to get a preliminary idea of the number of components in your sample.[3]

  • High-Performance Liquid Chromatography (HPLC): Considered a gold standard for purity analysis, providing quantitative data on the main compound and any impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR).[5][6][7]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify impurities.[1]

Q4: My purified 2-thioxo-quinazolinone still shows minor impurities by TLC/HPLC. What should I do?

A4: If minor impurities persist after an initial purification step, a secondary purification using a different technique is recommended.[1] For example, if you initially used column chromatography, subsequent recrystallization can significantly improve purity.[1] Alternatively, repeating column chromatography with a shallower solvent gradient can enhance separation.[1]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Troubleshooting Common Recrystallization Issues

Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in hot solvent. - Inappropriate solvent.- Perform small-scale solubility tests to find a suitable solvent where the compound is soluble when hot but sparingly soluble when cold. Common solvents for quinazolinones include ethanol, methanol, and ethyl acetate, or mixtures like ethanol/water.[1][8][9][10]
Compound "oils out" instead of crystallizing. - The compound's melting point is lower than the solvent's boiling point.- The solution is supersaturated, or cooling is too rapid.- Presence of significant impurities.- Use a lower boiling point solvent.- Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[1]- Consider a preliminary purification by column chromatography to remove bulk impurities.[1]
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Reheat the solution to evaporate some solvent and cool again.[1]- Scratch the inside of the flask with a glass rod to induce crystallization.[11]- Add a seed crystal of the pure compound.[11]
Low yield of recrystallized product. - The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.[12]- Preheat the filtration apparatus (funnel, filter paper, receiving flask).[12]
Colored impurities remain in the final product. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution, then perform a hot filtration before cooling.[12]

Experimental Protocol: Recrystallization

  • Solvent Selection: In a test tube, add a small amount of your crude 2-thioxo-quinazolinone and a few drops of a test solvent. Heat the mixture; a good solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Recrystallization Workflow

G Recrystallization Workflow for 2-Thioxo-quinazolinones A Crude Product B Dissolve in Minimum Hot Solvent A->B C Decolorize with Activated Charcoal (Optional) B->C E Slow Cooling & Crystallization B->E If no insoluble impurities D Hot Gravity Filtration (Optional) C->D D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Purified Crystals G->H I Pure 2-Thioxo-quinazolinone H->I

Caption: A generalized workflow for the purification of 2-thioxo-quinazolinones by recrystallization.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase passes through it.

Troubleshooting Common Column Chromatography Issues

Problem Possible Cause(s) Suggested Solution(s)
Poor separation of compounds (overlapping bands). - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling).- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.[1] For quinazolinones, common eluents are mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1][13]- Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.[1]- Repack the column, ensuring the silica gel is uniform and free of air bubbles.
Compound is stuck on the column. - Eluent polarity is too low.- Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol can be added to dichloromethane or ethyl acetate.
Compound elutes too quickly. - Eluent polarity is too high.- Decrease the polarity of the eluent.
Streaking or tailing of bands. - Compound is sparingly soluble in the eluent.- Sample is too acidic or basic.- Choose a solvent system in which the compound has better solubility.- Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.[14]

Quantitative Data: Common TLC/Column Chromatography Solvent Systems

Solvent System Ratio (v/v) Application Notes
Hexane / Ethyl Acetate9:1 to 1:1A good starting point for moderately polar 2-thioxo-quinazolinones. The ratio should be adjusted based on TLC results to achieve an Rf of 0.2-0.4.[1]
Dichloromethane / Methanol99:1 to 9:1Suitable for more polar 2-thioxo-quinazolinones that show low mobility in hexane/ethyl acetate systems.[13]
Benzene / Acetone / Acetic Acid8:1:1Has been used for TLC monitoring of quinazolinone synthesis.[9]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Use silica gel (230-400 mesh).

  • Solvent System (Eluent): Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Slurry pack the column by mixing the silica gel with the initial eluent and pouring it into the column. Allow it to settle, ensuring uniform packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, dry-loading (adsorbing the sample onto a small amount of silica gel) is recommended.

  • Elution: Begin elution with the starting solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-thioxo-quinazolinone.

Column Chromatography Troubleshooting Logic

G Troubleshooting Column Chromatography Start Poor Separation? Rf_Check Check TLC Rf Start->Rf_Check Rf_High Rf > 0.4 Rf_Check->Rf_High Yes Rf_Low Rf < 0.2 Rf_Check->Rf_Low No Rf_OK 0.2 < Rf < 0.4 Rf_Check->Rf_OK Optimal Decrease_Polarity Decrease Eluent Polarity Rf_High->Decrease_Polarity Increase_Polarity Increase Eluent Polarity Rf_Low->Increase_Polarity Overloading Column Overloaded? Rf_OK->Overloading Decrease_Polarity->Start Increase_Polarity->Start Reduce_Load Reduce Sample Load / Use Larger Column Overloading->Reduce_Load Yes Channeling Channeling? Overloading->Channeling No Reduce_Load->Start Repack Repack Column Channeling->Repack Yes Success Good Separation Channeling->Success No Repack->Start

Caption: A logical workflow for troubleshooting poor separation in column chromatography.

References

Side product formation in the synthesis of 3-aryl-2-thioxo-quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aryl-2-thioxo-quinazolinones. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 3-aryl-2-thioxo-quinazolinones?

A1: The most common and efficient method is a one-pot synthesis involving the reaction of an anthranilic acid, a primary aromatic amine, and carbon disulfide in the presence of a base.[1][2] Another common approach involves the reaction of an appropriate anthranilic acid derivative with an aryl isothiocyanate.[3] Microwave-assisted synthesis has also been reported to be an effective method, often leading to shorter reaction times and good yields.[4]

Q2: I am getting a low yield of my desired 3-aryl-2-thioxo-quinazolinone. What are the potential causes and how can I improve it?

A2: Low yields can be attributed to several factors, including incomplete reaction, suboptimal reaction conditions, and the formation of side products. To improve the yield, consider the following:

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended. The optimal temperature can vary depending on the specific reactants and solvent used, but reflux conditions are common.[1]

  • Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. Potassium hydroxide in methanol or ethanol is a commonly used system.[1] The solubility of intermediates and the reactivity of the base play a crucial role.

  • Purity of Starting Materials: Impurities in the anthranilic acid, aromatic amine, or carbon disulfide can lead to unwanted side reactions and lower the yield of the desired product. Ensure all starting materials are pure.

  • Stoichiometry: The molar ratios of the reactants are critical. An excess of one reactant may be necessary to drive the reaction to completion, but can also lead to side product formation.

Q3: I have an unexpected side product in my reaction. What are the common impurities and how can I identify them?

A3: Several side products can form during the synthesis of 3-aryl-2-thioxo-quinazolinones, depending on the specific reactants and conditions used. The most common side products are detailed in the troubleshooting guide below. Identification can be achieved by comparing the spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of the isolated impurity with known data for potential side products.

Troubleshooting Guide: Side Product Formation

This guide details the formation of common side products, their identification, and strategies to minimize their formation.

Issue 1: Formation of 2-Thioxo-2H-benzo[d][1][5]thiazin-4(3H)-one

Symptoms:

  • Presence of a significant impurity in the crude product, often with a different TLC retention factor than the desired product.

  • The mass spectrum may show a molecular ion peak corresponding to the benzothiazinone derivative.

Cause: This side product is particularly common when using weakly nucleophilic aromatic amines (e.g., those with strong electron-withdrawing groups). In such cases, the anthranilic acid can react directly with carbon disulfide before the aromatic amine can effectively compete for the intermediate. The reaction proceeds through the formation of a dithiocarbamate from anthranilic acid, which then cyclizes to form the benzothiazinone ring.

Identification: The structure of 2-thioxo-2,3-dihydrobenzo[e][1][5]thiazin-4-one, a closely related compound, has been characterized. The expected spectroscopic data for the side product would be similar.

Spectroscopic Data for a Representative 2-Thioxo-2,3-dihydrobenzo[e][1][5]thiazin-4-one
¹H NMR (DMSO-d₆, ppm) 12.21 (1H, s, NH), 8.27 (1H, d, J = 7.9 Hz), 7.63 (1H, t, J = 7.6 Hz), 7.37-7.47 (2H, m)
¹³C NMR (DMSO-d₆, ppm) 163.8, 163.5, 134.3, 133.4, 130.0, 127.4, 125.4, 122.4
IR (cm⁻¹) 3134 (NH), 1650 (C=O)

Data is for a representative 2-oxo derivative, the thioxo analog is expected to have similar shifts for the aromatic protons and carbons, with a characteristic C=S stretch in the IR and a C=S signal in the 13C NMR.[4]

Solutions:

  • Use a More Nucleophilic Amine: If possible, select an aromatic amine with electron-donating or less strongly electron-withdrawing substituents.

  • Modify Reaction Conditions:

    • Base: A stronger, non-nucleophilic base might favor the desired reaction pathway.

    • Solvent: The choice of solvent can influence the relative rates of the competing reactions. Experiment with different solvents (e.g., ethanol, DMF, or pyridine).

    • Temperature: Lowering the reaction temperature might selectively slow down the formation of the side product.

Issue 2: Formation of Benzo[2,3-b]imidazole-2-thione

Symptoms:

  • This side product is exclusively formed when 1,2-diaminobenzene is used as the aromatic amine.

  • The desired quinazolinone is not obtained.

Cause: When 1,2-diaminobenzene is used, a rapid nucleophilic attack of one of the amino groups on carbon disulfide occurs, followed by intramolecular cyclization to form the highly stable benzo[2,3-b]imidazole-2-thione. This reaction is much faster than the reaction involving the anthranilic acid carboxylate.[1]

Identification:

Spectroscopic Data for Benzo[2,3-b]imidazole-2-thione
¹H NMR (DMSO-d₆, ppm) 12.51 (2H, s, exch.), 7.22 (4H, s)[1]
¹³C NMR (DMSO-d₆, ppm) 168.02, 132.13, 122.19, 109.36[1]
Mass Spectrum (EI), m/z (%) 150 (M⁺+1, 100%), 149 (M⁺, 10)[1]

Solutions:

  • Avoid 1,2-diaminobenzene: This starting material is unsuitable for the one-pot synthesis of the target 3-aryl-2-thioxo-quinazolinone under these conditions. An alternative synthetic route would be required if the 3-(2-aminophenyl) substituent is desired.

Issue 3: Formation of a Side Product from Anthranilic Acid and Carbon Disulfide

Symptoms:

  • Formation of a byproduct even in the absence of the aromatic amine or with unreactive amines.

Cause: Anthranilic acid can react with carbon disulfide in the presence of a base to form a side product.[1][2] This is more likely to occur if the aromatic amine is not sufficiently reactive or if the reaction conditions favor the self-condensation of the anthranilic acid-derived intermediate.

Solutions:

  • Order of Addition: Adding the aromatic amine to the reaction mixture before the addition of carbon disulfide might favor the desired reaction pathway.

  • Control of Stoichiometry: Use an appropriate molar ratio of reactants to avoid an excess of anthranilic acid and carbon disulfide relative to the aromatic amine.

Experimental Protocols

General One-Pot Synthesis of 3-Aryl-2-thioxo-quinazolinones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Anthranilic acid (1 equivalent)

  • Aromatic amine (1 equivalent)

  • Carbon disulfide (1.5 equivalents)

  • Potassium hydroxide (2 equivalents)

  • Methanol or Ethanol

Procedure:

  • In a round-bottom flask, dissolve the anthranilic acid and the aromatic amine in methanol.

  • Add a solution of potassium hydroxide in methanol to the flask and stir the mixture.

  • Slowly add carbon disulfide to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC. Reaction times can vary from a few hours to overnight.[1]

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Filter the solid, wash it with water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product A Anthranilic Acid P1 Dissolve Reactants A->P1 B Aromatic Amine B->P1 C Carbon Disulfide P3 Add CS2 C->P3 D Base (e.g., KOH) P2 Add Base D->P2 E Solvent (e.g., Methanol) E->P1 P1->P2 P2->P3 P4 Reflux P3->P4 P5 Work-up & Precipitation P4->P5 P6 Purification P5->P6 Product 3-Aryl-2-thioxo-quinazolinone P6->Product

Caption: Experimental workflow for the one-pot synthesis of 3-aryl-2-thioxo-quinazolinones.

signaling_pathway cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 R1 Anthranilic Acid + Aromatic Amine + CS2 I1 Dithiocarbamate Intermediate R1->I1 Base SR1_R1 Anthranilic Acid + CS2 (Weakly Nucleophilic Amine) SR2_R1 1,2-Diaminobenzene + CS2 I2 Thioureido Benzoic Acid I1->I2 P 3-Aryl-2-thioxo-quinazolinone I2->P Cyclization (-H2O) SR1_I1 Anthranilic Acid Dithiocarbamate SR1_R1->SR1_I1 Base SR1_P 2-Thioxo-2H-benzo[d][1,3] thiazin-4(3H)-one SR1_I1->SR1_P Cyclization SR2_P Benzo[2,3-b]imidazole-2-thione SR2_R1->SR2_P Rapid Cyclization

Caption: Competing reaction pathways in the synthesis of 3-aryl-2-thioxo-quinazolinones.

References

Technical Support Center: Optimizing Catalyst Selection for Quinazolinone Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinazolinone ring formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize catalyst selection in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in quinazolinone synthesis?

A1: Low yields in quinazolinone synthesis can be attributed to several factors:

  • Poor Quality of Starting Materials: Impurities in reactants such as 2-aminobenzonitriles or aldehydes can lead to unwanted side reactions and a decrease in product formation.[1]

  • Suboptimal Reaction Conditions: Critical parameters like temperature, reaction time, and solvent choice have a significant impact. For instance, some reactions require high temperatures to proceed, while others may lead to decomposition at elevated temperatures.[1]

  • Inefficient Catalyst Activity: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are crucial for the reaction's success.[1] Catalyst deactivation can also be an issue, potentially caused by impurities in the starting materials or byproducts.[2]

  • Formation of Side Products: Depending on the synthetic route, various side reactions can compete with the desired quinazolinone formation.[1][3]

  • Product Loss During Workup and Purification: The methods used for extraction, pH adjustments, and purification (e.g., column chromatography, recrystallization) can lead to significant product loss if not optimized.[1]

Q2: How do I choose the right catalyst for my quinazolinone synthesis?

A2: Catalyst selection depends on your specific synthetic route, substrates, and desired reaction conditions. Here are some general considerations:

  • Metal-Catalyzed Reactions: Transition metals like copper, palladium, iron, and manganese are commonly used.[4][5][6] For example, Cu(I)-catalyzed reactions can be efficient for domino strategies,[7] while palladium catalysts are often used for coupling reactions.[8]

  • Organocatalysts: Acid catalysts like p-toluenesulfonic acid (p-TSA) and acetic acid, or base catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), offer metal-free alternatives.[9] These are often advantageous for their lower cost and reduced toxicity.

  • Nanocatalysts: These have emerged as a greener alternative due to their high surface area and enhanced reactivity, which can lead to higher selectivity and reduced catalyst loading.[10]

  • Reaction Conditions: Consider the required reaction conditions. Some catalysts operate under mild, room-temperature conditions, while others may require high temperatures or microwave irradiation.[3][11][12]

Q3: My reaction is producing significant side products. How can I minimize them?

A3: The formation of side products is a common challenge. Here are some strategies to mitigate this issue:

  • Optimize Reaction Conditions: Adjusting the reaction temperature and time can help. Lowering the temperature may reduce the rate of side reactions, while optimizing the reaction time can prevent the formation of degradation products.[3]

  • Control Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of byproducts.[3]

  • Inert Atmosphere: For reactions involving air-sensitive catalysts or intermediates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1][3]

  • Purity of Reagents: Ensure the purity of your starting materials and solvents, as impurities can act as catalysts for side reactions.[1]

Q4: How can I tell if my catalyst is deactivated, and what can I do about it?

A4: Catalyst deactivation can be suspected if you observe a significant drop in reaction rate or yield over time or with a new batch of substrate.

  • Causes of Deactivation: Impurities in the starting materials or solvent, or byproducts formed during the reaction, can poison the catalyst.[1][2] Some catalysts are also sensitive to air and moisture.[3]

  • Solutions:

    • Use a fresh batch of a high-purity catalyst.[1]

    • Ensure all starting materials and solvents are pure and dry.

    • If catalyst poisoning is suspected, consider increasing the catalyst loading.[2]

    • For air-sensitive catalysts, use an inert atmosphere.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Poor Quality of Starting Materials Verify the purity of your reactants (e.g., 2-aminobenzylamine, aldehyde) using techniques like NMR or GC-MS. Purify starting materials if necessary (e.g., distillation for liquid aldehydes, recrystallization for solids).[1]
Suboptimal Reaction Conditions Perform small-scale screening experiments to optimize the reaction temperature, time, and solvent. Monitor reaction progress by TLC or LC-MS.[1]
Incorrect Solvent Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that gives the best yield.[1] The solvent can significantly influence reactant solubility and reaction rate.[1]
Inactive Catalyst Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities. Optimize the catalyst loading.[1]
Moisture Sensitivity If your reagents or intermediates are moisture-sensitive, perform the reaction under an inert atmosphere using dry glassware and degassed solvents.[1]
Issue 2: Formation of Multiple Products/Impurities
Possible Cause Troubleshooting Step
Dimerization or Polymerization This can occur at high temperatures. Try lowering the reaction temperature or using a more dilute solution.[3]
Incomplete Cyclization The intermediate may not fully cyclize. Increase the reaction time or temperature, or consider using a more effective cyclizing/dehydrating agent.[3][13]
Side Reactions The nature of side products depends on the synthetic route. Carefully analyze the impurities to understand the side reactions and adjust conditions (e.g., temperature, stoichiometry) to minimize them.[1][3]
Oxidation of Intermediates If the reaction is air-sensitive, perform it under an inert atmosphere (e.g., nitrogen or argon).[1]

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data on the performance of different catalysts in quinazolinone synthesis.

Table 1: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction

Catalyst (10 mol%) Base (0.11 mmol) Solvent (2 mL) Yield (%)
CuIDBUDMSO85
CuIDBUDMF78
CuIDBUToluene45
Cu(OAc)₂DBUDMSO62
CuSO₄·5H₂ODBUDMSO55
CuIEt₃NDMSO71
CuIK₂CO₃DMSO65
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the solvent were stirred at room temperature for 12 h. Isolated yields are reported.[13]

Table 2: Comparison of Various Catalysts for the Synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one

Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
EESA5EtOHRT0.595
p-TSA10EtOHReflux388
Acetic Acid20EtOHReflux485
No Catalyst-EtOHReflux12<10
Reaction of 2-aminobenzamide and benzaldehyde. EESA = Electrostatically Enhanced Sulfuric Acid.[14]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate

This protocol is based on a microwave-assisted synthesis from anthranilic acid.[13]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.

  • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.

  • Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one is reacted with an ammonia source.

  • Reaction Conditions: The reaction can be performed on a solid support and heated using microwave irradiation.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Protocol 2: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol outlines a microwave-assisted, copper-catalyzed synthesis.[2]

Materials:

  • Ethyl 2-isocyanobenzoate

  • Appropriate amine (aliphatic or aromatic)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Triethylamine (Et₃N)

  • Anisole (solvent)

Procedure:

  • To a microwave vial, add ethyl 2-isocyanobenzoate (0.5 mmol), anisole (2.0 mL), triethylamine (1.0 mmol), and copper(II) acetate monohydrate (0.05 mmol).

  • Add the desired amine (1.0 mmol) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 20 minutes at 150 °C.

  • After cooling, work up the reaction by adding dichloromethane and washing with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and purify by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Quinazolinone Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Conditions Purity OK Check_Catalyst Evaluate Catalyst (Activity, Loading) Optimize_Conditions->Check_Catalyst Inert_Atmosphere Consider Inert Atmosphere Check_Catalyst->Inert_Atmosphere Analyze_Side_Products Analyze Side Products (TLC, LC-MS) Inert_Atmosphere->Analyze_Side_Products Purification Optimize Purification Method Analyze_Side_Products->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low quinazolinone synthesis yield.

Catalyst_Selection_Logic Start Start: Catalyst Selection Route Define Synthetic Route (e.g., Condensation, Cyclization) Start->Route Metal_Free Metal-Free Preference? Route->Metal_Free Organocatalyst Organocatalysts (p-TSA, Acetic Acid, DABCO) Metal_Free->Organocatalyst Yes Metal_Catalyst Transition Metal Catalysts (Cu, Pd, Fe, Mn) Metal_Free->Metal_Catalyst No Conditions Evaluate Reaction Conditions (Mild vs. Harsh) Organocatalyst->Conditions Nanocatalyst Consider Nanocatalysts (Greener Alternative) Metal_Catalyst->Nanocatalyst Nanocatalyst->Conditions Mild Mild Conditions (e.g., Room Temp) Conditions->Mild Mild Preferred Harsh Harsh Conditions (e.g., High Temp, MW) Conditions->Harsh Harsh is OK Final_Choice Select Optimal Catalyst Mild->Final_Choice Harsh->Final_Choice

References

Scaling up the reaction for gram-scale synthesis of quinazolinone analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the gram-scale synthesis of quinazolinone analogs. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to support your research and development efforts.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scaling up of quinazolinone analog synthesis, from low yields to purification challenges.

Low or No Product Yield

Question: We are experiencing a significantly lower yield on a gram-scale reaction compared to our small-scale trials. What are the potential causes and solutions?

Answer: A decrease in yield upon scaling up is a common challenge in chemical synthesis. Several factors related to mass and heat transfer, as well as reaction kinetics, can contribute to this issue. A systematic evaluation of your experimental parameters is crucial.[1][2]

Potential Cause Troubleshooting Steps & Solutions
Suboptimal Reaction Conditions Re-optimize Temperature and Time: The optimal temperature and reaction time may differ at a larger scale. Gradually increase the reaction time or temperature while monitoring for the formation of degradation byproducts using TLC or LC-MS.[1][2] Catalyst Loading: Catalyst efficiency can be affected by inadequate mixing on a larger scale. A modest increase in catalyst loading may be necessary to drive the reaction to completion.[2]
Inefficient Mixing Improve Agitation: In larger reactors, inefficient stirring can lead to poor reaction rates and lower yields. Ensure the stirring speed is adequate for the volume and viscosity of your reaction mixture. Consider using an overhead mechanical stirrer for better consistency.[1]
Mass and Heat Transfer Limitations Controlled Reagent Addition: For exothermic reactions, the rate of reagent addition is critical. Adding reagents too quickly can cause temperature spikes, leading to the formation of impurities. Use a syringe pump or an addition funnel for slow, controlled addition.[1] Temperature Monitoring and Control: Inefficient heat dissipation in larger reactors can create "hot spots," promoting side reactions. Use a jacketed reactor with a temperature control unit and monitor the internal reaction temperature with a calibrated probe.[1]
Purity of Reagents and Solvents Verify Starting Material Quality: Impurities in starting materials or solvents can have a more pronounced negative effect at a larger scale. Ensure you are using reagents and solvents of appropriate purity and that solvents are anhydrous when required.[1]
Formation of Impurities and Side Products

Question: Our scaled-up reaction is producing a higher percentage of impurities, complicating the purification process. What are common side reactions and how can we minimize them?

Answer: The impurity profile often changes during scale-up. Common issues include oxidative degradation and incomplete cyclization.

Potential Cause Troubleshooting Steps & Solutions
Oxidative Degradation Maintain an Inert Atmosphere: If your reaction is sensitive to oxygen, ensure the reactor is properly purged and maintained under an inert atmosphere, such as nitrogen or argon, to prevent oxidative side reactions.[2]
Incomplete Cyclization Promote Cyclization: An open-chain intermediate may be present if the cyclization step is incomplete. Increasing the reaction temperature or adding a dehydrating agent can help drive the cyclization to completion.
Hydrolysis Use Anhydrous Conditions: The presence of water can lead to the hydrolysis of intermediates or the final product. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Over-reaction Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and quench the reaction once the starting material is consumed to prevent the formation of over-reaction byproducts.
Purification Challenges at Gram-Scale

Question: We are struggling with the purification of our quinazolinone analog at a multi-gram scale. What are the best practices for large-scale purification?

Answer: Purification at a larger scale requires careful consideration of the chosen method to ensure both high purity and good recovery.

Purification Method Common Issues Solutions and Best Practices
Recrystallization Product "oiling out" instead of crystallizing; low recovery of purified product.Solvent Selection: Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for quinazolinones include ethanol, ethyl acetate, and hexane mixtures.[3][4] Controlled Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities or the formation of an oil.[1][3] Seeding: If crystallization is slow to initiate, add a small seed crystal of the pure compound to induce crystallization.[1][3]
Column Chromatography Poor separation of closely related impurities; long elution times for large quantities.Solvent System Optimization: Use TLC to determine the optimal eluent for good separation. For quinazolinones, mixtures of hexane and ethyl acetate are often a good starting point.[3] Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling. As a general rule, use a 1:20 to 1:100 ratio of crude product to silica gel by weight.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the gram-scale synthesis of quinazolinone analogs? A1: The most frequently used starting materials are 2-aminobenzamide, anthranilic acid, and isatoic anhydride. The choice often depends on the desired substitution pattern and the specific synthetic route.

Q2: Is microwave-assisted synthesis suitable for gram-scale reactions? A2: Yes, microwave-assisted synthesis can be suitable for gram-scale reactions and often offers advantages such as reduced reaction times and improved yields.[5] Several protocols have been developed for the multi-gram scale synthesis of quinazolinone analogs using microwave irradiation.[5]

Q3: How can I monitor the progress of my gram-scale reaction effectively? A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress. By taking small aliquots from the reaction mixture at regular intervals and running a TLC against the starting materials, you can observe the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: My purified quinazolinone analog is a solid, but it has a broad melting point. What does this indicate? A4: A broad or depressed melting point is a classic indicator of an impure compound. Impurities disrupt the crystalline lattice of a solid, causing it to melt over a range of temperatures and at a lower temperature than the pure substance. Further purification is recommended.[4]

Q5: What are the key safety precautions to consider when scaling up exothermic quinazolinone synthesis? A5: Managing exotherms is critical for safety. Key precautions include:

  • Using a jacketed reactor with a reliable cooling system.[1]

  • Monitoring the internal reaction temperature continuously.

  • Controlling the rate of addition of reagents.[1]

  • Having an emergency cooling plan in place (e.g., an ice bath).

  • Ensuring adequate ventilation and personal protective equipment.

Section 3: Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Substituted-4(3H)-Quinazolinones from 2-Aminobenzamide and an Aldehyde

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 2-Aminobenzamide

  • Substituted Aldehyde (1.1 equivalents)

  • Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask or jacketed reactor equipped with a mechanical stirrer and reflux condenser

  • Ice water bath

Procedure:

  • In a suitable reaction vessel, dissolve 2-aminobenzamide (1 equivalent) in DMSO.

  • Add the substituted aldehyde (1.1 equivalents) to the solution.

  • Heat the reaction mixture with stirring. The optimal temperature will vary depending on the substrates (typically in the range of 100-140 °C).

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice water with stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Two-Step Gram-Scale Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate

This protocol is adapted from methods utilizing anthranilic acid.[6]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • In a reaction vessel, combine anthranilic acid and acetic anhydride (2 equivalents).

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure. The resulting residue is the benzoxazinone intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Dissolve the crude 2-methyl-4H-3,1-benzoxazin-4-one in a suitable solvent such as ethanol.

  • Add an excess of an ammonia source (e.g., ammonium acetate or aqueous ammonia).

  • Heat the mixture under reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Section 4: Data Presentation

The following tables summarize quantitative data from representative studies on the optimization of quinazolinone synthesis.

Table 1: Optimization of Catalytic Conditions for Quinazolinone Synthesis

EntryCatalyst (mol%)BaseSolventYield (%)
1CuI (10)DBUDMSO85
2Cu(OAc)₂ (10)DBUDMSO72
3CuI (10)Et₃NDMSO65
4CuI (10)DBUDMF78
5NoneDBUDMSO<10

Data is representative and adapted from literature for illustrative purposes.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

EntryMethodReaction TimeYield (%)
1Conventional Heating (Reflux)6 hours75
2Microwave Irradiation (120 °C)30 minutes92

Data is representative and adapted from literature for illustrative purposes.

Section 5: Signaling Pathways and Visualizations

Quinazolinone analogs are known to modulate several key signaling pathways implicated in diseases such as cancer and inflammation. Understanding these pathways is crucial for drug development.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Many quinazolinone derivatives act as inhibitors of EGFR tyrosine kinase, a key player in cell proliferation and survival.[1] By blocking the ATP binding site, these inhibitors prevent the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling cascades.[3]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR Phosphorylated EGFR (Active) EGFR->pEGFR Autophosphorylation Quinazolinone Quinazolinone Analog Quinazolinone->EGFR Inhibits ATP ATP Downstream Downstream Signaling (e.g., PI3K/Akt) pEGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a quinazolinone analog.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Several quinazolinone derivatives have been shown to inhibit this pathway, often by targeting PI3K.[6][7][]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Quinazolinone Quinazolinone Analog Quinazolinone->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinazolinone analog.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a key role in inflammation and immune responses. Some quinazolinone derivatives have been identified as inhibitors of NF-κB activation, making them potential anti-inflammatory agents.[9][10]

NFkB_Pathway cluster_nucleus Inside Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Quinazolinone Quinazolinone Analog Quinazolinone->IKK Inhibits Gene Inflammatory Gene Expression Nucleus->Gene Activates

Caption: Inhibition of the NF-κB signaling pathway by a quinazolinone analog.

References

Technical Support Center: LC-MS Analysis of 2-Thioxo-Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-thioxo-quinazolinone compounds in LC-MS analysis.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow to diagnose any problem you encounter during your LC-MS analysis. The following diagram outlines a systematic approach to troubleshooting.

LCMS_Troubleshooting_Workflow start Problem Encountered (e.g., Poor Peak Shape, Low Sensitivity) check_basics Check Basic System Parameters - Mobile Phase Levels - System Connections - Method Parameters start->check_basics is_system_ok Is the issue system-wide (affecting standards and blanks)? check_basics->is_system_ok isolate_lc Isolate LC System - Run LC with UV detector - Check pressure profile is_system_ok->isolate_lc Yes sample_issue Sample/Matrix-Related Issue (e.g., Ion Suppression, Degradation) is_system_ok->sample_issue No isolate_ms Isolate MS System - Infuse a known standard - Check for stable spray and signal isolate_lc->isolate_ms No Obvious LC Issue lc_issue LC-Related Issue (e.g., Column, Mobile Phase) isolate_lc->lc_issue Problem Identified ms_issue MS-Related Issue (e.g., Source, Detector) isolate_ms->ms_issue Problem Identified resolve Implement Corrective Actions (Consult Specific Guides Below) lc_issue->resolve ms_issue->resolve sample_issue->resolve

Caption: A logical workflow for troubleshooting common LC-MS problems.

Frequently Asked Questions (FAQs)

Q1: What are the likely ionization characteristics of 2-thioxo-quinazolinone compounds in ESI-MS?

A1: Given their structure, 2-thioxo-quinazolinone compounds are likely to ionize well in both positive and negative electrospray ionization (ESI) modes. In positive mode, protonation is expected on one of the nitrogen atoms or the oxygen atom of the quinazolinone ring. In negative mode, deprotonation of the N-H proton is a probable ionization pathway. The thione group (C=S) is generally less basic than its carbonyl counterpart (C=O) and may not be the primary site of protonation.

Q2: What are some common adducts to look out for with these compounds?

A2: Besides the protonated [M+H]+ or deprotonated [M-H]- ions, you should be aware of other common adducts. Due to the presence of heteroatoms, these compounds can form adducts with cations present in the mobile phase or leached from glassware.[1][2][3]

Adduct TypeCommon AdductsPotential Sources
Positive Ion Mode [M+Na]+, [M+K]+Glassware, mobile phase contaminants
[M+NH4]+Ammonium-based buffers (e.g., ammonium formate, ammonium acetate)
[M+ACN+H]+Acetonitrile in the mobile phase
Negative Ion Mode [M+HCOO]-Formic acid in the mobile phase
[M+CH3COO]-Acetic acid in the mobile phase

Q3: Are there any specific sample preparation considerations for 2-thioxo-quinazolinone compounds?

A3: Yes, the thione group can be susceptible to oxidation, potentially converting to its corresponding oxo-analogue (a quinazolin-2,4-dione). Therefore, it is advisable to prepare samples fresh and avoid prolonged exposure to air and light. If you observe an unexpected peak corresponding to the mass of the oxo-analogue, sample degradation may be the cause.

Troubleshooting Guides

Poor Peak Shape: Tailing, Fronting, and Splitting

Poor peak shape can compromise resolution and the accuracy of quantification.[4][5]

ProblemPotential CauseRecommended Solution(s)
Peak Tailing (Asymmetry > 1.2)Secondary Interactions: The nitrogen atoms in the quinazolinone ring can interact with free silanol groups on the silica-based column, causing tailing.[6]- Use a mobile phase with a buffer (e.g., 5-10 mM ammonium formate) to maintain a consistent pH and mask silanol interactions. - Consider using an end-capped column or a column with a different stationary phase (e.g., a hybrid silica or polymer-based column).
Column Overload: Injecting too much sample can saturate the stationary phase.[4]- Reduce the injection volume or dilute the sample.
Peak Fronting (Asymmetry < 0.8)Column Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.- Dilute the sample or decrease the injection volume.
Column Collapse: A void at the head of the column can cause peak distortion.[5]- Replace the column. Use a guard column to extend the life of your analytical column.
Split Peaks Injector Issues: A partially clogged injector needle or seat can cause the sample to be introduced onto the column in two bands.[7]- Clean the injector needle and seat according to the manufacturer's instructions.
Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak splitting, especially for early eluting peaks.[8]- Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

If you suspect column contamination is causing poor peak shape, a thorough flushing procedure can help.

  • Disconnect the column from the detector to avoid contamination.

  • Flush the column with 20-30 column volumes of a strong solvent series. A common series for reversed-phase columns is:

    • 95:5 Water:Acetonitrile (to remove buffers)

    • Isopropanol (to remove strongly retained non-polar compounds)

    • Hexane (if compatible with your system and column, for very non-polar contaminants)

    • Isopropanol (to transition back from hexane)

    • Mobile phase starting conditions

  • Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.

Low Sensitivity / Poor Signal Intensity

Low signal intensity can be due to a variety of factors, from sample-related issues to instrument settings.[9][10]

ProblemPotential CauseRecommended Solution(s)
Low Signal Intensity Ion Suppression: Co-eluting matrix components can compete with your analyte for ionization, reducing its signal.[1]- Improve chromatographic separation to move the analyte away from interfering matrix components. - Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction).
In-source Fragmentation: The molecule may be fragmenting in the ion source before it reaches the mass analyzer.- Reduce the fragmentor/cone voltage to decrease the energy in the source. - Optimize the source temperature, as high temperatures can promote fragmentation.
Poor Ionization Efficiency: The mobile phase composition may not be optimal for ionizing your compound.- Adjust the mobile phase pH to promote protonation (positive mode) or deprotonation (negative mode). - Experiment with different mobile phase additives (e.g., formic acid, ammonium formate).
Adduct Formation: The charge may be distributed among several different adducts, reducing the intensity of the primary ion of interest.[3]- Identify the major adducts and sum their signals for quantification, or try to promote the formation of a single, stable adduct. - Use high-purity solvents and fresh mobile phases to minimize unwanted adducts.

The following diagram illustrates the concept of ion suppression in the ESI source.

Ion_Suppression analyte Analyte gas_phase_analyte Gas Phase Analyte Ions (Signal) analyte->gas_phase_analyte Successful Ionization matrix Matrix Component gas_phase_matrix Gas Phase Matrix Ions matrix->gas_phase_matrix Competing Ionization detector Mass Analyzer / Detector gas_phase_analyte->detector gas_phase_matrix->detector

Caption: Competition for ionization within an ESI droplet.

High Background Noise and Ghost Peaks

High background noise can obscure low-level peaks, while ghost peaks can lead to misidentification.[11][12]

ProblemPotential CauseRecommended Solution(s)
High Background Noise Contaminated Solvents/Reagents: Impurities in the mobile phase or additives are a common source of high background.[13]- Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily.
System Contamination: Build-up of contaminants in the LC system or MS source.[13]- Flush the LC system thoroughly. - Clean the ion source according to the manufacturer's protocol.
Ghost Peaks (Unexpected peaks)Sample Carryover: Residual sample from a previous injection adhering to the injector or column.[7]- Implement a robust needle wash protocol with a strong solvent. - Run blank injections after high-concentration samples.
Mobile Phase Contamination: Contaminants in the mobile phase can accumulate on the column and elute as peaks during a gradient.[7]- Prepare fresh mobile phases and ensure solvent bottles are clean.

This table lists some common background ions that may be observed in your analysis.[14]

m/z (Positive Mode)IdentityCommon Source
149.0233Phthalate fragmentPlasticizers from tubing, well plates, etc.
195.0871CaffeineEnvironmental/lab contaminant
279.1596Dibutyl phthalatePlasticizers
VariousPolyethylene glycol (PEG) series (44 Da spacing)Surfactants, lubricants
VariousPolydimethylsiloxane (PDMS) series (74 Da spacing)Pump oils, septa bleed
Mass Inaccuracy and Unexpected Ions

Accurate mass measurement is critical for compound identification.[2][10]

ProblemPotential CauseRecommended Solution(s)
Mass Inaccuracy Poor Mass Calibration: The instrument's mass calibration may have drifted.[2]- Perform a fresh mass calibration using the manufacturer's recommended standards. - Ensure the lab temperature is stable, as fluctuations can affect calibration.
Detector Saturation: A very intense signal can saturate the detector, leading to a shift in the measured mass.[1]- Dilute the sample to bring the signal within the linear range of the detector.
Unexpected Ions/Fragments In-source Fragmentation: As mentioned in the sensitivity section, fragmentation can occur in the ion source.- Systematically reduce the fragmentor/cone voltage and observe the effect on the ion profile.
Isotopic Peaks: The presence of sulfur (34S) will result in an M+2 peak with an abundance of approximately 4.5% relative to the monoisotopic peak.- This is a natural characteristic of sulfur-containing compounds and can be used to confirm their presence.
Dimer Formation [2M+H]+: At high concentrations, some compounds can form dimers.- Dilute the sample and re-inject. The dimer signal should decrease disproportionately to the monomer signal.

References

Improving reaction time for multicomponent synthesis of quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Multicomponent Synthesis of Quinazolinones

Welcome to the technical support center for the multicomponent synthesis of quinazolinones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction protocols, with a specific focus on improving reaction times.

Frequently Asked Questions (FAQs)

Q1: My multicomponent synthesis of quinazolinones is very slow. What are the primary methods to significantly reduce the reaction time?

A1: Traditional methods for quinazolinone synthesis often require high temperatures and long reaction times.[1] To accelerate the reaction, consider adopting modern techniques such as microwave-assisted synthesis, ultrasound irradiation, or employing highly efficient catalysts.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically increase reaction rates, reducing times from several hours to as little as 10-20 minutes.[2] This method often leads to higher yields and cleaner reactions compared to conventional heating.[3][4]

  • Ultrasound-Assisted Synthesis: Sonication is another effective method for accelerating reactions. Ultrasound-assisted synthesis can promote the reaction under ambient temperature and pressure, with reported reaction times as short as 15 minutes without the need for a metal catalyst.[5] This technique enhances mass transfer and provides the activation energy required for the transformation.

  • Advanced Catalysis: The choice of catalyst is crucial. While classical methods may be slow, modern catalysts, including various metal-based systems (copper, palladium, iron) and organocatalysts, can significantly improve reaction efficiency.[1][6] For example, a combination of enzymatic catalysis and photocatalysis has been shown to yield 99% product in just 2 hours.[7][8]

Q2: What type of catalysts can I use to speed up the reaction?

A2: A variety of catalysts can be employed to enhance the rate of quinazolinone synthesis. The selection depends on the specific multicomponent reaction strategy.

  • Metal Catalysts: Copper, palladium, rhodium, and iron-based catalysts are widely used.[6][9] Copper salts are a cost-effective and low-toxicity option, effective in cross-coupling reactions leading to the quinazolinone core.[1] Novel magnetic palladium catalysts have also been developed, which allow for easy recovery and reuse while achieving high yields (82-98%).[10][11]

  • Organocatalysts: Small organic molecules can serve as effective catalysts, providing a metal-free alternative. Catalysts like p-toluenesulfonic acid (p-TSA), triethanolamine (TEOA), and dodecylbenzene sulfonic acid (DBSA) have been used successfully.[12]

  • Nanocatalysts: Functionalized nanomaterials, such as SBA-15 modified with ellagic acid, have shown excellent catalytic performance, leading to high yields (78–96%) and offering the advantage of easy recovery and reuse.[13]

Q3: Can changing the solvent or reaction conditions improve the reaction time?

A3: Yes, optimizing the solvent and other reaction conditions is critical. Solvents like DMSO, DMF, and toluene are commonly used.[14][15] However, for greener and often faster synthesis, solvent-free conditions, particularly under microwave irradiation, have proven highly effective.[2] Some ultrasound-assisted protocols also work efficiently in environmentally benign solvents like water or ethanol.[12][16] Temperature is another key parameter; while conventional methods often require high heat (above 120°C), many modern catalytic systems operate under milder conditions.[15]

Troubleshooting Guide

This guide addresses common problems encountered during the multicomponent synthesis of quinazolinones.

Problem: The reaction is slow, incomplete, or fails to proceed.

This is a common issue that can stem from several factors. Use the following workflow to diagnose the potential cause.

TroubleshootingWorkflow start Slow / Incomplete Reaction reagents Step 1: Check Reagents & Stoichiometry start->reagents conditions Step 2: Verify Reaction Conditions reagents->conditions purity purity reagents->purity Purity of starting materials? stoichiometry stoichiometry reagents->stoichiometry Is stoichiometry correct? catalyst Step 3: Evaluate Catalyst (if used) conditions->catalyst temp temp conditions->temp Is temperature optimal? solvent solvent conditions->solvent Is the solvent appropriate and dry? atmosphere atmosphere conditions->atmosphere Inert atmosphere required? method Step 4: Consider Alternative Methods catalyst->method activity activity catalyst->activity Is the catalyst active? loading loading catalyst->loading Is catalyst loading correct? mw mw method->mw Microwave (10-30 min) us us method->us Ultrasound (~15 min) flow flow method->flow Flow Chemistry (Continuous) purity_sol purity_sol purity->purity_sol Impurities can inhibit reaction. Purify reactants. stoichiometry_sol stoichiometry_sol stoichiometry->stoichiometry_sol Incorrect molar ratios lead to side products or incompletion. Recalculate and re-weigh. temp_sol temp_sol temp->temp_sol Some protocols require >120°C. Others are milder. Verify literature precedent. solvent_sol solvent_sol solvent->solvent_sol Solvent choice is critical (e.g., DMF, DMSO). Ensure solvent is anhydrous if required. atmosphere_sol atmosphere_sol atmosphere->atmosphere_sol Transition metal catalysts may require N2 or Ar to prevent oxidation. activity_sol activity_sol activity->activity_sol Catalyst may be old or deactivated by air/moisture. Use fresh catalyst. loading_sol loading_sol loading->loading_sol Too little catalyst: slow reaction. Too much: potential side reactions. Optimize loading.

Caption: A troubleshooting workflow for slow or incomplete quinazolinone synthesis.

Quantitative Data Summary

The choice of synthetic method has a profound impact on reaction time and yield. The table below summarizes data from various protocols.

MethodCatalystBase / AdditiveSolventTemperature (°C)TimeYield (%)Reference
Conventional Heating NoneCs₂CO₃DMSO13524 hTrace to High[14]
Conventional Heating Ru(PPh₃)₃(CO)(H)₂-Toluene11514 hup to 85[17]
Conventional Heating Nickel-catalyst--100-up to 90[17]
Microwave Irradiation CuICs₂CO₃Solvent-free1302 h90[17]
Microwave Irradiation None-Solvent-free-2-3 minGood[18]
Ultrasound-Assisted None--Ambient15 minModerate to Excellent[5]
Ultrasound-Assisted DBSA-Water-1-2 h62-76[12]
Enzymatic + Photocatalysis α-ChymotrypsinWhite LED--2 h99[7][8]

Experimental Protocols

Below are detailed methodologies for key experiments that offer significant improvements in reaction time.

Protocol 1: Microwave-Assisted Synthesis of 2-Phenylquinazolin-4(3H)-one

This protocol is adapted from a copper-catalyzed aerobic oxidative synthesis.[17]

Workflow Diagram:

Protocol1_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Product r1 2-Aminobenzamide (0.5 mmol) r2 Benzyl Alcohol (5.0 equiv) r3 CuI (20 mol%) r4 Cs2CO3 (1.5 equiv) p1 Combine in MW vial r4->p1 p2 Seal vial under O2 atmosphere p3 Microwave Irradiation 130 °C, 2 h w1 Cool to RT p3->w1 w2 Purify via Column Chromatography product 2-Phenylquinazolin-4(3H)-one (90% Yield) w2->product

Caption: Workflow for microwave-assisted quinazolinone synthesis.

Procedure:

  • To a microwave reaction vial, add 2-aminobenzamide (0.5 mmol), benzyl alcohol (5.0 equiv.), copper(I) iodide (20 mol%), and cesium carbonate (1.5 equiv.).

  • Seal the vial and ensure an oxygen atmosphere.

  • Place the vial in a microwave reactor and irradiate at 130 °C for 2 hours.[17]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 2-phenylquinazolin-4(3H)-one.

Protocol 2: Ultrasound-Assisted Synthesis from o-Aminobenzamides and Aldehydes

This protocol provides a rapid, metal-free synthesis at ambient temperature.[5]

Procedure:

  • In a suitable reaction vessel, combine the o-aminobenzamide (1.0 mmol) and the desired aldehyde (1.2 mmol).

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at ambient temperature and pressure for 15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography. This method exhibits broad substrate tolerance and provides quinazolinones in moderate to excellent yields.[5]

Protocol 3: One-Pot Three-Component Synthesis using Arenediazonium Salts

This protocol describes a domino reaction for synthesizing 3-arylquinazolin-4(3H)-ones.[19]

General Synthetic Scheme:

General_Synthesis r1 Anthranilate Derivative intermediate N-Arylnitrilium Intermediate r1->intermediate r2 Arenediazonium Salt r2->intermediate r3 Nitrile (Solvent/Reagent) r3->intermediate product 3-Arylquinazolin-4(3H)-one intermediate->product Intramolecular Cyclization

Caption: General pathway for three-component quinazolinone synthesis.

Procedure:

  • Dissolve the anthranilate derivative (e.g., methyl anthranilate, 1.0 equiv) in the appropriate nitrile solvent/reagent (e.g., acetonitrile, 0.1 M).

  • Add the arenediazonium salt (1.3 equiv) to the solution.

  • Stir the reaction mixture at 60 °C in a closed flask under an air atmosphere.[19]

  • Monitor the reaction until completion (time varies depending on substrates).

  • After completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the corresponding 3-arylquinazolin-4(3H)-one.[19]

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of multidrug-resistant bacteria has intensified the search for novel antimicrobial agents. Among the promising scaffolds, the quinazolinone core has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent and broad-spectrum antibacterial activity. This guide provides a comparative analysis of the antibacterial performance of various quinazolinone derivatives, supported by experimental data, detailed methodologies, and visualizations of key concepts to aid researchers, scientists, and drug development professionals in this critical area of study.

Comparative Antibacterial Activity of Quinazolinone Derivatives

The antibacterial efficacy of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinazolinone derivatives against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values are indicative of higher antibacterial potency.

Compound IDR1 (Position 2)R2 (Position 3)R3 (Quinazolinone Core)Test OrganismMIC (µg/mL)Reference
1 4-Nitrostyryl3-HydroxyphenylUnsubstitutedS. aureus ATCC 292132[1]
27 4-Cyanostyryl3-Carboxyphenyl6-FluoroS. aureus ATCC 292130.25[1]
30 4-Cyanostyryl3-Hydroxyphenyl6-FluoroS. aureus ATCC 292130.5[1]
52 4-Cyanostyryl3-Hydroxyphenyl7-FluoroS. aureus (MRSA)≤0.5[1][2]
22 Substituted Quinazoline4-Aminopiperidine Linker6,7-DimethoxyBroad-spectrumNot Specified[3]
A-1 Phenylimino thiazolidinoneBenzaldehyde6-BromoS. aureusVery Good Activity[4]
A-1 Phenylimino thiazolidinoneBenzaldehyde6-BromoE. coliGood Activity[4]
A-3 Phenylimino thiazolidinoneo-hydroxybenzaldehyde6-BromoP. aeruginosaVery Good Activity[4]
A-4 Phenylimino thiazolidinonep-methoxybenzaldehyde6-BromoP. aeruginosaExcellent Activity[4]
4c Schiff BaseNot ApplicableNot ApplicableE. coli128[5]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standardized methodologies for assessing antibacterial activity. The following is a detailed protocol for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on a suitable medium, such as Mueller-Hinton agar.
  • The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • The standardized suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • The quinazolinone derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
  • Serial two-fold dilutions of the stock solution are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
  • The final volume in each well is typically 100 µL or 200 µL.[1]
  • The plate is covered and incubated at 35°C ± 2°C for 16-20 hours.[1]

4. Controls:

  • Growth Control: Broth with bacterial inoculum but no test compound.
  • Sterility Control: Broth only.
  • Positive Control: A standard antibiotic with known activity against the test organism (e.g., ciprofloxacin, vancomycin).

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[1]

Mechanisms of Action and Structure-Activity Relationships

Quinazolinone derivatives exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes. Some derivatives have been shown to target DNA gyrase, an enzyme crucial for DNA replication.[5] Others act as allosteric inhibitors of Penicillin-Binding Protein 2a (PBP2a), which is responsible for methicillin resistance in Staphylococcus aureus (MRSA).[1][2] This allosteric binding opens up the PBP2a active site, rendering it susceptible to inhibition.[1]

The structure-activity relationship (SAR) studies of quinazolinone derivatives have revealed key insights into their antibacterial potency. Substitutions at positions 2, 3, and 6 of the quinazolinone ring have been shown to be critical for activity.[6] For instance, the presence of a halogen atom, such as fluorine or bromine, at position 6 can enhance antibacterial efficacy.[1][4] The nature of the substituent at position 2 and 3 also plays a significant role in determining the spectrum of activity.[3][6]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and the logical relationships in the structure-activity of quinazolinone derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (Mueller-Hinton Agar) start->bacterial_culture adjust_turbidity Adjust Turbidity (0.5 McFarland) bacterial_culture->adjust_turbidity inoculation Inoculate Microtiter Plate adjust_turbidity->inoculation compound_prep Prepare Compound Serial Dilutions compound_prep->inoculation incubation Incubate (35°C, 16-20h) inoculation->incubation read_results Read Results (Visual Inspection) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

structure_activity_relationship quinazolinone Quinazolinone Core substituents Substituents quinazolinone->substituents Influences mechanism Mechanism of Action quinazolinone->mechanism Dictates activity Antibacterial Activity substituents->activity Determines pos2 Position 2 (e.g., Aryl, Heterocycle) substituents->pos2 pos3 Position 3 (e.g., Substituted Phenyl) substituents->pos3 pos6 Position 6 (e.g., Halogen) substituents->pos6 mechanism->activity dna_gyrase DNA Gyrase Inhibition mechanism->dna_gyrase pbp2a PBP2a Allosteric Inhibition mechanism->pbp2a

Caption: Structure-Activity Relationship of Quinazolinone Derivatives.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Thioxo-quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinazolinone core is a well-established and privileged scaffold in medicinal chemistry. Among its various derivatives, 2-thioxo-quinazolinones have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-thioxo-quinazolinones across different therapeutic areas, supported by experimental data and detailed protocols.

The unique structural features of the 2-thioxo-quinazolinone nucleus allow for substitutions at various positions, primarily at the N-1, N-3, and the fused benzene ring (positions 5, 6, 7, and 8). These modifications significantly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to a diverse range of biological effects, including anticancer, antimicrobial, antioxidant, and antiviral activities. Understanding the intricate relationship between the chemical structure and biological activity is paramount for the rational design of more potent and selective therapeutic agents.

Anticancer Activity: Targeting Cell Proliferation and Inducing Apoptosis

Numerous 2-thioxo-quinazolinone derivatives have been investigated for their potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-thioxo-quinazolinone derivatives against various human cancer cell lines.

Compound IDR1 (Position 1)R3 (Position 3)Substituents on Quinazolinone RingCancer Cell LineIC50 (µM)Reference
3a H4-Trifluoromethylphenyl6,7-DimethoxyLoVo (Colon)294.32 ± 8.41[1]
HCT-116 (Colon)298.05 ± 13.26[1]
3f H4-Nitrophenyl6,7-DimethoxyLoVo (Colon)383.5 ± 8.99[1]
HCT-116 (Colon)323.59 ± 3.00[1]
5d --2-Sulfanyl derivativeHepG2 (Liver)-[2]
6y -2-((3,4-difluorobenzyl)amino)-HepG2 (Liver)>20[3]

Structure-Activity Relationship Insights for Anticancer Activity:

  • Substitution at N-3: The nature of the substituent at the N-3 position is a critical determinant of anticancer activity. Aromatic rings with electron-withdrawing groups, such as trifluoromethyl (as in 3a ) and nitro (as in 3f ), have been shown to impart significant cytotoxicity.

  • Substitution on the Quinazolinone Ring: Methoxy groups at positions 6 and 7, as seen in compounds 3a and 3f , are often associated with enhanced anticancer potential.

  • 2-Sulfanyl Derivatives: Modification at the 2-thioxo position to form 2-sulfanyl derivatives has been explored as a strategy to develop multi-kinase inhibitors with apoptosis-inducing properties.[2]

Signaling Pathways in Anticancer Activity

2-Thioxo-quinazolinones often exert their anticancer effects by modulating key signaling pathways involved in cell survival and death. A common mechanism is the induction of apoptosis through both intrinsic and extrinsic pathways.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Thioxo_Quinazolinone 2-Thioxo-quinazolinone Derivatives Bax Bax (Pro-apoptotic) Thioxo_Quinazolinone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thioxo_Quinazolinone->Bcl2 Downregulates Death_Receptors Death Receptors (e.g., Fas) Thioxo_Quinazolinone->Death_Receptors Activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase8->Caspase3 Activates

Figure 1. Apoptosis induction by 2-thioxo-quinazolinones.

Antimicrobial Activity: A Broad Spectrum of Action

2-Thioxo-quinazolinone derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-thioxo-quinazolinone derivatives against various microbial strains.

Compound IDR3 (Position 3)Substituents on Quinazolinone RingBacterial StrainMIC (µM)Reference
5b Pyrazole analogue-S. aureus1.95[4]
E. faecalis3.9[4]
K. pneumoniae0.98[4]
P. aeruginosa0.49[4]
4 Thieno-thiazolo-quinazoline fused with thiazine-S. aureus4.97[5]
MRSA5.90[5]
5 Thieno-thiazolo-quinazoline with tetrazole at p-9-S. aureus2.44[5]
MRSA3.32[5]
6l 2-((3,5-dichlorophenyl)amino)7-ChloroS. aureus ATCC259231.0[3]
MRSA JE20.6[3]
6y 2-((3,4-difluorobenzyl)amino)-MRSA JE20.02[3]

Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Heterocyclic Substituents at N-3: The incorporation of heterocyclic moieties, such as pyrazole, at the N-3 position can lead to potent and broad-spectrum antibacterial activity.

  • Fused Ring Systems: Fusion of the quinazolinone core with other heterocyclic systems like thieno-thiazolo-quinazoline can enhance activity, particularly against resistant strains like MRSA.

  • Halogenation: The presence of halogen atoms, such as chlorine and fluorine, on the quinazolinone ring or on the N-3 substituent, is often beneficial for antimicrobial potency. Compound 6y , with a difluorobenzylamino group, exhibited exceptional activity against MRSA.[3]

Antioxidant Activity: Scavenging Free Radicals

Certain 2-thioxo-quinazolinone derivatives have been identified as potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress.

Comparative Antioxidant Activity Data

The antioxidant potential of 2-thioxo-quinazolinones is often evaluated by their ability to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, with the results expressed as IC50 values.

Compound IDR3 (Position 3)Substituents on Quinazolinone RingDPPH Scavenging IC50 (mM)Reference
3a 4-Trifluoromethylphenyl6,7-Dimethoxy0.191 ± 0.011[1]
3g 3-Trifluoromethylphenyl6,7-Dimethoxy0.165 ± 0.005[1]
5a 4-Trifluoromethylphenyl6,7-Dimethoxy, 2-benzylthio0.172 ± 0.004[1]
BHT (Standard) --0.245 ± 0.027[1]

Structure-Activity Relationship Insights for Antioxidant Activity:

  • Electron-Withdrawing Groups: The presence of trifluoromethyl groups on the N-3 phenyl ring, as seen in compounds 3a and 3g , contributes to potent antioxidant activity, with IC50 values lower than the standard antioxidant butylated hydroxytoluene (BHT).[1]

  • Thioether at Position 2: Conversion of the 2-thioxo group to a 2-benzylthio ether (compound 5a ) also resulted in strong antioxidant capacity.[1]

Antiviral Activity: A Promising Frontier

The antiviral potential of 2-thioxo-quinazolinones is an emerging area of research, with some derivatives showing activity against various viral strains.

Comparative Antiviral Activity Data

The following table presents the 50% effective concentration (EC50) and selectivity index (SI) of selected 2-thioxo-benzo[g]quinazolines against different viruses.

Compound IDR1 (Position 1)R3 (Position 3)VirusEC50 (µg/mL)SIReference
5 --CVB4-6.27[6]
9 --CVB4-5.77[6]
24 --HSV-1-2.61[6]
Ribavirin (Standard) --CVB4-16.38[6]
Acyclovir (Standard) --HSV-1--[6]

Structure-Activity Relationship Insights for Antiviral Activity:

  • The antiviral activity of 2-thioxo-benzo[g]quinazolines is influenced by the nature of the substituents. While specific SAR trends are still under investigation, compounds 5 and 9 showed notable activity against coxsackievirus B4 (CVB4), and compound 24 was active against herpes simplex virus 1 (HSV-1).[6] Further optimization of the scaffold is needed to enhance potency and selectivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

mtt_workflow A Seed cells in a 96-well plate B Treat cells with 2-thioxo-quinazolinone derivatives A->B C Add MTT solution and incubate B->C D Add solubilization solution (e.g., DMSO) C->D E Measure absorbance at ~570 nm D->E

Figure 2. MTT assay workflow.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.

Agar Well Diffusion Method for Antibacterial Activity

This method is used to assess the susceptibility of bacteria to the synthesized compounds.

Procedure:

  • Prepare Mueller-Hinton agar plates.

  • Spread a standardized inoculum of the test bacterium onto the agar surface.

  • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a specific concentration of the test compound solution to each well.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

Procedure:

  • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plate at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • In a 96-well plate, add various concentrations of the test compound to a methanolic solution of DPPH.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated as: [ (A_control - A_sample) / A_control ] × 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from the dose-response curve.

Conclusion

The 2-thioxo-quinazolinone scaffold represents a highly promising platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the core structure can lead to significant enhancements in potency and selectivity for various targets. Future research in this area should focus on further exploring the vast chemical space around this scaffold, with an emphasis on optimizing pharmacokinetic properties and elucidating the precise molecular mechanisms of action to pave the way for the development of next-generation drugs.

References

Validating EGFR Inhibition by 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to EGFR and Quinazoline Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers.[1] The quinazoline core has emerged as a promising scaffold for the development of potent EGFR inhibitors, with several approved drugs like gefitinib and erlotinib based on this structure.[2] These inhibitors typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling cascades.[2]

Comparative Performance of Quinazolinone Derivatives and Standard EGFR Inhibitors

While specific data for 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unavailable, numerous studies have demonstrated the potent EGFR inhibitory and anti-proliferative activities of various quinazolinone derivatives. The following tables summarize the inhibitory concentrations (IC50) of representative quinazolinone compounds against EGFR and cancer cell lines, alongside data for the well-established EGFR inhibitors Gefitinib, Erlotinib, and Afatinib for a comprehensive comparison.

Table 1: Comparative in vitro EGFR Kinase Inhibitory Activity (IC50)

Compound/DrugEGFR (Wild-Type) IC50 (nM)EGFR (Mutant) IC50 (nM)Reference Compound(s)
Representative Quinazolinone Derivatives
2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one1.37Not ReportedErlotinib
6-arylureido-4-anilinoquinazoline derivative (Compound 7i)17.32Not ReportedGefitinib, Erlotinib
4-anilinoquinazoline derivative (Compound 19h)0.47Not ReportedGefitinib, Erlotinib
FDA-Approved EGFR Inhibitors
Gefitinib25.42--
Erlotinib20T790M (Resistant)-
Afatinib0.5L858R (10)-

Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines

Compound/DrugA549 (NSCLC) IC50 (µM)HT-29 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference Compound(s)
Representative Quinazolinone Derivatives
6-arylureido-4-anilinoquinazoline derivative (Compound 7i)Sub-micromolarSub-micromolarSub-micromolarGefitinib, Erlotinib
4-anilinoquinazoline derivative (Compound 19h)Sub-micromolarSub-micromolarNot ReportedGefitinib, Erlotinib
FDA-Approved EGFR Inhibitors
Gefitinib15.59-8.37-
Erlotinib6.54---
Afatinib----

Experimental Protocols for Validation

To empirically validate the EGFR inhibitory potential of this compound, a series of biochemical and cell-based assays are required.

EGFR Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified EGFR kinase domain.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions, a positive control (e.g., Gefitinib), and a negative control (DMSO vehicle).

  • Add the EGFR enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[3]

  • Luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the log concentration of the inhibitor.[2]

Cell Viability Assay (e.g., MTT or MTS Assay)

This assay determines the effect of the compound on the proliferation of cancer cells that are dependent on EGFR signaling.

Materials:

  • EGFR-dependent cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT or MTS reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Add MTT or MTS reagent to each well and incubate for 1-4 hours.[4]

  • If using MTT, add a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.[4]

  • The IC50 value is determined by plotting the percentage of cell viability against the log concentration of the compound.

Western Blot Analysis of EGFR Signaling Pathway

This technique is used to assess the phosphorylation status of EGFR and its downstream targets (e.g., Akt, ERK) to confirm the mechanism of action.[5]

Materials:

  • EGFR-dependent cancer cell line

  • Test compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with the test compound for a specified time, followed by stimulation with EGF.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.[6]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the EGFR signaling pathway, a typical experimental workflow for inhibitor validation, and the logical framework of this comparative analysis.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation Inhibitor 3-ethyl-2-thioxo-2,3- dihydroquinazolin-4(1H)-one Inhibitor->Dimerization Inhibits

Caption: EGFR Signaling Pathway and the point of inhibition.

Experimental_Workflow Experimental Workflow for EGFR Inhibitor Validation cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assays KinaseAssay EGFR Kinase Assay IC50_Biochem Determine Biochemical IC50 KinaseAssay->IC50_Biochem CellViability Cell Viability Assay (e.g., MTT/MTS) IC50_Cell Determine Cellular IC50 CellViability->IC50_Cell WesternBlot Western Blot Analysis Phospho_Analysis Analyze Protein Phosphorylation WesternBlot->Phospho_Analysis Start Compound Synthesis (this compound) Start->KinaseAssay Start->CellViability Start->WesternBlot

Caption: Workflow for validating a potential EGFR inhibitor.

Logical_Comparison Logical Framework for Comparative Analysis TargetCompound This compound QuinazolinoneScaffold Quinazolinone Derivatives (Known EGFR Inhibitors) TargetCompound->QuinazolinoneScaffold Belongs to class MechanismOfAction Mechanism of Action (Western Blot - Phosphorylation) TargetCompound->MechanismOfAction Hypothesized BiochemicalActivity Biochemical Activity (Kinase Assay - IC50) QuinazolinoneScaffold->BiochemicalActivity CellularActivity Cellular Activity (Cell Viability - IC50) QuinazolinoneScaffold->CellularActivity StandardInhibitors Standard EGFR Inhibitors (Gefitinib, Erlotinib, Afatinib) StandardInhibitors->BiochemicalActivity StandardInhibitors->CellularActivity ComparativeAnalysis Comparative Analysis BiochemicalActivity->ComparativeAnalysis CellularActivity->ComparativeAnalysis MechanismOfAction->ComparativeAnalysis

Caption: Logical relationship for the comparative analysis.

References

Quinazolinone Derivatives: A Comparative Analysis of Efficacy Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing pursuit of novel and effective cancer therapeutics, quinazolinone derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the efficacy of various quinazolinone derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these potential anticancer agents.

Quantitative Efficacy of Quinazolinone Derivatives

The in vitro cytotoxic activity of several recently synthesized quinazolinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the table below. The data highlights the differential sensitivity of various cancer cell types to these compounds.

DerivativeCancer Cell LineCell Line TypeIC50 (µM)Reference
Compound 6d NCI-H460Lung Cancer0.789[1]
EGFR(Enzyme Assay)0.069[1]
Compound 6n SW-480Colorectal Cancer2.3[2]
A549Lung Cancer5.9[2]
MCF-7Breast Cancer5.65[2]
Compound 5d HepG2Liver Cancer1.94[3]
MCF-7Breast Cancer7.1[3]
MDA-231Breast Cancer3.25[3]
HeLaCervical Cancer4.62[3]
Compound 11g HeLaCervical CancerHighest Cytotoxicity[4]
MCF-7Breast CancerHigh Cytotoxicity[4]
Compound 4 Caco-2Colon Cancer23.31[5]
HepG2Liver Cancer53.29[5]
MCF-7Breast Cancer72.22[5]
Compound 9 Caco-2Colon CancerSignificant Cytotoxicity[5]
HepG2Liver CancerSignificant Cytotoxicity[5]
MCF-7Breast CancerSignificant Cytotoxicity[5]
Compound 27 PI3Kα(Enzyme Assay)Micromolar Range[6]
HCT-116Colon CancerSubstantial Activity[6]
MCF-7Breast CancerSubstantial Activity[6]

Note: "Highest" and "High" cytotoxicity for compound 11g indicates the compound was the most potent among those tested in the cited study, though specific IC50 values were not provided in the snippet. "Significant Cytotoxicity" for compound 9 indicates notable activity as reported in the source. "Micromolar Range" and "Substantial Activity" for compound 27 are as described in the source material.

Experimental Protocols

The determination of the cytotoxic activity of the quinazolinone derivatives listed above was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded in 96-well plates at a predetermined optimal density. The plates are then incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Following incubation, the culture medium is replaced with fresh medium containing various concentrations of the quinazolinone derivatives. Control wells, including vehicle-treated and untreated cells, are also prepared. The plates are then incubated for a period ranging from 24 to 72 hours.[7][8]

  • MTT Incubation: After the treatment period, an MTT solution (typically 5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7][8]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as isopropanol or DMSO, is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570-590 nm. A reference wavelength (e.g., 630 nm) may be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinazolinone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate the primary pathways targeted by these compounds.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed incubate_attach Incubate 24h for attachment seed->incubate_attach treat Add Quinazolinone Derivatives (various concentrations) incubate_attach->treat incubate_treat Incubate 24-72h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate 2-4h (Formazan formation) add_mtt->incubate_mtt solubilize Solubilize Formazan crystals incubate_mtt->solubilize read Measure Absorbance (570-590 nm) solubilize->read calculate Calculate % Viability read->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Fig. 1: General experimental workflow for the MTT assay.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[1] Many quinazolinone derivatives have been designed as EGFR inhibitors, blocking the downstream signaling cascade that leads to uncontrolled cell division.[1][9]

EGFR_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P Quinazolinone Quinazolinone Derivatives Quinazolinone->EGFR AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig. 2: Inhibition of the EGFR signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation.[6] Several quinazolinone derivatives have been shown to inhibit key components of this pathway, such as PI3K and Akt, leading to the induction of apoptosis in cancer cells.[6][10]

PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation mTOR->Proliferation Quinazolinone Quinazolinone Derivatives Quinazolinone->PI3K Quinazolinone->AKT

Fig. 3: Inhibition of the PI3K/Akt signaling pathway.
Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Quinazolinone derivatives have been demonstrated to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] This involves the activation of caspases, a family of proteases that execute cell death.[10][11]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Bax Bax (Pro-apoptotic) Bax->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis Quinazolinone Quinazolinone Derivatives Quinazolinone->Bcl2 Quinazolinone->Bax

Fig. 4: Induction of intrinsic and extrinsic apoptosis.

References

A Head-to-Head Comparison of Synthetic Routes to Quinazolinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. Their synthesis has been a subject of intense research, leading to the development of various synthetic strategies. This guide provides a detailed head-to-head comparison of four principal synthetic routes to 4(3H)-quinazolinones, offering insights into their methodologies, quantitative performance, and mechanistic pathways to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a target quinazolinone is often dictated by factors such as the availability of starting materials, desired substitution patterns, reaction efficiency, and scalability. Below is a summary of key quantitative data for four common synthetic strategies.

Synthetic Route Starting Materials Key Reagents/Conditions Reaction Time Yield (%) Key Advantages Limitations
Niementowski Synthesis Anthranilic acid, Amide (e.g., Acetamide)High temperature (210–220 °C)2 hours~92%[1]Simple, one-step reaction.High temperatures, may not be suitable for sensitive substrates.
Via Benzoxazinone Intermediate Anthranilic acid, Acyl chloride, Amine1. Acylation 2. Acetic anhydride (cyclization) 3. AmineMulti-stepVariable, generally good yields.Versatile for introducing substituents at N-3.Multi-step process can be time-consuming.
From Isatoic Anhydride Isatoic anhydride, Aldehyde, AmineBi(NO₃)₃·5H₂O, Solvent-free, 100 °C5 minutes (for quinazolinone)86-95%One-pot, three-component reaction, short reaction times, high yields, solvent-free.Requires a subsequent oxidation step from the dihydro intermediate.
From 2-Aminobenzonitrile 2-Aminobenzonitrile, Acyl chlorideYb(OTf)₃, Microwave or UltrasoundShort (MW/US)Good to excellentRapid synthesis under mild conditions.Requires a catalyst and specialized equipment (microwave/ultrasound).

Detailed Experimental Protocols

Niementowski Synthesis of 2-Methylquinazolin-4(3H)-one[1]

A mixture of 0.1 mol of anthranilic acid and 0.1 mol of acetamide is heated at 210–220 °C for 2 hours using a reflux condenser. After cooling the mixture, the resulting precipitate is filtered and dried to yield 2-methylquinazolin-4-one.

Synthesis via Benzoxazinone Intermediate[3][4]
  • Step 1: N-Acylation of Anthranilic Acid: Anthranilic acid is condensed with an appropriate chloro acyl chloride to produce the corresponding N-acyl anthranilic acid.

  • Step 2: Formation of Benzoxazinone: The N-acyl anthranilic acid is then heated with acetic anhydride to facilitate ring closure and dehydration, forming the benzoxazinone intermediate.

  • Step 3: Formation of Quinazolinone: The isolated benzoxazinone is subsequently reacted with a primary amine (e.g., aniline or benzylamine) in a suitable solvent under reflux to yield the desired 2,3-disubstituted-4(3H)-quinazolinone.

One-Pot Synthesis from Isatoic Anhydride[2]

To a mixture of isatoic anhydride (1.1 mmol), an aromatic aldehyde (1 mmol), and a primary amine (1 mmol), Bi(NO₃)₃·5H₂O (0.05 mmol) is added as a catalyst under solvent-free conditions. The mixture is heated to form the 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-one. Subsequently, an additional amount of Bi(NO₃)₃·5H₂O (0.65 mmol) is added to the reaction mixture, and heating is continued to facilitate the oxidation to the corresponding 2,3-disubstituted quinazolin-4(3H)-one.

Synthesis from 2-Aminobenzonitrile[5]

In a solvent-free system, 2-aminobenzonitrile and an appropriate acyl chloride are mixed in the presence of Yb(OTf)₃ (10 mol%). The reaction mixture is then subjected to microwave irradiation or ultrasonication to afford the corresponding 4(3H)-quinazoline derivative.

Mechanistic Pathways and Workflows

The following diagrams illustrate the logical flow and key transformations in each of the described synthetic routes.

Niementowski_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product start1 Anthranilic Acid reaction Thermal Condensation (High Temperature) start1->reaction start2 Amide (R-CONH2) start2->reaction intermediate o-Amidobenzamide reaction->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 4(3H)-Quinazolinone cyclization->product

Caption: Workflow of the Niementowski Synthesis.

Benzoxazinone_Route cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Amination cluster_product Product start1 Anthranilic Acid acylation N-Acylation start1->acylation start2 Acyl Chloride start2->acylation intermediate1 N-Acylanthranilic Acid acylation->intermediate1 cyclization Acetic Anhydride intermediate1->cyclization intermediate2 Benzoxazinone cyclization->intermediate2 amination Primary Amine intermediate2->amination product 2,3-Disubstituted 4(3H)-Quinazolinone amination->product

Caption: Synthesis via Benzoxazinone Intermediate.

Isatoic_Anhydride_Route cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_intermediate Intermediate cluster_oxidation Oxidation cluster_product Product start1 Isatoic Anhydride reaction Three-Component Condensation start1->reaction start2 Aldehyde start2->reaction start3 Amine start3->reaction intermediate 2,3-Dihydroquinazolin-4(1H)-one reaction->intermediate oxidation Oxidation intermediate->oxidation product 4(3H)-Quinazolinone oxidation->product Aminobenzonitrile_Route cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 2-Aminobenzonitrile reaction Catalytic Cyclization (Microwave/Ultrasound) start1->reaction start2 Acyl Chloride start2->reaction product 4(3H)-Quinazolinone reaction->product

References

Comparative Cross-Reactivity Profiling of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one against established kinase inhibitors. Due to the limited availability of public data on the specific cross-reactivity of this compound, a representative profile has been constructed based on the activity of structurally related 2-thioxo-quinazolinone derivatives. This guide is intended to serve as a framework for assessing the selectivity of new chemical entities and highlights the experimental methodologies required for such evaluations.

Introduction to this compound

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have shown a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The subject of this guide, this compound, is a member of this versatile class of molecules. Understanding its target selectivity is crucial for its development as a potential therapeutic agent, as off-target effects can lead to unforeseen toxicities or provide opportunities for drug repurposing.

Comparative Kinase Inhibition Profile

To contextualize the potential selectivity of this compound, its hypothetical inhibitory profile against a panel of selected kinases is compared with the known profiles of the FDA-approved kinase inhibitors Gefitinib and Vandetanib. Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, while Vandetanib is a multi-kinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), EGFR, and rearranged during transfection (RET) tyrosine kinases.[3][4][5][6][7]

Target KinaseThis compound (Hypothetical IC50, nM)Gefitinib (IC50, nM)[3][4][8]Vandetanib (IC50, nM)[5][6][7]
EGFR5026 - 57~3
VEGFR2250>10,00040
RET>10,000>10,000100
SRC800>10,000110
ABL>10,000>10,000>10,000
AURKA1500Not ReportedNot Reported

Note: The IC50 values for this compound are representative and hypothetical, based on published data for structurally similar compounds. Actual values must be determined experimentally.

Experimental Protocols

A comprehensive assessment of a compound's cross-reactivity profile involves a combination of in vitro biochemical assays and cell-based assays to confirm target engagement and evaluate off-target effects in a physiological context.

In Vitro Kinase Inhibition Assay (Competitive Binding Assay)

This assay determines the 50% inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Fluorescently labeled ATP-competitive tracer specific for each kinase

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well microplates

  • Plate reader capable of detecting the fluorescent signal

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, the fluorescent tracer, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence signal using a plate reader. The signal will be inversely proportional to the amount of test compound bound to the kinase.

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Materials:

  • Cultured cells expressing the target kinase(s)

  • Test compound

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., Tris-buffered saline with 0.4% NP-40 and protease/phosphatase inhibitors)

  • Equipment for SDS-PAGE and Western blotting

  • Antibodies specific to the target kinase(s) and a loading control

  • Thermal cycler

Procedure:

  • Compound Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against the target protein(s).

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Cellular Pathways and Experimental Workflows

To better understand the context of kinase inhibition and the process of cross-reactivity profiling, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription PKC PKC PLCg->PKC PKC->Raf EGF EGF Ligand EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway.

Cross_Reactivity_Workflow Compound Test Compound (this compound) Biochemical_Assay In Vitro Kinase Panel (Competitive Binding Assay) Compound->Biochemical_Assay Cell_Based_Assay Cellular Target Engagement (CETSA) Compound->Cell_Based_Assay Data_Analysis IC50 Determination & Selectivity Profiling Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Comparison Comparison with Known Inhibitors Data_Analysis->Comparison Report Cross-Reactivity Profile Comparison->Report

Caption: Experimental workflow for cross-reactivity profiling.

References

Quinazolinone Analogs as EGFR Inhibitors: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions and inhibitory potential of quinazolinone-based compounds against Epidermal Growth Factor Receptor (EGFR), providing researchers with comparative data and detailed experimental methodologies.

The quest for potent and selective cancer therapeutics has identified the Epidermal Growth Factor Receptor (EGFR) as a critical target. Overexpression or mutation of EGFR is a hallmark of various cancers, leading to uncontrolled cell proliferation and survival.[1] Quinazolinone, a heterocyclic scaffold, has emerged as a privileged structure in the design of EGFR inhibitors, with several derivatives demonstrating significant antitumor activities.[2][3][4] This guide provides a comparative analysis of quinazolinone analogs based on molecular docking studies, supported by experimental data, to elucidate their therapeutic potential.

EGFR Signaling and Inhibition by Quinazolinone Analogs

The EGFR signaling cascade is a complex network that governs cell growth, proliferation, and survival.[5] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6] Quinazolinone-based inhibitors typically function as ATP-competitive agents, binding to the ATP-binding pocket of the EGFR kinase domain. This action blocks the phosphorylation cascade and subsequent downstream signaling, thereby inhibiting cancer cell proliferation.[6][7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR Extracellular Domain Intracellular Kinase Domain Ligand->EGFR:ext Binding Dimerization Dimerization EGFR:int->Dimerization Activation Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Autophosphorylation->PI3K_AKT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Quinazolinone_Analog Quinazolinone Analog Quinazolinone_Analog->EGFR:int Inhibition

EGFR Signaling Pathway and Inhibition by Quinazolinone Analogs.

Comparative Docking and In Vitro Activity

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.[8] For quinazolinone analogs, docking studies against the EGFR kinase domain help in understanding the key molecular interactions responsible for their inhibitory activity. These in silico findings are often correlated with in vitro experimental data, such as the half-maximal inhibitory concentration (IC50), to validate the predictions.

Compound IDTargetBinding Energy (kcal/mol)IC50 (µM)Key Interacting ResiduesReference
Compound 6dEGFR-0.77Not Specified[9][10]
Compound 5kEGFRwt-TK-0.010Not Specified[2]
Compound 8bEGFR-TK-0.00137Not Specified[3]
Compound 6d (different study)EGFR-0.069Not Specified[4]
Compound 3EGFR-7.53Not SpecifiedNot Specified[11]
Compound 4EGFR-8.800.049CYS797, ASP855[12]
Compound 11EGFR-0.117CYS797, ASP855[12]
Compound 20EGFR-8.670.362ASP855[12]
Lapatinib (Reference)EGFR-10.690.059Not Specified[12]

Experimental Protocols

Molecular Docking Workflow

A typical molecular docking study involves protein and ligand preparation, grid generation, the docking run, and analysis of the results.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Get_Protein Obtain Protein Structure (e.g., PDB ID: 5FED) Prep_Protein Prepare Protein (Remove water, add hydrogens) Get_Protein->Prep_Protein Grid_Gen Grid Generation (Define binding site) Prep_Protein->Grid_Gen Get_Ligand Design/Obtain Ligand (Quinazolinone Analogs) Prep_Ligand Prepare Ligand (Energy Minimization) Get_Ligand->Prep_Ligand Run_Docking Run Docking Algorithm (e.g., AutoDock) Prep_Ligand->Run_Docking Grid_Gen->Run_Docking Analyze_Results Analyze Docking Poses and Binding Energies Run_Docking->Analyze_Results Visualize Visualize Interactions (e.g., PyMOL, DS Visualizer) Analyze_Results->Visualize

Experimental Workflow for Molecular Docking Analysis.

1. Protein Preparation:

  • The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB).[13]

  • Water molecules and co-crystallized ligands are typically removed.

  • Polar hydrogen atoms are added to the protein structure, and partial charges are assigned.[14]

2. Ligand Preparation:

  • The 2D structures of the quinazolinone analogs are drawn using chemical drawing software and converted to 3D structures.

  • The ligands are then subjected to energy minimization to obtain a stable conformation.[11]

3. Grid Generation:

  • A grid box is defined around the active site of the EGFR kinase domain. The dimensions of the grid are set to encompass the entire binding pocket.[14]

4. Molecular Docking:

  • Docking is performed using software such as AutoDock or Glide.[11][15] The program explores various conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.

5. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose for each ligand based on the binding energy and clustering analysis.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.[11]

In Vitro EGFR Kinase Assay Protocol

This protocol outlines a general procedure for determining the in vitro inhibitory activity of quinazolinone analogs against EGFR using a luminescence-based assay that measures ADP production.[16]

1. Reagent Preparation:

  • Prepare a stock solution of the test compounds (quinazolinone analogs) in 100% DMSO.

  • Prepare a kinase reaction master mix containing the peptide substrate and ATP in a kinase assay buffer.

  • Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.

2. Kinase Reaction:

  • In a 96-well plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

  • Add the kinase reaction master mix to each well.

  • Initiate the reaction by adding the diluted EGFR enzyme to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[16]

3. ADP Detection:

  • Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).

  • Incubate at room temperature to allow for complete ATP depletion.

  • Add a kinase detection reagent that converts the generated ADP to ATP and produces a luminescent signal.

  • Incubate at room temperature to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Subtract the background luminescence from all other readings.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Conclusion

The comparative analysis of docking studies and experimental data reveals that the quinazolinone scaffold is a versatile and promising framework for the design of potent EGFR inhibitors. The binding affinity and inhibitory activity of these analogs are significantly influenced by the nature and position of substituents on the quinazolinone core. Molecular docking serves as a valuable tool in predicting the binding modes of these compounds and guiding the rational design of novel, more effective EGFR inhibitors for cancer therapy. Further experimental validation is crucial to confirm the in silico findings and to assess the therapeutic potential of these promising analogs.

References

A Comparative Analysis of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and Gefitinib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous kinase inhibitors. This guide provides a comparative overview of the preclinical compound 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and the established clinical drug Gefitinib . This analysis is intended for researchers, scientists, and drug development professionals to delineate the known attributes of these compounds based on available experimental data.

Overview and Mechanism of Action

Gefitinib , an anilinoquinazoline, is a well-characterized first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5] It functions by competitively and reversibly binding to the ATP-binding pocket within the intracellular tyrosine kinase domain of EGFR (also known as ErbB1 or HER1).[5] This action blocks the initiation of downstream signaling cascades, such as the Ras signal transduction pathway, that are crucial for cell proliferation, survival, angiogenesis, and metastasis.[2][4][5] Gefitinib has demonstrated significant efficacy in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[2][3][4]

In contrast, This compound and its derivatives are a class of compounds that have been investigated for a range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[6] While they share the core quinazoline structure with Gefitinib, their precise mechanism of action as anticancer agents is not as clearly defined and appears to be broader. Some derivatives have shown potential as tubulin polymerization inhibitors, while others have been evaluated for their impact on enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA).[6][7][8] The ethyl and thioxo substitutions at the 3 and 2 positions, respectively, significantly alter the molecule's chemical properties compared to Gefitinib, likely leading to different target interactions.

Data Presentation: A Comparative Look at Efficacy

Direct comparative efficacy studies between this compound and Gefitinib are not available in the current body of scientific literature. The following tables summarize the available quantitative data for each compound from separate studies to provide a contextual comparison.

Table 1: Preclinical Efficacy Data for 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives

Compound DerivativeCell LineAssay TypeIC50 (µM)Reference
3a (6-chloro-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one)LoVo (colon)Cytotoxicity26.54 ± 1.01[6]
HCT-116 (colon)Cytotoxicity29.13 ± 1.03[6]
3g (6,7-dimethoxy-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one)LoVo (colon)Cytotoxicity25.19 ± 1.01[6]
HCT-116 (colon)Cytotoxicity27.84 ± 1.02[6]
5a (2-((2-fluorobenzyl)thio)-6-chloro-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one)LoVo (colon)Cytotoxicity18.25 ± 1.01[6]
HCT-116 (colon)Cytotoxicity20.91 ± 1.01[6]

Note: The above data is for derivatives of the core structure and not the specific 3-ethyl derivative. This highlights the type of preclinical data available for this class of compounds.

Table 2: Clinical Efficacy Data for Gefitinib in Non-Small Cell Lung Cancer (NSCLC)

StudyPatient PopulationTreatment LineObjective Response Rate (ORR)Median Overall Survival (OS)Reference
IDEAL 1Previously Treated Advanced NSCLCSecond-line18.4%7.6 months[1]
IDEAL 2Previously Treated Advanced NSCLC≥ Second-line11.8%6.5 months[1]
IPASS (EGFR mutation-positive)Advanced NSCLCFirst-line71.2%21.6 months[3]

Experimental Protocols

Cytotoxicity Assay (MTT Protocol) for Quinazolinone Derivatives

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, 5637) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized quinazolinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]

EGFR Tyrosine Kinase Inhibition Assay for Gefitinib

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

  • Reagents: Recombinant human EGFR kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (Gefitinib).

  • Reaction Setup: The EGFR enzyme is incubated with varying concentrations of Gefitinib in a reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP and the substrate.

  • Incubation: The reaction mixture is incubated for a specific time at a controlled temperature to allow for phosphorylation.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA with a phosphorylation-specific antibody or radiometric assays measuring the incorporation of radioactive phosphate from [γ-³²P]ATP.

  • Data Analysis: The kinase activity is plotted against the Gefitinib concentration to determine the IC50 value.[5]

Visualizing the Pathways and Workflows

To better understand the mechanisms and experimental processes, the following diagrams are provided.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Ras Ras Dimer->Ras PI3K PI3K Dimer->PI3K Gefitinib Gefitinib Gefitinib->Dimer Inhibition ATP ATP ATP->Dimer P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Gefitinib's mechanism of action in the EGFR signaling pathway.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Test Compound (e.g., Quinazolinone derivative) seed_cells->add_compound incubate1 Incubate (e.g., 48h) add_compound->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (e.g., 4h) add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read_plate Measure Absorbance solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a typical MTT cytotoxicity assay.

Concluding Remarks

Gefitinib is a highly specific, clinically validated EGFR tyrosine kinase inhibitor with a well-documented efficacy profile, particularly in EGFR-mutated NSCLC. Its mechanism is centered on the direct inhibition of a key oncogenic driver.

Conversely, this compound and its analogs represent a class of preclinical compounds with demonstrated cytotoxic effects against various cancer cell lines. However, their mechanism of action appears more diverse and is not as specifically defined as that of Gefitinib. The available data suggests potential for these compounds, but further research, including target identification, mechanism of action studies, and in vivo efficacy evaluations, is necessary to ascertain their therapeutic potential.

This guide underscores the importance of the quinazoline scaffold in medicinal chemistry while highlighting the distinct profiles of a targeted clinical drug and a series of preclinical compounds. Future research may yet uncover a specific and potent role for derivatives of this compound in cancer therapy.

References

Benchmarking the Antioxidant Activity of Novel 2-Thioxo-quinazolinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of novel 2-thioxo-quinazolinone derivatives against established antioxidant compounds. The data presented is collated from various scientific studies, offering a benchmark for evaluating the potential of this class of compounds in mitigating oxidative stress. Detailed experimental protocols for key antioxidant assays are provided to support the interpretation of the presented data and facilitate further research.

Comparative Antioxidant Activity Data

The antioxidant potential of 2-thioxo-quinazolinones is typically evaluated by their ability to scavenge various free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. The following table summarizes the IC50 values for several 2-thioxo-quinazolinone derivatives from different antioxidant assays, compared with standard antioxidant agents.

Compound ClassSpecific Derivative/CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Superoxide Radical Scavenging IC50 (µM)Reference StandardReference Standard IC50 (µM)
2-Thioxo-quinazolinones 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones (e.g., 3a, 3g)191, 165Not ReportedNot ReportedButylated Hydroxy Toluene (BHT)245
3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones (e.g., 5a)172Not ReportedNot ReportedButylated Hydroxy Toluene (BHT)245
2-Thioxobenzo[g]quinazoline derivativesReported with varying activitiesNot ReportedNot ReportedNot SpecifiedNot Specified
Standard Antioxidants Ascorbic AcidWidely UsedWidely UsedWidely Used-Varies by assay
TroloxWidely UsedWidely UsedNot as common-Varies by assay
QuercetinWidely UsedWidely UsedWidely Used-Varies by assay

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial. Below are the detailed methodologies for the most commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[1]

Principle: The reduction of the DPPH radical is measured by the decrease in absorbance at approximately 517 nm.[1]

Procedure:

  • Preparation of DPPH solution: Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[2]

  • Reaction mixture: Add a small volume of the test compound solution (at various concentrations) to the DPPH solution. A control is prepared with the solvent used to dissolve the test compound.[1]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1][2]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[3][4] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[3][4]

Principle: The reduction of the pre-formed blue-green ABTS•+ radical cation by an antioxidant is measured by the decrease in absorbance at 734 nm.[3]

Procedure:

  • Generation of ABTS•+: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix equal volumes of the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[3][5]

  • Adjustment of ABTS•+ solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: Add a small volume of the test compound solution (at various concentrations) to the diluted ABTS•+ solution. A control is prepared with the solvent.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[6]

  • Measurement: The absorbance is measured at 734 nm.[3]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined from a plot of percentage inhibition versus concentration.

Superoxide Radical (O2•−) Scavenging Assay

This assay evaluates the ability of a compound to scavenge superoxide radicals, which are biologically important reactive oxygen species. A common method involves the PMS-NADH system to generate superoxide radicals, which then reduce Nitroblue Tetrazolium (NBT) to a colored formazan product.[7]

Principle: The scavenging of superoxide radicals by an antioxidant prevents the reduction of NBT, leading to a decrease in the absorbance of the formazan product, which is measured at 560 nm.[6][7]

Procedure:

  • Reaction mixture: In a phosphate buffer (pH 7.4), mix solutions of NADH (Nicotinamide adenine dinucleotide), NBT, and the test compound at various concentrations.[7]

  • Initiation of reaction: The reaction is initiated by adding PMS (Phenazine methosulfate).[7]

  • Incubation: The mixture is incubated at room temperature for a specific duration (e.g., 5 minutes).[8]

  • Measurement: The absorbance is measured at 560 nm.[7]

  • Calculation: The percentage of superoxide radical scavenging is calculated based on the reduction in absorbance compared to the control.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compound/Standard DPPH_sol->Mix Test_cmpd Prepare Test Compound Solutions (various conc.) Test_cmpd->Mix Standard Prepare Standard (e.g., Ascorbic Acid) Standard->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH Radical Scavenging Assay.

Keap1_Nrf2_Pathway cluster_stress Oxidative Stress cluster_regulation Cellular Regulation ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Quinazolinone 2-Thioxo-quinazolinone Quinazolinone->Keap1 may interact with Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (e.g., NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Genes->ROS detoxifies

Caption: Postulated role of 2-thioxo-quinazolinones in the Keap1-Nrf2 antioxidant pathway.[5]

References

Safety Operating Guide

Navigating the Safe Disposal of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document furnishes essential safety and logistical information for the proper disposal of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and professionals in drug development.

Immediate Safety and Hazard Summary

Compounds structurally similar to this compound present potential hazards.[1] Based on analogous compounds, appropriate personal protective equipment (PPE) is mandatory during handling and disposal. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A properly fitted laboratory coat

  • Respiratory protection (e.g., an N95 dust mask) if handling the compound as a powder outside of a chemical fume hood

Operational Plan for Waste Management

The cornerstone of safe disposal is a systematic approach to waste management, from the point of generation to its final disposition.

1. Identification and Classification: All waste containing this compound, including the pure compound, contaminated labware (such as vials, pipette tips, and gloves), and solutions, must be classified as Hazardous Chemical Waste.[1]

2. Waste Segregation and Storage: Proper segregation is critical to prevent dangerous chemical reactions.[2]

  • Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[1] The container must be compatible with the chemical; for instance, acids and bases should not be stored in metal containers.[3]

  • Labeling: Each container must be clearly marked with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[1][2] Do not use abbreviations or chemical formulas.[1]

  • Segregation: This waste stream should be kept separate from other chemical wastes, particularly strong oxidizing agents, acids, and bases, unless their compatibility has been confirmed.[1]

  • Storage: Waste containers should be stored in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[1][4]

3. Disposal Procedure:

  • Accumulation: Collect waste in the appropriately labeled container, ensuring the container is kept closed except when adding waste.[5]

  • Documentation: Maintain a detailed log of the generated waste, including the date, quantity, and chemical composition.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1] Provide them with a complete and accurate description of the waste.

  • Handover: Before handing over the waste to the disposal contractor, ensure all containers are securely sealed and correctly labeled.[1]

The preferred method of disposal for organic compounds of this nature is incineration in a permitted hazardous waste incinerator.[1] Landfill disposal is not recommended.[1]

Quantitative Data Summary for Disposal Planning

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[1]
Container Type Chemically compatible, sealed, and leak-proof[3][5][6]
Container Labeling "Hazardous Waste," full chemical name, and date[1][2]
Storage Location Designated and secure satellite accumulation area[1][4]
Storage Time Limit Varies by jurisdiction (e.g., up to 90 days in California)[3]
Recommended Disposal Incineration by a licensed hazardous waste facility[1]
In-Lab Treatment Not recommended without specialized training and equipment[1]

Experimental Protocols

While in-laboratory chemical degradation is a possibility for some quinazolinones via hydrolysis, this should only be attempted by highly trained personnel in a controlled setting with all necessary safety precautions in place.[1] The quinazolinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, which would break it down into potentially less hazardous components.[1][7] However, without specific data for this compound, this method is not advised. The safest and most compliant approach remains disposal through professional services.

Disposal Workflow

A Waste Generation (this compound and contaminated materials) B Classify as Hazardous Chemical Waste A->B C Segregate from Incompatible Waste B->C D Containerize in a Labeled, Sealed, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Maintain Waste Log E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Prepare for Pickup (Ensure proper labeling and sealing) G->H I Professional Disposal (Incineration) H->I

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.